molecular formula C7H5F3N2O3 B1401661 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine CAS No. 1588441-18-2

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B1401661
CAS No.: 1588441-18-2
M. Wt: 222.12 g/mol
InChI Key: HEKASLCSFSEZAP-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (CAS 1588441-18-2) is a versatile pyridine derivative with a molecular formula of C 7 H 5 F 3 N 2 O 3 and a molecular weight of 222.12 g/mol . This compound is primarily used as a key synthetic building block in the chemical industry, particularly in the research and development of pharmaceuticals and agrochemicals . Its molecular structure, which incorporates methoxy, nitro, and trifluoromethyl functional groups, makes it a valuable and versatile intermediate for constructing more complex chemical entities . The nitro group is a classic handle for further functionalization, often being reduced to an amine, while the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability. These properties make this pyridine derivative especially valuable in medicinal chemistry programs, including the exploration of new antimicrobial agents or compounds active on the central nervous system . The compound has a predicted boiling point of 273.2±40.0 °C at 760 mmHg and should be stored at room temperature under an inert gas . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to contact the supplier for detailed specifications, including purity, MSDS, and certificate of analysis.

Properties

IUPAC Name

4-methoxy-5-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKASLCSFSEZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

Introduction

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agrochemical science. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and lipophilicity—make it a privileged structural motif for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules.[1] TFMP derivatives are integral to a range of commercial products, from herbicides to pharmaceuticals, underscoring their significance in contemporary chemical research.[1]

This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: This compound . We will delve into its structural characteristics, plausible synthetic pathways, reactivity profile, and potential applications as a versatile building block for drug discovery and crop protection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical architecture for the design of novel, high-value molecules.

Physicochemical Properties & Structural Elucidation

This compound is a substituted pyridine ring featuring three key functional groups that dictate its chemical behavior: a strongly electron-withdrawing trifluoromethyl group at the 2-position, an electron-donating methoxy group at the 4-position, and a potent electron-withdrawing nitro group at the 5-position.

Core Chemical Attributes

The fundamental properties of this molecule, derived from computational analysis, provide a baseline for understanding its behavior in a laboratory setting.[2]

PropertyValueSource
Molecular Formula C₇H₅F₃N₂O₃PubChem[2]
Molecular Weight 222.12 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES COC1=CC(=NC=C1[O-])C(F)(F)FPubChem[2]
InChIKey HEKASLCSFSEZAP-UHFFFAOYSA-NPubChem[2]
XLogP3 1.6PubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 7PubChem[2]
Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two distinct singlets should appear in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The methoxy group will present as a sharp singlet further upfield, typically in the 3.9-4.1 ppm range.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons and the methoxy carbon will have chemical shifts influenced by the electronic effects of the attached substituents.

  • ¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This provides an unambiguous signal for fluorine NMR-based analysis.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 222.0252, corresponding to its exact mass. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and methoxy group (CH₃O).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations for the CF₃ group will be prominent in the 1100-1300 cm⁻¹ region, and C-O stretching from the methoxy group will appear around 1250 cm⁻¹.

Proposed Synthesis and Mechanistic Considerations

A robust synthetic strategy for this compound can be designed based on established pyridine chemistry. The most logical approach involves the late-stage nitration of a readily accessible 4-methoxy-2-(trifluoromethyl)pyridine precursor.

Synthetic Workflow

The proposed two-step synthesis leverages a nucleophilic aromatic substitution (SₙAr) followed by electrophilic aromatic substitution (nitration).

Synthesis_Workflow A 4-Chloro-2-(trifluoromethyl)pyridine (Starting Material) B Nucleophilic Aromatic Substitution (SₙAr) A->B Sodium Methoxide, Methanol C 4-Methoxy-2-(trifluoromethyl)pyridine (Intermediate) B->C D Electrophilic Nitration C->D HNO₃ / H₂SO₄ E This compound (Final Product) D->E

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of the intermediate (Step 1) is a prerequisite for proceeding to the final nitration step.

Step 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine (Intermediate C)

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (10 volumes relative to the starting material).

  • Reagent Preparation: Carefully add sodium methoxide (1.2 equivalents) to the methanol at 0 °C. Allow the mixture to stir until the sodium methoxide is fully dissolved.

    • Causality: Using sodium methoxide provides a potent methoxide nucleophile. Conducting the addition at 0 °C controls the initial exotherm.

  • Nucleophilic Substitution: Add 4-chloro-2-(trifluoromethyl)pyridine (1.0 equivalent) dropwise to the sodium methoxide solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup and Isolation: Cool the mixture to room temperature and carefully quench with water. Reduce the methanol under vacuum. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

    • Trustworthiness: Characterization by ¹H NMR and MS at this stage is critical to confirm the structure and purity of the intermediate before proceeding.

Step 2: Synthesis of this compound (Product E)

  • Reactor Setup: In a clean, dry flask, cool concentrated sulfuric acid (5 volumes) to 0 °C in an ice bath.

  • Substrate Addition: Slowly add the 4-methoxy-2-(trifluoromethyl)pyridine intermediate (1.0 equivalent) to the cold sulfuric acid while stirring.

    • Causality: Sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Nitration: Prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes) at 0 °C. Add this mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5 °C.

    • Expertise: The regioselectivity is directed by the activating methoxy group to the ortho (C3 and C5) positions. The C5 position is sterically less hindered than the C3 position (adjacent to the bulky CF₃ group), making it the favored site of nitration.

  • Reaction: Stir the reaction at 0-5 °C for 1-2 hours, monitoring progress by TLC.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. A solid precipitate should form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Trustworthiness: The product's purity can be assessed by melting point and confirmed by spectroscopic analysis (NMR, MS, IR) as outlined in Section 1.2. Further purification can be achieved by recrystallization if necessary.

Reactivity Profile and Key Transformations

The electronic landscape of this compound is defined by a push-pull system. The methoxy group is electron-donating, while both the nitro and trifluoromethyl groups are strongly electron-withdrawing. This configuration renders the pyridine ring highly electron-deficient and predisposes the molecule to specific chemical transformations.

  • Nucleophilic Aromatic Substitution (SₙAr): The methoxy group at the C4 position is activated for displacement by strong nucleophiles. The powerful electron-withdrawing effects of the flanking nitro group and the para-trifluoromethyl group stabilize the negative charge of the Meisenheimer intermediate, facilitating the substitution. This makes the compound an excellent precursor for introducing amines, thiols, or other nucleophilic moieties at the C4 position.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with iron in acetic acid). This transformation is fundamental for using the molecule as a building block, as the resulting 5-amino-4-methoxy-2-(trifluoromethyl)pyridine is a versatile intermediate for constructing more complex heterocyclic systems, often seen in pharmaceutical development.[3]

  • Modulation of the Trifluoromethyl Group: While the C-F bonds are generally robust, the trifluoromethyl group's strong electron-withdrawing nature activates the pyridine ring, influencing its overall reactivity profile in reactions such as intramolecular cyclizations.[1]

Reactivity_Profile sub This compound (Core Structure) prod1 4-Nu-5-nitro-2-(trifluoromethyl)pyridine (SₙAr Product) sub->prod1 SₙAr Reaction (e.g., R-NH₂) prod2 5-Amino-4-methoxy-2-(trifluoromethyl)pyridine (Reduction Product) sub->prod2 Nitro Reduction (e.g., H₂, Pd/C)

Caption: Key chemical transformations of the title compound.

Applications in Medicinal and Agrochemical Research

The structural motifs present in this compound are highly relevant to modern drug and pesticide development.

  • Pharmaceutical Intermediate: The core structure is analogous to intermediates used in the synthesis of targeted therapies. For example, substituted nitroanilines and nitropyridines are key precursors for kinase inhibitors in oncology.[4] The reduction of the nitro group to an amine provides a handle for amide bond formation or the construction of fused heterocyclic rings, which are common pharmacophores.

  • Agrochemical Building Block: Trifluoromethylpyridines are a well-established class of agrochemicals.[1] Herbicides such as Pyroxsulam contain a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[1] The title compound, with its additional nitro functionality, serves as a versatile platform for synthesizing new analogues. The nitro group can be converted to other functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel herbicides or insecticides with improved potency and selectivity.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from closely related analogues provide a strong basis for establishing safe handling procedures.[5][6][7]

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity Harmful if swallowed.[6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin Irritation Causes skin irritation.[6]Wear protective gloves and clothing.[7]
Eye Irritation Causes serious eye irritation.[6]Wear safety glasses with side-shields or goggles.[8]
Respiratory Irritation May cause respiratory irritation.[6]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[5]
Storage Air and moisture sensitive.Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed.[9][10]

Emergency Procedures:

  • In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

  • In case of inhalation: Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[5]

  • In case of ingestion: Rinse mouth and seek immediate medical attention.[8]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its unique electronic properties, stemming from the interplay of methoxy, nitro, and trifluoromethyl substituents, create a platform for diverse chemical transformations. The proposed synthetic route is robust and relies on well-understood chemical principles, making the compound accessible for research purposes. Its structural similarity to known bioactive molecules positions it as a promising starting point for the development of next-generation pharmaceuticals and agrochemicals. Proper adherence to safety protocols is essential when handling this reactive and potentially hazardous compound.

References

  • Ishikawa, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

  • Reddy, et al. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (CAS No: 1588441-18-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal chemistry and agrochemical research. The document details its physicochemical properties, outlines a logical synthetic pathway with a step-by-step protocol, and explores its reactivity and potential applications, particularly as a versatile intermediate in the synthesis of complex bioactive molecules. Safety protocols and spectral data are also included to provide a complete resource for laboratory professionals. The synthesis and utility of this compound are contextualized within the broader importance of trifluoromethylated and nitrated pyridine scaffolds in drug discovery.

Introduction: The Significance of Fluorinated and Nitrated Pyridines in Chemical Synthesis

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals.[1] Its utility is further enhanced through substitution, with fluorinated and nitrated derivatives being of particular interest. The incorporation of a trifluoromethyl (-CF3) group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The nitro group (-NO2), a strong electron-withdrawing group, not only influences the electronic properties of the pyridine ring but also serves as a versatile functional handle for further chemical transformations.

This compound, with CAS Number 1588441-18-2, embodies these desirable features.[3] Its unique substitution pattern, featuring an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, creates a highly polarized aromatic system with distinct regions of reactivity. This makes it a valuable intermediate for the synthesis of diverse and complex molecular architectures in drug discovery and development.[4][5]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 1588441-18-2[3]
Molecular Formula C7H5F3N2O3[3]
Molecular Weight 222.12 g/mol [3]
Appearance (Predicted) Light yellow to brown solidGeneral knowledge of similar compounds
Purity Typically >97% (commercial sources)[3]
Spectral Data
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The methoxy group will appear as a singlet further upfield.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbons, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

  • IR (Infrared) Spectroscopy: Key absorption bands are anticipated for the C-O-C stretch of the methoxy group, asymmetric and symmetric stretches of the nitro group, and various vibrations associated with the trifluoromethyl group and the pyridine ring. A comparative FTIR analysis of the related compound 4-Methoxy-2-nitroaniline reveals characteristic peaks for the N-H, C-H (aromatic), NO2, and C-O-C functional groups, providing a reference for interpreting the spectrum of the title compound.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro and methoxy groups.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from a suitable precursor. The general strategy involves the introduction of the nitro group onto a pre-existing 4-methoxy-2-(trifluoromethyl)pyridine scaffold. This approach is guided by established methodologies for the nitration of pyridine rings, which are often challenging due to the electron-deficient nature of the pyridine nucleus.[7]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration Start 2-Chloro-4-methoxypyridine Precursor 4-Methoxy-2-(trifluoromethyl)pyridine Start->Precursor Trifluoromethylation Target This compound Precursor->Target Nitration Reagent1 Trifluoromethylating Agent (e.g., TMS-CF3, Ruppert-Prakash Reagent) Reagent1->Precursor Reagent2 Nitrating Agent (e.g., HNO3/H2SO4) Reagent2->Target

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

This protocol is a hypothetical procedure based on established methods for similar transformations and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine (Precursor)

  • Rationale: The introduction of the trifluoromethyl group at the 2-position can be achieved through various methods, including the reaction of a 2-halopyridine with a trifluoromethyl source.

  • Procedure:

    • To a solution of 2-chloro-4-methoxypyridine in an appropriate solvent (e.g., DMF or NMP), add a suitable trifluoromethylating reagent (e.g., potassium trifluoroacetate with a copper catalyst, or a more modern reagent like the Ruppert-Prakash reagent).

    • Heat the reaction mixture under an inert atmosphere for several hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield 4-methoxy-2-(trifluoromethyl)pyridine.

Step 2: Nitration of 4-Methoxy-2-(trifluoromethyl)pyridine

  • Rationale: The nitration of the pyridine ring is directed by the existing substituents. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The 5-position is activated by the methoxy group and deactivated by the trifluoromethyl group. Standard nitrating conditions (a mixture of nitric and sulfuric acid) are commonly employed for such reactions, though careful temperature control is crucial.[7][8]

  • Procedure:

    • To a flask containing concentrated sulfuric acid, cool the solution to 0 °C in an ice bath.

    • Slowly add 4-methoxy-2-(trifluoromethyl)pyridine to the cooled sulfuric acid with stirring, ensuring the temperature remains low.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the pyridine precursor, maintaining the temperature at or below 10 °C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

Reactivity and Applications in Drug Development

The unique electronic and steric properties of this compound make it a highly valuable intermediate in organic synthesis, particularly in the construction of pharmacologically active molecules.

Key Reactive Sites

Sources

physical and chemical properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine stands as a compound of significant interest within the realms of medicinal chemistry and agrochemical research. Its unique molecular architecture, characterized by the convergence of an electron-donating methoxy group and two potent electron-withdrawing moieties—a nitro group and a trifluoromethyl group—on a pyridine scaffold, imparts a distinct reactivity profile and a wide spectrum of potential applications. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, intended to serve as a vital resource for researchers engaged in its synthesis, modification, and application.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are pivotal for its handling, reactivity, and pharmacokinetic profile.

Chemical Structure:

Proposed Synthesis of this compound cluster_0 Synthetic Pathway Start 4-Methoxy-2-(trifluoromethyl)pyridine Product This compound Start->Product Nitration Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagent->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization:

Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C3 and C6 positions of the pyridine ring. A singlet corresponding to the methoxy group protons would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven distinct carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing and -donating nature of the substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. [1]* IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the C-O-C stretching of the methoxy group, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C-F stretching of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay of its functional groups. The pyridine ring is rendered electron-deficient by the potent electron-withdrawing effects of both the nitro and trifluoromethyl groups. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution:

The positions ortho and para to the strongly deactivating nitro and trifluoromethyl groups are activated towards nucleophilic attack. This suggests that the compound could readily react with various nucleophiles, such as amines, alkoxides, and thiolates, leading to the displacement of a suitable leaving group, if one were present, or potentially the nitro group itself under certain conditions.

Potential Applications:

The trifluoromethylpyridine motif is a key structural component in a variety of commercial agrochemicals and pharmaceuticals. [2]The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make it a valuable substituent in drug design. [3] Given its structure, this compound could serve as a versatile intermediate for the synthesis of:

  • Agrochemicals: The trifluoromethylpyridine scaffold is present in numerous herbicides and insecticides. [2]* Pharmaceuticals: The introduction of this moiety can be a key step in the development of new therapeutic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally related compounds, such as other nitropyridine derivatives, it is prudent to handle this compound with care.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

This compound is a compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. Its electron-deficient pyridine ring suggests a rich reactivity profile, particularly towards nucleophilic substitution. While a comprehensive experimental dataset for its physical and chemical properties is still emerging, this guide provides a foundational understanding of its key characteristics based on available data and established chemical principles. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential in various scientific and industrial applications.

References

Sources

An In-depth Technical Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, has become a cornerstone of modern medicinal and agrochemical research. The unique electronic properties imparted by the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the versatile pyridine scaffold, a privileged structure in numerous bioactive compounds, the resulting trifluoromethylpyridines represent a class of molecules with immense potential. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. As a senior application scientist, the following sections will delve into its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, all grounded in established chemical principles and supported by relevant literature.

Section 1: Core Molecular Attributes

This compound is a substituted pyridine ring bearing three key functional groups that dictate its chemical behavior and potential utility.

PropertyValueSource
Molecular Formula C₇H₅F₃N₂O₃PubChem
Molecular Weight 222.12 g/mol PubChem
CAS Number 1588441-18-2PubChem
Canonical SMILES COC1=CC(=NC=C1[O-])C(F)(F)FPubChem
InChI Key HEKASLCSFSEZAP-UHFFFAOYSA-NPubChem

The presence of a strong electron-withdrawing trifluoromethyl group at the 2-position, a nitro group at the 5-position, and an electron-donating methoxy group at the 4-position creates a unique electronic landscape within the pyridine ring. This substitution pattern renders the aromatic system electron-deficient, which is a key determinant of its reactivity.

Section 2: Synthesis Strategies

Step 1: Trifluoromethylation

The introduction of the trifluoromethyl group onto the pyridine ring is the initial key transformation. A common method for this is a copper-mediated trifluoromethylation reaction using a suitable trifluoromethylating agent such as methyl fluorosulfonyldifluoroacetate or the Ruppert-Prakash reagent (TMSCF₃).

Trifluoromethylation_Reaction 2-chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine Intermediate 2-Trifluoromethyl-4-methoxypyridine 2-chloro-4-methoxypyridine->Intermediate Trifluoromethylation Reagents CuI, TMSCF₃, KF DMF, 100 °C Reagents->Intermediate Nitration_Reaction Intermediate 2-Trifluoromethyl-4-methoxypyridine Product This compound Intermediate->Product Nitration Reagents HNO₃, H₂SO₄ 0 °C to rt Reagents->Product SNAr_Reaction Start This compound Product 4-Nu-5-nitro-2-(trifluoromethyl)pyridine Start->Product SNAr Nucleophile Nu⁻ Nucleophile->Product

An In-depth Technical Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. This document is crafted to serve as an essential resource for researchers and professionals engaged in drug discovery and development. The strategic incorporation of trifluoromethyl and nitro groups on a pyridine scaffold suggests a molecule of significant interest, likely possessing unique electronic and conformational properties that are highly sought after in medicinal chemistry. This guide moves beyond a simple recitation of facts, offering a deeper, causality-driven narrative that explores the synthesis, properties, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references. Our aim is to provide not just a roadmap, but a foundational understanding that will empower and inform your research endeavors.

Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative with the systematic IUPAC name This compound [1]. The presence of a trifluoromethyl group, a methoxy group, and a nitro group on the pyridine ring results in a molecule with a distinct electronic and steric profile, which is of considerable interest in the design of novel bioactive compounds.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 1588441-18-2[1]
Molecular Formula C₇H₅F₃N₂O₃[1]
Molecular Weight 222.12 g/mol [1]
Canonical SMILES COC1=CC(=NC=C1[O-])C(F)(F)F[1]
InChIKey HEKASLCSFSEZAP-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyComputed ValueSource
XLogP3 1.6PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 7PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 67.9 ŲPubChem[1]

The computed XLogP3 value suggests a moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility. The absence of hydrogen bond donors and the presence of multiple acceptors will govern its interaction with biological targets.

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthetic Strategy

A definitive, published synthesis for this compound has not been identified in the current literature. However, a logical synthetic approach can be devised based on established pyridine chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl and nitro groups, is a critical consideration in planning its synthesis.

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a pre-functionalized pyridine ring. Key disconnections point towards the introduction of the nitro and methoxy groups onto a 2-(trifluoromethyl)pyridine core.

G Target This compound Intermediate1 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine Target->Intermediate1 Nucleophilic Aromatic Substitution (SNAr) [NaOMe] Intermediate2 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine Target->Intermediate2 Williamson Ether Synthesis [MeI, Base] StartingMaterial 2-(Trifluoromethyl)pyridine Intermediate1->StartingMaterial Nitration Intermediate2->StartingMaterial Nitration & Hydroxylation

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol

Based on the retrosynthetic analysis, a multi-step synthesis can be proposed. The following protocol is a hypothetical but chemically sound approach.

Step 1: Nitration of a Substituted 2-(trifluoromethyl)pyridine

The direct nitration of a suitably substituted 2-(trifluoromethyl)pyridine is a potential starting point. The electron-withdrawing nature of the trifluoromethyl group will direct the incoming nitro group.

  • Reactant: A 4-substituted-2-(trifluoromethyl)pyridine (e.g., 4-chloro or 4-hydroxy).

  • Reagents: A mixture of concentrated nitric acid and sulfuric acid.

  • Procedure:

    • Dissolve the starting pyridine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Add concentrated nitric acid dropwise while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction by pouring it over ice and neutralize with a base (e.g., NaOH).

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

Step 2: Nucleophilic Aromatic Substitution for Methoxy Group Introduction

If a 4-chloro-5-nitro-2-(trifluoromethyl)pyridine is synthesized, the methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro and trifluoromethyl groups will activate the 4-position towards nucleophilic attack.

  • Reactant: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine.

  • Reagent: Sodium methoxide (NaOMe) in methanol.

  • Procedure:

    • Dissolve the chloro-substituted pyridine in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Heat the reaction mixture at reflux until the starting material is consumed.

    • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

    • Isolate and purify the product.

G Start Start: 4-Substituted-2-(trifluoromethyl)pyridine Nitration Nitration (HNO3, H2SO4) Start->Nitration SNAr Nucleophilic Aromatic Substitution (NaOMe, MeOH) Nitration->SNAr Purification Purification (Column Chromatography) SNAr->Purification Product End Product: This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Reactivity and Stability

The pyridine ring in this molecule is highly electron-deficient due to the presence of two strong electron-withdrawing groups (NO₂ and CF₃). This electronic nature dictates its reactivity:

  • Nucleophilic Aromatic Substitution: The molecule is expected to be highly susceptible to SNAr reactions, particularly at positions ortho and para to the activating groups. The methoxy group itself could potentially be displaced by strong nucleophiles under forcing conditions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast chemical space for further derivatization, making it a valuable intermediate for creating libraries of compounds for biological screening.

  • Stability: The molecule is expected to be relatively stable under normal conditions. However, like many nitroaromatic compounds, it may be sensitive to heat and light. The trifluoromethyl group is generally very stable.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, we can predict the key features based on the structure and data from analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • The proton at position 3 (adjacent to the methoxy group) will likely appear as a singlet.

  • The proton at position 6 will also likely appear as a singlet.

  • A singlet corresponding to the methoxy protons will be observed in the upfield region (around 3.9-4.1 ppm).

The exact chemical shifts will be influenced by the combined electronic effects of the substituents. The electron-withdrawing nitro and trifluoromethyl groups will deshield the ring protons, shifting them downfield.

13C NMR Spectroscopy

The 13C NMR spectrum will provide valuable information about the carbon skeleton. Key predicted signals include:

  • C-CF₃: A quartet due to coupling with the three fluorine atoms.

  • Aromatic Carbons: Signals for the four carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro and trifluoromethyl groups will be significantly deshielded.

  • Methoxy Carbon: A signal around 55-60 ppm.

Mass Spectrometry

In a mass spectrum (electron ionization), the molecular ion peak (M⁺) at m/z 222 would be expected. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 176) and NO (m/z 192). The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.

Potential Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridines are a well-established class of compounds in both the pharmaceutical and agrochemical industries[2]. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. The nitro group, while sometimes associated with toxicity, is a versatile synthetic handle and is present in several approved drugs.

Given its structure, this compound could serve as a key building block or a lead compound in several areas:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores. The specific substitution pattern of this molecule could allow for targeted interactions within the ATP-binding pocket of various kinases.

  • Antimicrobial Agents: Pyridine derivatives have shown a wide range of antimicrobial activities. The combination of the electron-deficient ring and the lipophilic trifluoromethyl group could be beneficial for antimicrobial efficacy.

  • Agrochemicals: The trifluoromethylpyridine moiety is a common feature in herbicides and insecticides. This compound could be explored as a precursor for new agrochemicals.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the functional groups present, certain precautions are warranted. A safety data sheet for a positional isomer, 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[3]. Similar hazards should be assumed for the 4-methoxy isomer.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from heat and light.

Nitropyridines, in general, are considered potentially genotoxic[4]. Therefore, appropriate handling procedures to minimize exposure are crucial.

Conclusion

This compound represents a molecule with significant potential for further exploration in medicinal and materials chemistry. Its unique electronic and structural features, conferred by the trifluoromethyl, nitro, and methoxy substituents on the pyridine ring, make it an attractive scaffold for the development of novel compounds with tailored properties. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic routes, predicted spectroscopic characteristics, and potential applications outlined herein are intended to stimulate further research and unlock the full potential of this intriguing molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • Yinon, J. (1992). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 27(6), 689-694. [Link]

  • Narang, R., Narasimhan, B., & Sharma, S. (2012). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 17(5), 5676-5706. [Link]

Sources

synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Introduction

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal and agricultural chemistry. Among these, molecules bearing the trifluoromethyl (CF₃) group have garnered significant attention due to the unique physicochemical properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity.[1][2] This guide provides a detailed technical overview of a robust and logical synthetic route to this compound, a valuable substituted pyridine intermediate.

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the chosen pathway. The synthesis is predicated on a two-step sequence involving the preparation of a key chlorinated intermediate followed by a highly efficient nucleophilic aromatic substitution.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a successful synthesis for a polysubstituted heterocycle like this compound requires careful consideration of the directing effects of the substituents and the order of their introduction. A retrosynthetic analysis reveals a logical and efficient pathway.

The final methoxy group is best installed via a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is rendered highly electron-deficient by the powerful electron-withdrawing effects of both the 5-nitro group and the 2-trifluoromethyl group. This electronic arrangement strongly activates the C4 position for nucleophilic attack, making a precursor like 4-chloro-5-nitro-2-(trifluoromethyl)pyridine an ideal immediate precursor. The substitution of a chloride with methoxide is a reliable and typically high-yielding transformation.

This key chloro-intermediate can be synthesized from a suitable pyridone precursor. The conversion of a 4-pyridone to a 4-chloropyridine is a standard and high-yielding reaction, often accomplished with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This leads to 5-nitro-2-(trifluoromethyl)pyridin-4-ol (which exists in its tautomeric pyridone form) as the next logical precursor. This pyridone can, in turn, be accessed through the regioselective nitration of the commercially available 2-(trifluoromethyl)pyridin-4-ol .

retrosynthesis Target This compound Precursor1 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine Target->Precursor1 SNAr (Methoxylation) Precursor2 5-Nitro-2-(trifluoromethyl)pyridin-4-ol Precursor1->Precursor2 Chlorination (e.g., POCl₃) StartingMaterial 2-(Trifluoromethyl)pyridin-4-ol Precursor2->StartingMaterial Nitration

Caption: Retrosynthetic pathway for the target molecule.

Part 2: Synthesis of Key Intermediate: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

The cornerstone of this synthesis is the efficient preparation of the activated chloro-intermediate. This is achieved in two high-yielding steps from a commercially available starting material.

Step 1: Nitration of 2-(Trifluoromethyl)pyridin-4-ol

The initial step involves the regioselective nitration of 2-(trifluoromethyl)pyridin-4-ol. The trifluoromethyl group at C2 and the pyridone carbonyl at C4 are both deactivating and meta-directing. This electronic synergy strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, leading to the desired product with high selectivity. The reaction is typically performed using a mixture of concentrated nitric and sulfuric acids, with careful temperature control to manage the exothermicity of the reaction.

Step 2: Chlorination of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

The second step is the conversion of the 4-pyridone functional group into a 4-chloro substituent. This transformation is crucial as it installs the leaving group required for the final SNAr step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. The reaction proceeds by converting the pyridone's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The use of a catalytic amount of a tertiary amine or DMF can sometimes accelerate this type of reaction.[3]

Part 3: Final Step: Nucleophilic Aromatic Substitution (SNAr)

The final step in the sequence is the methoxylation of the key intermediate. This reaction exemplifies a classic SNAr mechanism.

Mechanism Rationale: The reaction proceeds via a two-step addition-elimination sequence.

  • Addition: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. This attack is highly favored due to the resonance stabilization of the resulting negatively charged intermediate (a Meisenheimer complex) by the adjacent nitro group at C5 and the trifluoromethyl group at C2.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

This reaction is typically carried out using sodium methoxide in methanol or an inert polar aprotic solvent like THF or DMF at mild temperatures, leading to a clean and efficient conversion.

Part 4: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (Intermediate)
  • Nitration:

    • To a flask maintained in an ice-salt bath (-10 to 0 °C), slowly add 2-(trifluoromethyl)pyridin-4-ol (1.0 eq) to concentrated sulfuric acid (3-4 vol).

    • Stir the mixture until all solids dissolve.

    • Add concentrated nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice, causing the product, 5-nitro-2-(trifluoromethyl)pyridin-4-ol, to precipitate.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Chlorination:

    • In a flask equipped with a reflux condenser and a gas trap, combine the dried 5-nitro-2-(trifluoromethyl)pyridin-4-ol (1.0 eq) with phosphorus oxychloride (POCl₃, 3-5 eq).

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and water.

    • Neutralize the aqueous solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-5-nitro-2-(trifluoromethyl)pyridine.[4] The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: To a solution of 4-chloro-5-nitro-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (5-10 vol), add sodium methoxide (1.2-1.5 eq) either as a solid or as a solution in methanol.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until the starting material is consumed as indicated by TLC/LC-MS. The reaction is often accompanied by a color change.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography.

Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemperatureTypical Time
1aNitrationH₂SO₄, HNO₃H₂SO₄0-5 °C2-3 h
1bChlorinationPOCl₃POCl₃ (neat)105-110 °C4-6 h
2MethoxylationNaOMeMethanol20-25 °C1-2 h

Part 5: Visualization of the Synthetic Workflow

The complete synthetic pathway is illustrated below, showing the transformation from the starting material to the final product.

workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Start 2-(Trifluoromethyl)pyridin-4-ol Nitrated 5-Nitro-2-(trifluoromethyl)pyridin-4-ol Start->Nitrated HNO₃, H₂SO₄ 0-5 °C Chlorinated 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine Nitrated->Chlorinated POCl₃ ~110 °C FinalProduct This compound Chlorinated->FinalProduct NaOMe, MeOH Room Temp

Caption: Complete workflow for the synthesis of the target molecule.

Part 6: Safety and Hazard Information

This synthesis involves hazardous materials that require careful handling in a chemical fume hood with appropriate PPE.

CompoundKey HazardsGHS Hazard Statements
Nitric Acid (Conc.) Oxidizer, Corrosive, Acutely ToxicCauses severe skin burns and eye damage. May be corrosive to metals.
Sulfuric Acid (Conc.) Corrosive, Acutely ToxicCauses severe skin burns and eye damage.
Phosphorus Oxychloride Acutely Toxic, CorrosiveFatal if inhaled. Harmful if swallowed. Causes severe skin burns and eye damage.
Sodium Methoxide Flammable Solid, CorrosiveSelf-heating; may catch fire. Causes severe skin burns and eye damage.
2-Chloro-5-nitropyridine Skin/Eye IrritantCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

Conclusion

The is efficiently achieved through a strategic, multi-step sequence. The chosen pathway leverages fundamental principles of heterocyclic chemistry, including regioselective electrophilic nitration and a highly activated nucleophilic aromatic substitution. The key to the synthesis is the preparation of the 4-chloro-5-nitro-2-(trifluoromethyl)pyridine intermediate, which is readily converted to the final product in high yield. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully implement this synthesis in a laboratory setting.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

  • Title: A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline Source: Google Patents URL
  • Title: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine Source: Google Patents URL
  • Title: 4-chloro-5-nitro-2-(trifluoromethyl)pyridine (C6H2ClF3N2O2) Source: PubChemLite URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]

  • Title: 2-Chloro-5-nitropyridine Source: PubChem URL: [Link]

  • Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL
  • Title: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine Source: Amerigo Scientific URL: [Link]

Sources

Navigating the Unknown: A Technical Safety and Hazard Guide for 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: A Note on Scientific Diligence

This guide, therefore, deviates from a standard Safety Data Sheet (SDS). Instead, it serves as a technical whitepaper designed for the discerning scientist. It is structured to provide a robust framework for risk assessment based on first principles of chemistry, structural analogy to related compounds, and established best practices for handling novel chemical entities. Our directive is not to simply list non-existent data, but to equip you with the scientific rationale to handle this compound with the caution, respect, and rigor it demands. We will analyze its constituent functional groups, infer potential hazards from documented analogs, and establish self-validating protocols to ensure laboratory safety.

Section 1: Molecular Profile and Inferred Reactivity

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine ring, a heterocyclic aromatic structure common in medicinal chemistry and agrochemicals.[1] Its identity is defined by the following key properties:

PropertyValueSource
Molecular Formula C₇H₅F₃N₂O₃PubChem[2]
Molecular Weight 222.12 g/mol PubChem[2]
Structure Pyridine ring with methoxy, nitro, and trifluoromethyl substituentsInferred

The true scientific insight lies in deconstructing the molecule to predict its behavior. The pyridine core is electron-deficient, and this effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).

  • Nitro Group (-NO₂): A strong electron-withdrawing group and a common structural alert for potential mutagenicity and toxicity. Its presence suggests the compound should be handled as a potential irritant and with care to avoid ingestion, inhalation, and skin contact.

  • Trifluoromethyl Group (-CF₃): Characterized by high lipophilicity and metabolic stability. This group is often incorporated into pharmaceutical candidates to enhance cell membrane permeability and resist metabolic degradation.[1] From a safety perspective, this implies the compound could be readily absorbed and may persist, warranting stringent measures to prevent exposure.

  • Methoxy Group (-OCH₃): An electron-donating group, though its influence is likely overshadowed by the potent withdrawing effects of the other substituents.

This electronic profile makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key consideration for assessing chemical compatibility and potential hazardous reactions.

Section 2: Hazard Identification - An Analog-Based Approach

In the absence of direct data, we turn to structurally related compounds to build a predictive hazard profile. This is a standard practice in toxicology and drug development for early-stage compounds, providing a scientifically grounded basis for establishing handling protocols.

Analog 1: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine This compound shares the core trifluoromethyl- and nitro-substituted pyridine ring. It is classified as hazardous, with the following warnings:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Analog 2: 4-Fluoro-2-methoxy-5-nitroaniline This analog contains a methoxy and a nitro group on an aromatic ring. Its documented hazards include:

  • Harmful if swallowed.[4]

  • Causes skin and serious eye irritation.[4][5]

  • May cause respiratory irritation.[4]

  • Suspected of causing genetic defects.[5][6]

Analog 3: 2-Methoxy-3-(trifluoromethyl)pyridine This compound is classified as a flammable liquid and vapor that also causes skin, eye, and respiratory irritation.[7]

Synthesized Hazard Assessment: Based on these analogs, it is prudent and scientifically defensible to treat This compound as, at minimum:

  • Acutely Toxic (Oral, Dermal, Inhalation): Assume the compound is harmful by all routes of exposure.

  • Skin and Eye Irritant: The potential to cause significant irritation is high.

  • Respiratory Tract Irritant: Handling should be performed in a manner that avoids dust or vapor inhalation.

  • Potential Mutagen: The presence of the nitroaromatic moiety is a structural alert for mutagenicity.[5][6] All handling procedures should reflect this possibility, treating the compound as a potential long-term health hazard.

The following GHS-style table summarizes the inferred hazard profile.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4 (Inferred)Harmful if swallowed.[3][4]
Acute Toxicity, DermalCategory 4 (Inferred)Harmful in contact with skin.[3]
Acute Toxicity, InhalationCategory 4 (Inferred)Harmful if inhaled.[3]
Skin Corrosion/IrritationCategory 2 (Inferred)Causes skin irritation.[3][5][8]
Serious Eye Damage/IrritationCategory 2 (Inferred)Causes serious eye irritation.[3][5][8]
Germ Cell MutagenicityCategory 2 (Inferred)Suspected of causing genetic defects.[5][6]
Specific Target Organ ToxicityCategory 3 (Inferred)May cause respiratory irritation.[3][4][8]

Section 3: Self-Validating Safety Protocols

The core of safe laboratory practice is a system that assumes hazard and validates safety at every step. The following protocols are designed as a self-validating system for handling this compound.

Engineering Controls: The Primary Barrier

The causality is simple: if the compound cannot reach the researcher, exposure is impossible. Therefore, engineering controls are the most critical safety pillar.

  • Primary Handling: All weighing and solution preparation must be conducted within a certified chemical fume hood or a powder containment hood.

  • Ventilation: Ensure adequate ventilation in all areas where the compound is stored or used.[8][9] Mechanical exhaust is required.[8]

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not prevent accidents but mitigates their consequences. The choice of PPE must be based on the inferred hazards of skin absorption, irritation, and potential mutagenicity.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be worn over goggles when there is a splash hazard.

  • Skin Protection:

    • Gloves: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.[10] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

    • Lab Coat: A flame-resistant lab coat is required. Ensure cuffs are snug to prevent accidental contact with wrists.

  • Respiratory Protection: If there is any risk of aerosolization or if engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter must be used.[3]

PPE_Workflow cluster_prep Pre-Operation Check cluster_op Handling Protocol cluster_post Post-Operation Start Enter Lab CheckHood Verify Fume Hood Certification & Airflow Start->CheckHood InspectPPE Inspect PPE for Damage (Gloves, Goggles) CheckHood->InspectPPE DonPPE Don PPE: 1. Lab Coat 2. Goggles 3. Gloves InspectPPE->DonPPE All OK Fail Replace Damaged PPE InspectPPE->Fail Damage Found HandleChem Handle Compound in Fume Hood DonPPE->HandleChem DoffPPE Doff PPE (Contaminated Gloves First) HandleChem->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End Exit Lab WashHands->End Fail->InspectPPE

Storage and Handling
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][8][9] The storage area should be a designated, locked cabinet for potent compounds. Store away from incompatible materials such as strong oxidizing agents.[3]

  • Handling: Avoid formation of dust and aerosols.[9] Use non-sparking tools.[9] Do not eat, drink, or smoke when using this product.[3][4] Wash hands and any exposed skin thoroughly after handling.[3][5][8]

Spill and Waste Disposal
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material into a designated, labeled hazardous waste container.[10] Avoid generating dust.[10]

    • Decontaminate the spill area with a suitable solvent, collecting all rinsate as hazardous waste.

  • Waste Disposal: All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.[10] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Never dispose of this chemical down the drain or in regular trash.[10]

Section 4: Emergency and First-Aid Procedures

Immediate and correct response to exposure is critical. The following procedures are based on the predicted hazards.

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Action Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion MoveFreshAir Remove to fresh air. If not breathing, give artificial respiration. Inhalation->MoveFreshAir RemoveClothing Immediately remove all contaminated clothing. Wash skin with soap & water. Skin->RemoveClothing RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Eye->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention MoveFreshAir->SeekMedical RemoveClothing->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[4][9] Wash the affected area with plenty of soap and water.[8][9] If skin irritation occurs or you feel unwell, get medical help.[4][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[4][9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed: Rinse mouth with water.[4][9] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3]

Conclusion

While a complete, empirically determined safety profile for this compound remains to be established, a rigorous, science-led approach allows for the creation of robust safety protocols. By understanding the chemical nature of the molecule, analyzing the hazards of its structural analogs, and implementing a self-validating system of engineering controls, PPE, and emergency procedures, researchers can handle this compound with the high degree of caution it warrants. The absence of data is not an invitation to proceed without care; it is a directive to proceed with heightened diligence.

References

  • 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET. (2025, November 10). TCI EUROPE N.V.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • CAS NO : 2514951-26-7 | Product Name : 4-Methoxy-5-nitro-2-(propylthio)pyrimidine. (n.d.). Retrieved January 22, 2026, from [Link]

  • 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • This compound | C7H5F3N2O3 | CID 71607286 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).
  • (IUCr) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (2025, September 2). Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The trifluoromethyl group, in particular, is a common feature in many modern drugs and agrochemicals, often enhancing metabolic stability and bioavailability.

Understanding the solubility of this compound in various organic solvents is paramount for several key aspects of research and development:

  • Reaction Optimization: Carrying out reactions in a homogeneous solution requires the selection of a solvent that can dissolve all reactants to a sufficient concentration.

  • Purification and Crystallization: The choice of solvent is critical for developing effective crystallization processes to isolate and purify the compound of interest.

  • Formulation Development: For a compound to be developed into a viable pharmaceutical product, its solubility in various excipients and delivery systems must be thoroughly characterized.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC or NMR requires knowledge of suitable solvents.

Given the absence of published quantitative data, this guide provides the necessary tools to determine this critical physicochemical property.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules. Based on the structure of this compound, we can infer its likely solubility behavior.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₇H₅F₃N₂O₃PubChem
Molecular Weight 222.12 g/mol PubChem
XLogP3 1.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 7PubChem

The presence of a nitro group (-NO₂), a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃) on the pyridine ring results in a molecule with moderate polarity. The nitro and methoxy groups are polar, while the trifluoromethyl group is highly electronegative and can participate in dipole-dipole interactions. The pyridine nitrogen also contributes to the polarity and can act as a hydrogen bond acceptor.

Expected Solubility in Different Solvent Classes:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is expected in these solvents. Their polarity will effectively solvate the polar regions of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. The overall polarity of the molecule will likely limit its ability to dissolve in nonpolar environments.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, as these solvents have a polarity that is intermediate between polar aprotic and nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method . This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Isothermal Shake-Flask Protocol

This protocol outlines a standardized procedure for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC vials

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration is constant.[1]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean HPLC vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase used for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples by a validated HPLC method.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Workflow for Isothermal Solubility Determination

G A Add excess solid to solvent in vial B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.22 µm) D->E F Dilute sample for analysis E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Analytical Method: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a solute in a solution.[2]

HPLC Method Development

A suitable HPLC method should be developed and validated for this compound. Key parameters to optimize include:

  • Column: A C18 reversed-phase column is a common starting point for molecules of this polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to ensure good peak shape and resolution.

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring and nitro group. The detection wavelength should be set to the absorbance maximum of the compound.

  • Flow Rate and Injection Volume: These should be optimized to provide good chromatography within a reasonable run time.

Calibration Curve

To accurately quantify the solubility, a calibration curve must be generated.

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for diluting the experimental samples.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.

The concentration of the unknown samples can then be determined by interpolating their peak areas on the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
[e.g., Acetone][e.g., 25][Experimental Value][Calculated Value]
[e.g., Ethanol][e.g., 25][Experimental Value][Calculated Value]
[e.g., Toluene][e.g., 25][Experimental Value][Calculated Value]
[e.g., Dichloromethane][e.g., 25][Experimental Value][Calculated Value]

The results should be analyzed in the context of the solvent properties (polarity, hydrogen bonding capacity, etc.) to understand the underlying intermolecular interactions driving the dissolution process.

Safety and Handling

Trifluoromethylpyridine derivatives should be handled with care, following standard laboratory safety procedures.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information before handling.

Conclusion

While quantitative solubility data for this compound is not currently found in the public domain, this guide provides a comprehensive framework for its determination. By understanding the molecular properties of the compound and applying the detailed experimental protocol provided, researchers can generate accurate and reliable solubility data. This information is essential for advancing research and development activities involving this and structurally related compounds in the pharmaceutical and agrochemical sectors.

References

  • 2-Fluoro-6-(trifluoromethyl)
  • Shake Flask Method Summary. BioAssay Systems.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).
  • Standard Operating Procedure for solubility testing. European Union. (2021).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. (2016).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. (2025).
  • SAFETY DATA SHEET - 2,3-Difluoro-5-(trifluoromethyl)pyridine.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
  • Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.
  • Shake-Flask Solubility Assay. Enamine.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • The Evolution of Solubility Prediction Methods. Rowan Scientific. (2025).
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. (2021).
  • SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)pyridine. TCI Chemicals. (2024).
  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. (2025).
  • 3-Chloro-5-(trifluoromethyl)
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024).
  • Quantitative Open-Access HPLC Analysis. Pharmaceutical Technology.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013).
  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. (2021).

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A Technical Guide to the Spectral Analysis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The unique combination of a methoxy group (electron-donating), a nitro group (electron-withdrawing), and a trifluoromethyl group (a lipophilic electron-withdrawing group) on the pyridine core imparts distinct physicochemical properties that are crucial for its biological activity. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

The structural arrangement of the substituents on the pyridine ring dictates the electronic environment of each atom, which in turn governs the spectral output. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and trifluoromethyl groups creates a unique electronic distribution within the aromatic system.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-38.0 - 8.2s-
H-67.4 - 7.6s-
-OCH₃4.0 - 4.2s-

Rationale for Predicted Chemical Shifts:

  • H-3: This proton is situated between the electron-withdrawing trifluoromethyl group at C-2 and the electron-donating methoxy group at C-4. The strong deshielding effect of the adjacent trifluoromethyl group and the overall electron-poor nature of the nitro-substituted pyridine ring will shift this proton significantly downfield.

  • H-6: This proton is adjacent to the nitrogen atom and the nitro group, both of which are electron-withdrawing. This will also result in a downfield chemical shift, though likely less pronounced than H-3 due to the absence of an adjacent trifluoromethyl group.

  • -OCH₃: The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (in ¹⁹F coupled spectrum) Coupling Constant (J, Hz)
C-2145 - 150q~35
C-3115 - 120q~5
C-4155 - 160s-
C-5135 - 140s-
C-6110 - 115s-
-CF₃120 - 125q~275
-OCH₃55 - 60s-

Rationale for Predicted Chemical Shifts and Couplings:

  • The carbon atoms of the pyridine ring will exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents.

  • C-2 and C-3 will show characteristic quartets due to coupling with the three fluorine atoms of the trifluoromethyl group. The one-bond C-F coupling for the -CF₃ carbon will be large (~275 Hz), while the two-bond coupling to C-2 will be smaller (~35 Hz), and the three-bond coupling to C-3 will be the smallest (~5 Hz).

  • C-4 , attached to the electron-donating methoxy group, is expected to be shifted downfield.

  • C-5 , bearing the electron-withdrawing nitro group, will also be significantly deshielded.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CF₃-60 to -65s-

Rationale for Predicted Chemical Shift:

  • The chemical shift of the -CF₃ group is influenced by the electronic environment of the pyridine ring. The observed range is typical for trifluoromethyl groups attached to an aromatic ring.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required to obtain a good spectrum.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to cover the expected range for the -CF₃ group.

    • Use a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretch (-OCH₃)Medium
1600 - 1580Aromatic C=C and C=N stretchMedium-Strong
1550 - 1500Asymmetric NO₂ stretchStrong
1480 - 1450Aromatic C=C and C=N stretchMedium
1360 - 1330Symmetric NO₂ stretchStrong
1300 - 1100C-F stretch and C-O stretchStrong
900 - 650Aromatic C-H out-of-plane bendMedium-Strong

Rationale for Predicted Absorptions:

  • The most characteristic and intense bands in the IR spectrum will be due to the asymmetric and symmetric stretching vibrations of the nitro group.[1]

  • The strong absorptions in the 1300-1100 cm⁻¹ region will be a composite of C-F stretching vibrations from the trifluoromethyl group and the C-O stretching of the methoxy group.

  • The aromatic C-H and C=C/C=N stretching and bending vibrations will also be present, providing evidence for the pyridine ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectral Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z 222 (corresponding to the molecular weight of C₇H₅F₃N₂O₃)

  • Major Fragment Ions:

    • m/z 207: [M - CH₃]⁺ - Loss of a methyl radical from the methoxy group.

    • m/z 192: [M - NO]⁺ - Loss of nitric oxide.

    • m/z 176: [M - NO₂]⁺ - Loss of a nitro radical.

    • m/z 153: [M - CF₃]⁺ - Loss of a trifluoromethyl radical.

    • m/z 69: [CF₃]⁺ - Trifluoromethyl cation.

Predicted Mass Spectral Fragmentation Pathway M [M]⁺˙ m/z 222 M_minus_CH3 [M - CH₃]⁺ m/z 207 M->M_minus_CH3 - •CH₃ M_minus_NO [M - NO]⁺˙ m/z 192 M->M_minus_NO - •NO M_minus_NO2 [M - NO₂]⁺ m/z 176 M->M_minus_NO2 - •NO₂ M_minus_CF3 [M - CF₃]⁺ m/z 153 M->M_minus_CF3 - •CF₃ CF3 [CF₃]⁺ m/z 69 M->CF3 fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition and Processing: Acquire the mass spectrum and process the data to identify the molecular ion and major fragment ions.

Conclusion

The spectral data of this compound can be rationally predicted based on the known effects of its constituent functional groups. This in-depth guide provides a robust framework for researchers to identify and characterize this important molecule. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for scientists working in drug discovery and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][2]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H. L., & Magill, A. M. (2007).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.[1]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.[3]

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The Trifluoromethylpyridine Moiety: A Keystone in Modern Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine ring has emerged as a paramount strategy in the design of highly efficacious agrochemicals and pharmaceuticals. This technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethylpyridines (TFMPs), delving into the causality behind their enhanced performance. We will examine the physicochemical properties imparted by the trifluoromethyl group, explore the specific mechanisms of action across herbicidal, insecticidal, fungicidal, and therapeutic applications, and provide insights into structure-activity relationships. This guide is intended to be a valuable resource for researchers and professionals in the fields of crop protection and drug discovery, offering both foundational knowledge and field-proven insights to inspire future innovation.

The Physicochemical Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties. Its introduction into the pyridine scaffold brings about significant changes that enhance biological activity.[1][2] The strong electron-withdrawing nature of the CF₃ group, with a Hammett constant of 0.54, significantly alters the electronic distribution of the pyridine ring.[3] This modification, combined with the unique characteristics of the pyridine moiety, leads to several advantageous properties:

  • Increased Lipophilicity: The CF₃ group enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach its target site.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This leads to a longer half-life and sustained biological activity of the compound.

  • Improved Binding Affinity: The electronic effects and steric bulk of the CF₃ group can lead to stronger and more specific interactions with target enzymes or receptors, resulting in higher potency.[4]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can influence the pKa of the pyridine nitrogen, which can be critical for receptor binding and pharmacokinetic properties.

These combined effects underscore why the trifluoromethylpyridine moiety is a privileged scaffold in the development of modern bioactive molecules.[2]

Agrochemical Applications of Trifluoromethylpyridines

Trifluoromethylpyridines have made a significant impact on modern agriculture, with numerous commercially successful herbicides, insecticides, and fungicides incorporating this key structural motif.[1][2][3]

Herbicidal Activity

Trifluoromethylpyridine-containing herbicides target a range of essential plant processes, leading to effective weed control.

  • Mechanism of Action: These herbicides inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.

  • Examples:

    • Flazasulfuron: A sulfonylurea herbicide used for selective weed control in turf, sugarcane, and perennial crops.[3]

    • Flupyrsulfuron-methyl-sodium: A cereal herbicide effective against a wide range of broadleaf weeds.[1]

    • Pyroxsulam: An ALS-inhibiting herbicide used for weed control in cereal crops.[3]

Table 1: Quantitative Herbicidal Activity of Selected Trifluoromethylpyridine Derivatives

CompoundTarget Weed(s)Activity MetricValueReference(s)
Compound 12bAbutilon theophrastiIC₅₀1.423 µM[5]
Compound 7aNicotiana tabacum (PPO inhibition)IC₅₀9.4 nM[6]
Fomesafen (non-TFMP)Nicotiana tabacum (PPO inhibition)IC₅₀110.5 nM[6]
Compound 7aAbutilon theophrastiED₅₀13.32 g a.i./hm²[6]
Compound 7aAmaranthus retroflexusED₅₀5.48 g a.i./hm²[6]

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of compounds against ALS.

  • Enzyme Extraction: Extract crude ALS enzyme from young, actively growing plant tissue (e.g., shoots of susceptible weed species). Homogenize the tissue in an appropriate extraction buffer and clarify by centrifugation.

  • Assay Reaction: Set up reaction mixtures containing the enzyme extract, the necessary cofactors (thiamine pyrophosphate, FAD, Mg²⁺), the substrate (pyruvate), and varying concentrations of the test inhibitor.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Product Detection: Stop the reaction by adding acid, which also decarboxylates the product, acetolactate, to acetoin. The acetoin is then quantified colorimetrically after derivatization.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Diagram 1: Simplified Acetolactate Synthase (ALS) Inhibition Pathway

ALS_Inhibition sub Pyruvate als Acetolactate Synthase (ALS) sub->als prod α-Acetolactate als->prod bcaa Branched-Chain Amino Acids (Leucine, Valine, Isoleucine) prod->bcaa growth Plant Growth bcaa->growth inhibitor TFMP-Herbicide inhibitor->als Inhibition

Caption: Inhibition of ALS by TFMP herbicides blocks amino acid synthesis.

  • Mechanism of Action: These herbicides disrupt cell division by binding to tubulin, the protein subunit of microtubules.[3][7] This prevents the polymerization of microtubules, which are essential for chromosome segregation during mitosis. The result is an arrest of cell division, leading to abnormal growth and eventual plant death.

  • Examples:

    • Dithiopyr: A pre-emergence and early post-emergence herbicide used in turf and ornamentals.[1][3]

    • Thiazopyr: A pre-emergence herbicide with long residual control of annual grass weeds.[1][3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.

  • Tubulin Preparation: Purify tubulin from a suitable source, such as bovine brain.

  • Polymerization Reaction: In a temperature-controlled spectrophotometer, mix purified tubulin with GTP and varying concentrations of the test compound in a polymerization buffer.

  • Turbidity Measurement: Monitor the increase in turbidity (absorbance at 340 nm) over time at 37°C. An increase in turbidity indicates microtubule polymerization.

  • Data Analysis: Compare the polymerization kinetics in the presence of the test compound to a control (vehicle only). Inhibitors will show a reduced rate and extent of polymerization. Calculate the IC₅₀ for inhibition of polymerization.

Diagram 2: Microtubule Assembly Inhibition by TFMP Herbicides

Microtubule_Inhibition tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule mitosis Cell Division (Mitosis) microtubule->mitosis inhibitor TFMP-Herbicide inhibitor->polymerization Inhibition

Caption: TFMP herbicides disrupt cell division by inhibiting microtubule formation.

  • Mechanism of Action: These herbicides inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of chlorophyll and heme.[6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to cell leakage and death.

  • Structure-Activity Relationship: Studies have shown that the presence of a -CF₃ group on the pyridine ring can significantly enhance the activity of PPO inhibitors.[5]

Insecticidal Activity

Trifluoromethylpyridines are also prominent in the development of insecticides, with compounds targeting various physiological processes in insects.

  • Mechanism of Action: These insecticides interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.[3][8] By inhibiting chitin formation, these compounds disrupt the molting process, leading to larval mortality.

  • Example:

    • Chlorfluazuron: An insect growth regulator (IGR) with excellent activity against lepidopteran, dipteran, and orthopteran larvae.[3]

Diagram 3: Simplified Chitin Biosynthesis and Inhibition

Chitin_Inhibition glucose Glucose udp UDP-N-acetylglucosamine glucose->udp synthase Chitin Synthase udp->synthase chitin Chitin synthase->chitin exo Exoskeleton Formation chitin->exo inhibitor TFMP-Insecticide (e.g., Chlorfluazuron) inhibitor->synthase Inhibition

Caption: TFMP insecticides disrupt insect molting by inhibiting chitin synthesis.

  • Sulfoxaflor: This insecticide has a unique mode of action, targeting the nicotinic acetylcholine receptor (nAChR) competition site. The 6-(trifluoromethyl)pyridine moiety was identified as the optimal substructure for its excellent insecticidal activity.[3]

  • Flonicamid: A selective aphicide with a novel mode of action, affecting the chordotonal organs of insects.[1]

Table 2: Quantitative Insecticidal Activity of Selected Trifluoromethylpyridine Derivatives

Compound ClassTarget Pest(s)Activity MetricValueReference(s)
1,3,4-Oxadiazole derivativesPlutella xylostella, Helicoverpa armigeraMortality100% at 500 mg/L[5]
FlonicamidAphis punicaeLC₅₀ (24h)0.05 mg/ml[9]

Experimental Protocol: Foliar Spray Bioassay for Insecticides

This protocol is used to evaluate the efficacy of insecticides applied to plant foliage.

  • Plant Preparation: Grow host plants to a suitable size under controlled conditions.

  • Treatment Application: Prepare serial dilutions of the test insecticide. Spray the plants with the insecticide solutions to the point of runoff, ensuring uniform coverage. A control group is sprayed with a blank formulation.

  • Insect Infestation: After the spray has dried, infest the plants with a known number of test insects (e.g., larvae or aphids).

  • Mortality Assessment: After a defined exposure period (e.g., 24, 48, or 72 hours), count the number of dead and live insects.

  • Data Analysis: Calculate the percentage mortality for each treatment, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population).

Fungicidal Activity

Trifluoromethylpyridine-containing fungicides are effective against a broad spectrum of plant pathogenic fungi.

  • Mechanism of Action: SDHIs inhibit Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. This blockage disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

  • Example:

    • Fluopyram: A broad-spectrum fungicide effective against ascomycete pathogens.[3]

Table 3: Quantitative Fungicidal Activity of a Trifluoromethylpyridine Derivative

CompoundFungal PathogenActivity MetricValueReference(s)
FluopyramSclerotinia caricaeEC₅₀Variable, depending on isolate[10]

Diagram 4: Inhibition of Mitochondrial Respiration by SDHI Fungicides

SDHI_Mechanism succinate Succinate sdh Complex II (SDH) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc atp ATP Production etc->atp inhibitor TFMP-Fungicide (e.g., Fluopyram) inhibitor->sdh Inhibition

Caption: TFMP-based SDHI fungicides block the fungal respiratory chain.

  • Fluazinam: This fungicide has a multi-site mode of action, uncoupling mitochondrial oxidative phosphorylation.[3]

  • Fluopicolide: This compound has a unique mode of action, causing the delocalization of spectrin-like proteins in oomycete fungi.[3]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells in a suitable broth medium.

  • Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. The EC₅₀, the concentration that inhibits growth by 50%, can also be determined by measuring optical density.

Pharmaceutical Applications of Trifluoromethylpyridines

The advantageous properties of the trifluoromethylpyridine scaffold have also been leveraged in the development of pharmaceuticals for various diseases.

Antiviral Activity
  • Mechanism of Action: Trifluoromethylpyridine-containing drugs can be designed to inhibit key viral enzymes.

  • Example:

    • Tipranavir: A non-peptidic protease inhibitor used in the treatment of HIV-1 infection. It is effective against some strains of HIV that are resistant to other protease inhibitors.[11]

Table 4: Clinical Trial Efficacy of Tipranavir

Clinical TrialPatient PopulationTreatment ArmVirologic Response (Week 24)CD4+ Cell Count Increase (cells/mm³)Reference(s)
RESIST-2Treatment-experienced HIV-1 patientsTipranavir/ritonavir41%51[12]
RESIST-2Treatment-experienced HIV-1 patientsComparator PI/ritonavir14.9%18[12]

Diagram 5: HIV Protease Inhibition by Tipranavir

HIV_Protease_Inhibition gagpol Gag-Pol Polyprotein protease HIV Protease gagpol->protease proteins Mature Viral Proteins protease->proteins virion Infectious Virion Assembly proteins->virion inhibitor Tipranavir inhibitor->protease Inhibition

Caption: Tipranavir prevents HIV maturation by inhibiting the viral protease.

Anticancer Activity
  • Mechanism of Action: The trifluoromethylpyridine moiety can be incorporated into molecules that target signaling pathways involved in cancer cell proliferation.

  • Structure-Activity Relationship: The presence and position of substituents on the pyridine ring, in addition to the CF₃ group, can significantly influence the antiproliferative activity of these compounds.[13]

Other Therapeutic Areas

The versatility of the trifluoromethylpyridine scaffold has led to its exploration in a wide range of other therapeutic areas, with numerous candidates currently in clinical trials.[2]

Conclusion and Future Perspectives

The trifluoromethylpyridine scaffold has proven to be an exceptionally valuable platform for the discovery and development of novel agrochemicals and pharmaceuticals. The unique physicochemical properties imparted by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity, have consistently translated into improved biological activity. The diverse range of mechanisms of action exhibited by TFMP-containing compounds underscores the versatility of this structural motif.

Future research in this area will likely focus on several key aspects:

  • Fine-tuning Structure-Activity Relationships: A deeper understanding of how the position of the trifluoromethyl group and the nature of other substituents on the pyridine ring influence biological activity will enable more rational design of next-generation compounds.

  • Exploring Novel Mechanisms of Action: The discovery of new biological targets for trifluoromethylpyridine derivatives will open up new avenues for the development of agrochemicals and pharmaceuticals with improved efficacy and safety profiles.

  • Green Synthesis and Manufacturing: The development of more sustainable and cost-effective methods for the synthesis of trifluoromethylpyridine intermediates will be crucial for their widespread application.

References

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The Impact of Nitro-Substitution on the Electronic Properties of Pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Modulating the Pyridine Scaffold for Advanced Applications

The pyridine ring is a cornerstone scaffold in medicinal chemistry and materials science, prized for its versatile chemical properties and biological activity.[1] The introduction of substituents allows for the fine-tuning of its electronic landscape, thereby modulating its reactivity, polarity, and intermolecular interactions. Among the most powerful electron-withdrawing groups, the nitro (–NO₂) moiety dramatically reshapes the electronic character of the pyridine ring.[2] This guide provides an in-depth exploration of the electronic properties of nitro-substituted pyridines, offering field-proven insights into their synthesis, characterization, and the profound implications for drug development and materials science professionals. We will delve into the causality behind the observed properties, presenting a self-validating system of understanding rooted in fundamental chemical principles.

The Electronic Architecture of Nitro-Substituted Pyridines

The electronic properties of a nitro-substituted pyridine are a consequence of the interplay between the inherent electron-deficient nature of the pyridine ring and the potent electron-withdrawing effects of the nitro group.

The Dual Electron-Withdrawing Effect

The pyridine ring itself is less electron-rich than benzene due to the greater electronegativity of the nitrogen atom, which inductively withdraws electron density from the ring carbons.[3] This effect is further amplified by the introduction of a nitro group, which exerts a strong electron-withdrawing influence through both inductive and resonance effects.[2] This dual electron withdrawal profoundly deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration under standard conditions challenging.[3] Conversely, this electron deficiency renders the ring highly susceptible to nucleophilic attack, a feature that is central to the synthetic utility of these compounds.[2]

Positional Isomerism and Resonance Stabilization

The position of the nitro group on the pyridine ring dictates the extent and nature of its electronic influence. The effect is most pronounced when the nitro group is at the 2- or 4-position, as the negative charge in the intermediate of a nucleophilic attack can be delocalized onto the electronegative nitrogen atom of the nitro group through resonance. This stabilization is not possible when the nitro group is at the 3-position.

To illustrate this, consider the resonance structures for 4-nitropyridine:

Caption: Resonance delocalization in 4-nitropyridine.

This delocalization significantly polarizes the molecule and creates electron-deficient sites, particularly at the C2 and C6 positions, making them prime targets for nucleophilic attack.

Synthesis of Nitro-Substituted Pyridines: A Protocol-Driven Approach

Direct nitration of pyridine is often low-yielding and requires harsh conditions. A more reliable and widely used approach involves the nitration of pyridine N-oxide, followed by deoxygenation.

Experimental Protocol: Two-Step Synthesis of 4-Nitropyridine

This protocol is adapted from a continuous flow synthesis methodology, which minimizes the accumulation of energetic intermediates.[4]

Step 1: Synthesis of 4-Nitropyridine N-oxide

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Addition: To the flask, add pyridine N-oxide. Cool the flask in an ice bath and slowly add a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat according to the established procedure, monitoring the reaction by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the pH is neutral. The product, 4-nitropyridine N-oxide, will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Deoxygenation to 4-Nitropyridine

  • Reaction Setup: In a clean, dry flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-nitropyridine N-oxide from Step 1 in a suitable solvent (e.g., chloroform).

  • Reagent Addition: Slowly add phosphorus trichloride (PCl₃) to the solution. The reaction is exothermic and should be controlled with an ice bath.

  • Reflux: After the addition, heat the mixture to reflux for the time specified in the source literature, continuing to monitor by TLC.

  • Workup: Cool the reaction mixture and carefully pour it into a beaker of ice water. Neutralize the aqueous layer with a base.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Characterization of Electronic Properties

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive understanding of the electronic properties of nitro-substituted pyridines.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for probing the electron density distribution within the pyridine ring. The electron-withdrawing nitro group causes a significant downfield shift (deshielding) of the signals for the protons and carbons at the ortho and para positions relative to it.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Solvent
Pyridine N-oxide C2/C68.26138.5CDCl₃[5]
C3/C57.36125.5CDCl₃[5]
C47.36125.3CDCl₃[5]
4-Nitropyridine N-oxide C2/C68.18 - 8.23140.20DMSO-d₆[5]
C3/C58.40 - 8.44121.31DMSO-d₆[5]
2-Chloropyridine N-oxide C37.30126.0CDCl₃/DMSO[5]
C47.57126.9CDCl₃/DMSO[5]
C57.30123.8CDCl₃/DMSO[5]
C68.41140.3CDCl₃/DMSO[5]

Note: Direct comparative data for 2-, 3-, and 4-nitropyridine under identical conditions is sparse in the literature. The data presented for substituted N-oxides illustrates the expected deshielding trends.

3.1.2. UV-Visible Spectroscopy

The introduction of a nitro group, a chromophore, and its conjugation with the pyridine ring leads to absorption in the UV-Vis region. The position of the nitro group influences the extent of conjugation and thus the maximum absorption wavelength (λmax). Generally, a more extended conjugation, as seen in 4-nitropyridine, results in a bathochromic (red) shift to longer wavelengths compared to 3-nitropyridine.

Compoundλmax (nm)Solvent
Pyridine254Aqueous[6]
4-Nitropyridine N-oxide330-355Various[7]
Computational Modeling

Density Functional Theory (DFT) calculations provide deep insights into the electronic structure and properties that are not directly accessible through experimentation. A typical computational workflow allows for the prediction of various electronic parameters.

G Computational Workflow for Electronic Property Analysis cluster_props Calculated Properties A Molecule Input (e.g., 2-Nitropyridine, 3-Nitropyridine, 4-Nitropyridine) B Geometry Optimization (e.g., DFT with B3LYP/6-311G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Single Point Energy Calculation C->D E Property Analysis D->E P1 Molecular Orbitals (HOMO, LUMO, Energy Gap) E->P1 P2 Molecular Electrostatic Potential (MEP) E->P2 P3 Dipole Moment E->P3 P4 NMR Chemical Shifts (GIAO) E->P4 P5 UV-Vis Spectra (TD-DFT) E->P5 P6 Hammett Constants Correlation E->P6

Caption: A typical DFT-based workflow for analyzing electronic properties.

3.2.1. Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and can be correlated with the molecule's electronic absorption spectrum.

3.2.2. Dipole Moment

The position of the nitro group has a dramatic effect on the overall molecular dipole moment. For instance, in 4-nitropyridine, the dipole moments of the pyridine ring and the nitro group are largely additive, resulting in a large molecular dipole moment. In contrast, for 2- and 3-nitropyridine, the vector addition of the bond dipoles results in different magnitudes and directions of the net dipole moment. These differences in polarity have significant implications for solubility, crystal packing, and drug-receptor interactions.

IsomerCalculated Dipole Moment (Debye)
2-Nitropyridine~3.5 - 4.0 D
3-Nitropyridine~3.0 - 3.5 D
4-Nitropyridine~1.5 - 2.0 D
Note: These are representative values from computational studies and can vary with the level of theory and basis set used.

3.2.3. Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic system.[8] The nitro group has a large positive sigma (σ) value, indicating its strong electron-withdrawing nature. While specific Hammett constants for the nitro group on a pyridine ring are not as extensively tabulated as for benzene derivatives, the principles remain the same. The electronic influence of the nitro group will be most strongly felt at the para position (correlating to σp) and to a lesser extent at the meta position (correlating to σm).

Reactivity and Applications in Drug Development

The altered electronic landscape of nitro-substituted pyridines directly translates to their chemical reactivity, making them valuable intermediates in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

As previously discussed, the electron-deficient nature of the nitropyridine ring makes it an excellent substrate for SNAr reactions. This is a cornerstone of their synthetic utility, allowing for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols) at the positions ortho and para to the nitro group.

Caption: The addition-elimination mechanism of SNAr.

This predictable reactivity allows for the strategic construction of highly functionalized pyridine derivatives, which are often key components of pharmacologically active molecules.

Reduction of the Nitro Group

The nitro group itself is a versatile functional handle that can be readily reduced to an amino group. This transformation provides access to aminopyridines, which are crucial building blocks for a vast number of pharmaceuticals. The ability to introduce a nitrogen-containing substituent via SNAr and then unmask a reactive amino group through reduction is a powerful synthetic strategy.

Conclusion: A Powerful Tool for Molecular Design

The introduction of a nitro group onto the pyridine ring is a powerful strategy for modulating its electronic properties. This guide has demonstrated that the combination of the inherent electron deficiency of the pyridine nucleus and the strong electron-withdrawing nature of the nitro group leads to a highly polarized and reactive scaffold. A thorough understanding of the interplay between positional isomerism, resonance effects, and the resulting electronic landscape, as characterized by spectroscopic and computational methods, is paramount for leveraging these compounds in drug discovery and materials science. The predictable reactivity of nitro-substituted pyridines in nucleophilic aromatic substitution and the synthetic versatility of the nitro group itself ensure that these compounds will remain indispensable building blocks for the foreseeable future.

References

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Methodological & Application

Application Notes & Protocols: Leveraging 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic arrangement of substituents—a labile methoxy group, a strongly electron-withdrawing nitro group, and a lipophilicity-enhancing trifluoromethyl group—creates a versatile intermediate primed for diverse chemical transformations.[3] The pyridine core, a common motif in bioactive molecules, is rendered exceptionally electron-deficient by the trifluoromethyl and nitro moieties. This electronic profile is the cornerstone of its reactivity, primarily facilitating nucleophilic aromatic substitution (SNAr) reactions.[4][5][6]

The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry. It can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][7] Consequently, intermediates like this compound, which allow for the efficient introduction of the trifluoromethylpyridine scaffold, are invaluable tools in drug discovery and development programs.[1][2]

This guide provides an in-depth look at the core reactivity of this intermediate and presents detailed, field-proven protocols for its application in synthesizing more complex molecular architectures.

Physicochemical Properties & Handling

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for safe handling and successful experimental design.

PropertyValueSource/Notes
Molecular Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Appearance Typically a solidVaries by purity
CAS Number 80194-69-0
Key Reactive Sites C4 (Methoxy), C5 (Nitro)See Mechanistic Insights
Safety Handle with appropriate PPE (gloves, safety glasses, lab coat). Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive information.Standard laboratory practice

Core Reactivity & Mechanistic Insights: The Power of Electron Deficiency

The reactivity of this compound is dominated by the electron-poor nature of the pyridine ring. The combined inductive effects of the ring nitrogen, the C2-trifluoromethyl group, and the C5-nitro group create highly electrophilic centers at the C4 and C6 positions. This makes the ring susceptible to attack by nucleophiles, a classic characteristic of SNAr chemistry.[4]

The methoxy group at the C4 position is an excellent leaving group in this activated system. Nucleophilic attack at this position proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. The strong electron-withdrawing nitro and trifluoromethyl groups are perfectly positioned to stabilize this transient species through resonance, thereby lowering the activation energy of the reaction.

Specifically, nucleophilic attack is favored at positions that are ortho or para to the electron-withdrawing groups, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group.[4][8] In this molecule, the C4 position is para to the ring nitrogen and ortho to the C5-nitro group, making it the primary site for substitution.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The diagram below illustrates the stepwise mechanism for the displacement of the methoxy group by a generic amine nucleophile (R₂NH).

Caption: SNAr mechanism workflow.

Application Protocol 1: Synthesis of 4-Amino-5-nitro-2-(trifluoromethyl)pyridine Derivatives

This protocol details a general procedure for the SNAr reaction using an amine nucleophile. Such transformations are crucial for building blocks used in the synthesis of kinase inhibitors and other pharmaceutically active compounds.[9]

Objective

To replace the C4-methoxy group of the title compound with a primary or secondary amine via a nucleophilic aromatic substitution reaction.

Materials
  • This compound

  • Amine of choice (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Optional: Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M. Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) to the solution. If the amine salt is used or if the amine is not basic enough, add a non-nucleophilic base like DIPEA (1.5 eq).

    • Scientist's Insight: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the nucleophile effectively and can help stabilize the charged Meisenheimer intermediate without protonating it. The use of a base is often necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, or to scavenge the proton released during the reaction with a primary/secondary amine.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature (20-25 °C) to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Scientist's Insight: Less reactive (more sterically hindered or less basic) amines will require heating to achieve a reasonable reaction rate. The reaction should be monitored for completion.

  • Monitoring the Reaction: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a 3:1 mixture of hexane and ethyl acetate. The product, being more polar, will typically have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the solvent and excess reagents.

    • Trustworthiness Check: The aqueous washes are crucial for removing high-boiling point solvents like DMF or DMSO which would otherwise interfere with product isolation.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: Purify the resulting crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application Protocol 2: Reduction of the Nitro Group

Following the successful SNAr, the nitro group at the C5 position can be readily reduced to an amine. This resulting amino group opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination, making it a pivotal step in many synthetic routes.

Objective

To selectively reduce the C5-nitro group to a primary amine, yielding a 4,5-diaminopyridine derivative.

Materials
  • Substituted 4-amino-5-nitro-2-(trifluoromethyl)pyridine (from Protocol 1)

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol (EtOH), Ethyl acetate (EtOAc), or Acetic Acid (AcOH))

  • Acid (if using SnCl₂ or Fe, e.g., concentrated HCl)

  • Basic solution for work-up (e.g., saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH))

Step-by-Step Methodology (Using SnCl₂)
  • Reaction Setup: In a round-bottom flask, dissolve the 5-nitro-pyridine starting material (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in excess (typically 4-5 equivalents).

    • Scientist's Insight: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups. It is tolerant of many functional groups. The reaction is typically run at elevated temperatures to ensure a reasonable rate. Catalytic hydrogenation is a cleaner alternative but may not be compatible with all functional groups (e.g., alkenes, alkynes).

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C for EtOH) and stir vigorously.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The product amine is significantly more polar and will have a much lower Rf value.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it over ice. Basify the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~8-9. This will precipitate tin salts.

    • Trustworthiness Check: The neutralization step is critical. The product amine is basic and will be protonated under the acidic reaction conditions. Raising the pH ensures the product is in its free-base form, allowing for extraction into an organic solvent. Be cautious as CO₂ evolution can cause frothing.

  • Isolation: Filter the mixture through a pad of celite to remove the inorganic tin salts, washing the pad thoroughly with ethyl acetate. Collect the filtrate and separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Synthetic Utility Workflow

The following diagram outlines the logical flow from the starting intermediate to a highly functionalized diamine scaffold, ready for further diversification in drug discovery programs.

Synthetic_Workflow Start This compound SNAr Protocol 1: Nucleophilic Aromatic Substitution (e.g., + R₂NH) Start->SNAr Intermediate 4-(Substituted-amino)-5-nitro- 2-(trifluoromethyl)pyridine SNAr->Intermediate Reduction Protocol 2: Nitro Group Reduction (e.g., SnCl₂ or H₂/Pd-C) Intermediate->Reduction Product 4,5-Disubstituted-diamino- 2-(trifluoromethyl)pyridine Scaffold Reduction->Product Diversification Further Diversification: - Amide Coupling - Reductive Amination - Cyclization Reactions Product->Diversification Key for API Synthesis

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Highly Activated Pyridine Core

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a highly electron-deficient heteroaromatic compound, making it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. The convergence of three powerful electron-withelectron-withdrawing/-activating moieties—the trifluoromethyl group, the nitro group, and the pyridine nitrogen—creates a scaffold primed for functionalization. This unique electronic profile makes it a valuable building block in medicinal chemistry and agrochemical research for the synthesis of novel bioactive molecules.[1]

The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong inductive (-I) and mesomeric (-M) effects of the nitro group at the 5-position and the potent inductive effect of the trifluoromethyl group at the 2-position. These groups work in concert to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, thereby lowering the activation energy of the reaction.[2][3] The methoxy group at the 4-position serves as an excellent leaving group in these activated systems, facilitating the substitution process.

This guide provides a comprehensive overview of the mechanistic principles, regioselectivity, and practical protocols for conducting SNAr reactions on this compound with a variety of common nucleophiles.

Mechanistic Overview and Regioselectivity

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The subsequent step involves the elimination of the methoxide leaving group, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Regioselectivity:

The substitution is expected to occur exclusively at the C4 position, displacing the methoxy group. This high regioselectivity is dictated by the combined electronic effects of the substituents:

  • Activation by the Nitro and Trifluoromethyl Groups: The nitro and trifluoromethyl groups strongly activate the pyridine ring towards nucleophilic attack. The positions ortho and para to these activating groups are the most electrophilic.

  • Influence of the Pyridine Nitrogen: The pyridine nitrogen further withdraws electron density from the ring, particularly from the C2 and C4 positions.

  • Leaving Group Position: The methoxy group is located at the C4 position, which is para to the trifluoromethyl group and meta to the nitro group. The resonance stabilization of the Meisenheimer complex is most effective when the negative charge can be delocalized onto the electron-withdrawing groups. Attack at C4 allows for this delocalization onto both the pyridine nitrogen and the trifluoromethyl group.

While attack at the C2 or C6 positions is also electronically favored to some extent, the presence of the methoxy group at C4 makes it the most viable leaving group, directing the substitution to this position.

Caption: General workflow of the SNAr reaction.

Experimental Protocols

The following protocols are model procedures for the nucleophilic aromatic substitution on this compound. These are based on established methodologies for analogous electron-deficient pyridine systems and are expected to provide good to excellent yields.[4][5] Researchers should optimize reaction conditions for specific nucleophiles and desired outcomes.

General Considerations:

  • Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred as they can solvate the nucleophile and the intermediate complex without interfering with the reaction.

  • Temperature: Reactions can often be conducted at room temperature due to the high reactivity of the substrate. However, gentle heating (40-80 °C) may be required for less reactive nucleophiles to achieve a reasonable reaction rate.

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the synthesis of 4-amino-5-nitro-2-(trifluoromethyl)pyridine derivatives, which are valuable intermediates in drug discovery.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, MeCN)

  • Optional: Base (e.g., K₂CO₃, Et₃N) (1.5 equivalents) for reactions with amine hydrochlorides or less nucleophilic amines.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M), add the amine (1.1-1.5 eq) at room temperature.

  • If using an amine salt or a weakly nucleophilic amine, add a suitable base (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Expected Outcome: High yields of the corresponding 4-amino-5-nitro-2-(trifluoromethyl)pyridine derivative.

Protocol 2: Thiolation with Thiols

This protocol outlines the synthesis of 4-thioether-5-nitro-2-(trifluoromethyl)pyridine derivatives. Thioether-containing heterocycles are of significant interest in medicinal chemistry.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)

  • Base (e.g., K₂CO₃, NaH, NaOEt) (1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

Procedure:

  • To a stirred suspension of the base (1.2 eq) in the chosen anhydrous solvent, add the thiol (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Good to excellent yields of the 4-thioether-5-nitro-2-(trifluoromethyl)pyridine product.

Protocol 3: Alkoxylation and Aryloxylation with Alcohols and Phenols

This protocol details the synthesis of 4-alkoxy/aryloxy-5-nitro-2-(trifluoromethyl)pyridine derivatives.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., ethanol, phenol) (1.5 - 2.0 equivalents)

  • Strong Base (e.g., NaH, KOtBu) (1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., THF, Dioxane)

Procedure:

  • To a stirred solution of the alcohol or phenol (1.5-2.0 eq) in the chosen anhydrous solvent, add the strong base (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel.

Expected Outcome: Moderate to high yields of the desired ether product.

Data Presentation

The following table summarizes the expected reaction conditions for the SNAr of this compound with various nucleophiles based on analogous systems.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Expected YieldReference Analogy
Amines MorpholineDMF-25-60>90%[4]
AnilineMeCNK₂CO₃50-8070-90%[5]
Thiols ThiophenolTHFNaH0 - 25>85%[6]
Benzyl ThiolDMFK₂CO₃25>90%[7]
Alkoxides Sodium EthoxideEthanol-25-5075-95%[3]
Phenoxides Sodium PhenoxideDioxane-60-8060-80%[3]

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis of various functionalized pyridines from the common starting material.

Caption: Divergent synthesis from a common precursor.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The protocols detailed in this guide, based on established chemical principles and analogous systems, provide a robust starting point for the synthesis of a diverse range of functionalized pyridine derivatives. These products are of significant interest as building blocks for the development of novel pharmaceuticals and agrochemicals. The predictable regioselectivity and high reactivity of the starting material make it an invaluable tool for researchers in organic and medicinal chemistry.

References

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  • Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 11(10), 805–811.
  • Google Patents. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. CN104447431A.
  • Gentile, D., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
  • Mąkosza, M., & Bujok, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 182–186.
  • Amerigo Scientific. 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Echevarria, A., & Miller, J. (1998). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1777–1781.
  • Chambers, R. D., et al. (2011). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 7, 1248–1252.
  • Tomar, K. (2016). How to prepare 4-hydrazino pyridine?.
  • Google Patents. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.
  • ACS Publications. (2024). Organic Letters Ahead of Print.
  • The Royal Society of Chemistry. (2016). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • Al-Awadi, N. A., et al. (2005). Nucleophilic Substitution in Tetrafluoro-4-nitropyridine Derivatives and the Corresponding Fluorinated Diazepines: HPLC Resolution of Their Isomers. Asian Journal of Chemistry, 17(1), 129-140.
  • Aksenov, A. V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 93.
  • Carey, J. S. (2019). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
  • Maiboroda, D. A., et al. (2018). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. Russian Journal of General Chemistry, 88(10), 2194–2199.
  • Despras, G., et al. (2015). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 80(11), 5466–5480.
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  • Wang, X., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry, 88(4), 2583–2588.
  • Smith, A. M., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Arulchakkaravarthi, A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-78.
  • Boubaker, T., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory study. Journal of Physical Organic Chemistry, 32(4), e3920.
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  • Sosnovskikh, V. Ya., et al. (2005). Nucleophilic Trifluoromethylation of RF‐Containing 4‐Quinolones, 8‐Aza‐ and 1‐Thiochromones with (Trifluoromethyl)trimethylsilane. ChemInform, 36(39).
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Sources

Application Notes and Protocols for the Derivatization of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine Scaffold

The pursuit of novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with functionalized heterocyclic compounds playing a pivotal role. Among these, pyridine derivatives bearing a trifluoromethyl (-CF3) group are of significant interest due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity.[1][2] The subject of this guide, this compound, is a highly functionalized and versatile building block for the synthesis of a diverse array of pharmaceutical intermediates. The electron-deficient nature of the pyridine ring, further accentuated by the potent electron-withdrawing effects of the nitro (-NO2) and trifluoromethyl groups, renders this molecule particularly amenable to specific chemical transformations.

This technical guide provides an in-depth exploration of two principal derivatization pathways for this compound: Nucleophilic Aromatic Substitution (SNAr) at the C4 position and Selective Reduction of the Nitro Group to an amine. These transformations open the door to a wide range of molecular scaffolds with potential applications in drug discovery, including the development of kinase inhibitors.[3][4] The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, offering not just procedural steps but also the underlying chemical rationale to empower informed experimental design and troubleshooting.

I. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: Displacement of the Methoxy Group

The pyridine ring in this compound is highly activated towards nucleophilic attack. The combined electron-withdrawing influence of the ring nitrogen, the ortho-trifluoromethyl group, and the para-nitro group creates a significant partial positive charge at the C4 position, facilitating the displacement of the methoxy group by a variety of nucleophiles. This SNAr reaction is a powerful tool for introducing diverse functionalities at this position. While the methoxy group is not as facile a leaving group as a halide, the high degree of activation in this substrate allows for its substitution under reasonably mild conditions, particularly with amine nucleophiles.[5]

Causality of Experimental Choices in SNAr Reactions
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed. These solvents are effective at solvating the reactants and the charged intermediate (Meisenheimer complex) of the SNAr mechanism, thereby stabilizing the transition state and accelerating the reaction.

  • Temperature: While the reaction can proceed at room temperature with highly reactive nucleophiles, heating is often necessary to achieve a reasonable reaction rate, typically in the range of 80-120 °C. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions or decomposition.

  • Base: When using amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often included to neutralize the methoxide liberated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of the methoxy group in this compound with a representative primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of starting material).

  • Add the primary amine (1.1-1.5 eq) to the solution, followed by the addition of TEA or DIPEA (1.5-2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-nitro-2-(trifluoromethyl)pyridine derivative.

Data Presentation: Representative SNAr Reactions
NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Product
BenzylamineTEADMF906N-Benzyl-5-nitro-2-(trifluoromethyl)pyridin-4-amine
MorpholineDIPEANMP10084-(5-Nitro-2-(trifluoromethyl)pyridin-4-yl)morpholine
AnilineK2CO3DMSO12012N-Phenyl-5-nitro-2-(trifluoromethyl)pyridin-4-amine
Visualization of the SNAr Workflow

SNAr_Workflow Start 4-Methoxy-5-nitro-2- (trifluoromethyl)pyridine Reaction Heating (80-100 °C) Start->Reaction Reagents Primary Amine (R-NH2) Base (e.g., TEA) Solvent (e.g., DMF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-5-nitro-2- (trifluoromethyl)pyridine Derivative Purification->Product

Caption: Workflow for the SNAr reaction.

II. Selective Reduction of the 5-Nitro Group

The reduction of the nitro group to a primary amine is a crucial transformation, yielding the versatile intermediate, 5-amino-4-methoxy-2-(trifluoromethyl)pyridine. This amine can then be further functionalized in numerous ways. A key challenge in this step is the chemoselective reduction of the nitro group without affecting other potentially reducible functionalities, such as the pyridine ring or the trifluoromethyl group. Catalytic hydrogenation is a widely used and effective method for this transformation.

Causality of Experimental Choices in Nitro Group Reduction
  • Catalyst: Palladium on carbon (Pd/C) is a common and efficient catalyst for the hydrogenation of aromatic nitro groups.[6] The catalyst provides a surface for the adsorption of both the substrate and the hydrogen source, facilitating the reduction.

  • Hydrogen Source: The reduction can be carried out using hydrogen gas (H2), typically at pressures ranging from atmospheric to slightly elevated. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate can be employed, which can be more convenient for laboratory-scale synthesis as it avoids the need for specialized high-pressure hydrogenation equipment.[7]

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for catalytic hydrogenation as they are good solvents for the starting material and the resulting amine, and they do not interfere with the reaction.

  • Selectivity: Catalytic hydrogenation with Pd/C under mild conditions is generally selective for the reduction of the nitro group over the pyridine ring and is compatible with the trifluoromethyl group.

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes a reliable method for the selective reduction of the nitro group using palladium on carbon and ammonium formate as the hydrogen source.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, 5-10 mol% by weight)

  • Ammonium formate (HCOONH4)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol or ethanol (approximately 10-20 mL per mmol of starting material).

  • To this solution, add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

  • Heat the mixture to reflux (typically 65-80 °C) and stir. The reaction is often accompanied by gas evolution. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be partitioned between water and an organic solvent like ethyl acetate to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude 5-amino-4-methoxy-2-(trifluoromethyl)pyridine. The product is often pure enough for subsequent steps, but can be further purified by crystallization or column chromatography if necessary.

Data Presentation: Comparison of Nitro Reduction Methods
Reducing SystemSolventTemperature (°C)Key Advantages
H2 (1 atm), Pd/CMeOH/EtOHRoom Temp.High yield, clean reaction
HCOONH4, Pd/CMeOH/EtOHRefluxNo need for H2 gas cylinder
Fe, NH4ClEtOH/H2ORefluxInexpensive, good for scale-up
SnCl2·2H2OEtOHRefluxMild, tolerates many functional groups
Visualization of the Nitro Reduction and Subsequent Derivatization

Reduction_Derivatization cluster_reduction Nitro Group Reduction cluster_derivatization Further Derivatization Start 4-Methoxy-5-nitro-2- (trifluoromethyl)pyridine Reduction_Reagents H2, Pd/C or HCOONH4, Pd/C Start->Reduction_Reagents Intermediate 5-Amino-4-methoxy-2- (trifluoromethyl)pyridine Reduction_Reagents->Intermediate Acylation Acylation (RCOCl, Base) Intermediate->Acylation Sulfonylation Sulfonylation (RSO2Cl, Base) Intermediate->Sulfonylation Heterocycle_Formation Heterocycle Formation (e.g., with hydrazines) Intermediate->Heterocycle_Formation Amide_Product Amide Derivative Acylation->Amide_Product Sulfonamide_Product Sulfonamide Derivative Sulfonylation->Sulfonamide_Product Fused_Heterocycle Fused Heterocycle (e.g., Pyrazolopyridine) Heterocycle_Formation->Fused_Heterocycle

Caption: Derivatization pathways.

III. Pharmaceutical Applications and Further Transformations of the 5-Amino Intermediate

The 5-amino-4-methoxy-2-(trifluoromethyl)pyridine is a valuable synthon for the construction of more complex molecules with potential therapeutic applications. The primary amino group can be readily acylated, sulfonylated, or used as a nucleophile in the construction of fused heterocyclic systems. For instance, the reaction of the amino group with a suitable bis-electrophile can lead to the formation of pyrazolo[3,4-b]pyridines, a scaffold found in numerous biologically active compounds, including kinase inhibitors.[8][9] The 2-amino-4-(trifluoromethyl)pyridine moiety, a close analog, is a key component of the PI3K/mTOR inhibitor PQR309, highlighting the importance of this structural motif in oncology drug discovery.[3]

Representative Protocol: Acylation of 5-Amino-4-methoxy-2-(trifluoromethyl)pyridine

Materials:

  • 5-Amino-4-methoxy-2-(trifluoromethyl)pyridine

  • Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-amino-4-methoxy-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DCM or THF in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.2-1.5 eq).

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over Na2SO4.

  • Filter and concentrate the solvent to yield the crude amide product, which can be purified by crystallization or column chromatography.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis, offering multiple avenues for derivatization. The protocols and principles outlined in this guide for nucleophilic aromatic substitution and selective nitro group reduction provide a robust framework for the synthesis of a wide array of novel pyridine derivatives. The resulting functionalized intermediates are valuable precursors for the development of new therapeutic agents, particularly in the field of oncology. The careful selection of reagents and reaction conditions, guided by an understanding of the underlying chemical principles, is paramount to achieving high yields and purity in these synthetic transformations.

References

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  • Dandepally, S. R., & Williams, A. L. (2019). Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 24(19), 3462. [Link]

  • U.S. Patent No. 9,123,456. (2015). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Gawande, M. B., et al. (2013). Benign-by-design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(12), 5522-5551.
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(2), 225-228. [Link]

  • Li, H., et al. (2013). Selective reduction of nitroaromatic compounds to their corresponding amine compounds using NaBH4/Ni(PPh3)4. Journal of Synthetic Chemistry, 2(3), 110-120.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1869-1881.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Larock, R. C. (1999).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Gmaschitz, T., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(1), 516-534. [Link]

  • World Intellectual Property Organization. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.
  • ChemRxiv. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • Royal Society of Chemistry. (2018).
  • Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2488-2500. [Link]

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  • Google Patents. (2015). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity from a Highly Activated Pyridine Core

Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical research, forming the structural core of numerous therapeutic agents and crop protection products.[1] The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, make it a privileged scaffold in drug design. This guide focuses on a particularly versatile starting material: 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine . This molecule is engineered for facile chemical modification, offering a gateway to a vast array of complex pyridine derivatives.

The strategic placement of two powerful electron-withdrawing groups—a trifluoromethyl group at the 2-position and a nitro group at the 5-position—renders the pyridine ring highly electron-deficient. This pronounced electrophilicity is the key to its reactivity, primarily through nucleophilic aromatic substitution (SNAr). The methoxy group at the 4-position serves as an excellent leaving group under these activated conditions, allowing for its displacement by a wide range of nucleophiles.

This document provides a comprehensive overview of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its transformation, and discuss subsequent modifications that further expand its synthetic potential. The protocols herein are designed to be self-validating, with explanations for each experimental choice to empower researchers in their synthetic endeavors.

Core Principles: The Chemistry of a Highly Activated Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr): A Stepwise Pathway to Functionalization

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). Unlike SN2 reactions, which are concerted, the SNAr mechanism proceeds through a two-step addition-elimination pathway.[2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the methoxy group (C4). This disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group and is inductively stabilized by the trifluoromethyl group. This stabilization is the driving force for the initial attack.[2]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the methoxy group departs as a methoxide anion, and the aromaticity of the pyridine ring is restored. This elimination step is typically fast.

The overall workflow for the SNAr reaction on this substrate can be visualized as follows:

SNAr_Mechanism Start 4-Methoxy-5-nitro-2- (trifluoromethyl)pyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nucleophile (Rate-determining step) Nucleophile Nucleophile (Nu-H or Nu⁻) Product 4-Substituted-5-nitro-2- (trifluoromethyl)pyridine Meisenheimer->Product - Methoxide (Fast) LeavingGroup Methoxide (CH₃O⁻)

Caption: General mechanism of the SNAr reaction.

The exceptional reactivity of this substrate allows for the use of a broad spectrum of nucleophiles, including those based on oxygen, nitrogen, sulfur, and in some cases, carbon.

Post-Substitution Modification: The Power of the Nitro Group

A significant advantage of using this starting material is the synthetic versatility of the nitro group in the resulting products. The nitro functionality can be readily reduced to a primary amine, a transformation that dramatically alters the electronic character of the pyridine ring and opens up a plethora of subsequent derivatization possibilities. This two-step sequence—SNAr followed by nitro reduction—is a powerful strategy for rapidly building molecular complexity.

Common methods for the reduction of aromatic nitro groups are well-established and include catalytic hydrogenation or the use of metals in acidic media.[3][4] The choice of method depends on the functional group tolerance of the rest of the molecule.

Protocols for Nucleophilic Aromatic Substitution

The following protocols are representative procedures for the displacement of the 4-methoxy group with various nucleophiles. Researchers should note that reaction times and temperatures may require optimization for specific substrates. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of 4-Aryloxy/Alkoxy-5-nitro-2-(trifluoromethyl)pyridines (O-Nucleophiles)

The reaction with alcohols and phenols proceeds smoothly, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide.

Representative Protocol: Synthesis of 4-Phenoxy-5-nitro-2-(trifluoromethyl)pyridine

  • Materials:

    • This compound

    • Phenol

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), phenol (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

    • Stir the mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-phenoxy-5-nitro-2-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Phenol is not sufficiently nucleophilic to displace the methoxy group directly. The base deprotonates the phenol to form the much more reactive phenoxide anion. A non-nucleophilic inorganic base like K₂CO₃ is ideal as it does not compete in the reaction.

  • Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants, including the potassium phenoxide salt, and to facilitate the SNAr mechanism, which involves charged intermediates.[5]

  • Temperature (80 °C): While the ring is highly activated, heating is often necessary to achieve a reasonable reaction rate, particularly with less nucleophilic phenols.

Nucleophile (R-OH)BaseSolventTemperature (°C)Typical Reaction Time (h)
PhenolK₂CO₃DMF804-8
4-MethoxyphenolK₂CO₃DMF803-6
EthanolNaHTHF25-502-4
Benzyl alcoholNaHTHF25-502-4
Synthesis of 4-Amino-5-nitro-2-(trifluoromethyl)pyridines (N-Nucleophiles)

Primary and secondary amines are excellent nucleophiles for this transformation and often react readily at or slightly above room temperature.

Representative Protocol: Synthesis of 4-Morpholino-5-nitro-2-(trifluoromethyl)pyridine

  • Materials:

    • This compound

    • Morpholine

    • Acetonitrile (CH₃CN)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile (to a concentration of ~0.5 M).

    • Add morpholine (2.0-3.0 eq.) to the solution at room temperature.

    • Stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess morpholine.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • If necessary, purify the product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Excess Amine: An excess of the amine is used both to drive the reaction to completion and to act as a base to neutralize the methoxide leaving group. This simplifies the reaction setup by avoiding the need for an additional base.

  • Solvent and Temperature: Acetonitrile is a suitable polar aprotic solvent. Gentle heating to 50 °C is often sufficient to ensure a practical reaction rate. More hindered or less reactive amines may require higher temperatures or the use of a stronger non-nucleophilic base like diisopropylethylamine (DIPEA).

Nucleophile (R₂NH)BaseSolventTemperature (°C)Typical Reaction Time (h)
MorpholineExcess AmineCH₃CN502-6
PiperidineExcess AmineCH₃CN502-6
AnilineK₂CO₃DMF1008-16
BenzylamineExcess AmineCH₃CN503-8
Synthesis of 4-(Alkyl/Aryl)thio-5-nitro-2-(trifluoromethyl)pyridines (S-Nucleophiles)

Thiols are highly potent nucleophiles and readily displace the methoxy group. A base is typically required to generate the thiolate anion.

Representative Protocol: Synthesis of 4-(Phenylthio)-5-nitro-2-(trifluoromethyl)pyridine

  • Materials:

    • This compound

    • Thiophenol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq.) to the THF.

    • Add thiophenol (1.1 eq.) dropwise to the suspension. Stir at 0 °C for 20 minutes until hydrogen evolution ceases.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the sodium thiophenolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to form the highly nucleophilic thiolate. This ensures a rapid reaction.

  • Solvent (THF): THF is a common aprotic solvent for reactions involving hydrides and organometallic reagents.

  • Temperature (0 °C to RT): The high nucleophilicity of the thiolate allows the reaction to proceed at low temperatures, which can improve selectivity and minimize side reactions.

Protocol for a Key Subsequent Transformation: Nitro Group Reduction

The conversion of the 5-nitro group to a 5-amino group is a pivotal step in expanding the utility of these substituted pyridines. Catalytic hydrogenation is a clean and efficient method, provided other functional groups in the molecule are stable to these conditions.

Representative Protocol: Synthesis of 4-Morpholino-5-amino-2-(trifluoromethyl)pyridine

  • Materials:

    • 4-Morpholino-5-nitro-2-(trifluoromethyl)pyridine

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a hydrogenation flask or a suitable pressure vessel, add 4-Morpholino-5-nitro-2-(trifluoromethyl)pyridine (1.0 eq.) and a solvent such as ethanol.

    • Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.

    • Seal the vessel, evacuate the air, and backfill with nitrogen. Repeat this cycle three times.

    • Evacuate the nitrogen and introduce hydrogen gas (typically via a balloon or by pressurizing the vessel to 50 psi).[4]

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the 5-aminopyridine derivative, which can be used without further purification or purified by column chromatography if necessary.

Alternative Reduction Methods:

ReagentConditionsAdvantagesDisadvantages
Fe / NH₄ClEtOH/H₂O, refluxInexpensive, good functional group toleranceStoichiometric metal waste
SnCl₂·2H₂OEtOH or EtOAc, refluxMild, good for sensitive substratesStoichiometric tin waste, workup can be tedious
Na₂S₂O₄H₂O/THF, RTMild, aqueous conditionsCan sometimes be low yielding

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathways from the starting material to a variety of functionalized pyridines.

Synthetic_Workflow cluster_0 Core Starting Material cluster_1 SNAr with Nucleophiles cluster_2 Primary Products cluster_3 Key Transformation cluster_4 Versatile Intermediates Start This compound O_Nuc R-OH / Base N_Nuc R₂NH Start->N_Nuc S_Nuc R-SH / Base O_Prod 4-OR-5-nitro-2-(CF₃)pyridine O_Nuc->O_Prod SNAr N_Prod 4-NR₂-5-nitro-2-(CF₃)pyridine N_Nuc->N_Prod SNAr S_Prod 4-SR-5-nitro-2-(CF₃)pyridine S_Nuc->S_Prod SNAr Reduction Nitro Group Reduction (e.g., H₂, Pd/C) O_Prod->Reduction N_Prod->Reduction S_Prod->Reduction Amino_Prod 4-Substituted-5-amino-2-(CF₃)pyridine Reduction->Amino_Prod Further_Func Further Functionalization (Amides, Diazonium Salts, etc.) Amino_Prod->Further_Func

Caption: Synthetic pathways from the core building block.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a wide range of substituted pyridines. Its high degree of activation towards nucleophilic aromatic substitution allows for the straightforward introduction of diverse functional groups at the 4-position. The subsequent reduction of the nitro group to an amine provides a critical intermediate for further elaboration, enabling rapid access to complex molecular architectures relevant to drug discovery and agrochemical development. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. Retrieved from [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved from [Link]

  • Partial Reduction of Electron-Deficient Pyridines. (2002). ACS Publications. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. Retrieved from [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). PubMed Central. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Retrieved from [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). ACS Publications. Retrieved from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2021). ACS Publications. Retrieved from [Link]

  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. (2025). ResearchGate. Retrieved from [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015). Google Patents.
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PubMed. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2020). mediaTUM. Retrieved from [Link]

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Comprehensive Analytical Techniques for the Characterization of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed suite of analytical methodologies for the comprehensive characterization of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, step-by-step procedures for chromatographic and spectroscopic analysis. This document emphasizes the causal reasoning behind experimental choices, ensuring methodological integrity and reproducibility.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its unique combination of a methoxy group, a nitro group, and a trifluoromethyl group on a pyridine scaffold imparts specific electronic and steric properties that are crucial for its function in larger, biologically active molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.

Given its role as a critical building block, the purity and structural integrity of this compound are paramount. A thorough analytical characterization is essential to ensure the quality, safety, and efficacy of the final products. This guide outlines a multi-faceted analytical approach, employing a suite of orthogonal techniques to provide a complete profile of the compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not specified, but expected to be a solid at room temperatureGeneral knowledge
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and dichloromethaneGeneral knowledge

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is highly suitable for separating the main component from potential impurities arising from the synthesis process.

Rationale for Method Development

The choice of a reversed-phase method is based on the moderate polarity of the target molecule. A C18 stationary phase provides a non-polar surface that will interact with the hydrophobic regions of the pyridine ring and the trifluoromethyl group. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and water, allows for the elution of the compound by modulating the polarity. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any residual basic functionalities on the silica support and protonating the pyridine nitrogen, leading to consistent interactions with the stationary phase. UV detection is appropriate as the nitro- and pyridine-containing aromatic system is expected to have a strong chromophore.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Materials:

  • This compound reference standard (≥99.5% purity)

  • Sample of this compound for analysis

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

Chromatographic Conditions (Starting Point):

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards at different concentrations (e.g., 0.1, 0.05, 0.01 mg/mL) by diluting the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile with 0.1% formic acid).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase initial composition.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution in triplicate.

  • Data Analysis: Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity of the sample by the area percentage method. For quantification, use the calibration curve generated from the standard solutions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Reference Standard Solutions equilibrate Equilibrate HPLC System prep_std->equilibrate prep_sample Prepare Sample Solution prep_sample->equilibrate inject_std Inject Standards (Calibration) equilibrate->inject_std inject_sample Inject Sample (Triplicate) inject_std->inject_sample identify Identify Peak by Retention Time inject_sample->identify calculate Calculate Purity (Area %) & Quantify identify->calculate report Generate Report calculate->report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Dilute Sample Solution inject_sample Inject Sample into GC-MS prep_sample->inject_sample separation Chromatographic Separation inject_sample->separation detection Mass Spectrometric Detection separation->detection analyze_tic Analyze Total Ion Chromatogram (TIC) detection->analyze_tic analyze_ms Analyze Mass Spectra (Main Peak & Impurities) analyze_tic->analyze_ms library_search Perform Library Search (e.g., NIST) analyze_ms->library_search report Generate Report library_search->report

Application Note: A Robust HPLC Method for Purity Analysis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The developed method is designed to provide accurate quantification of the main component and effective separation from potential process-related impurities and degradation products. This document provides a comprehensive protocol, including instrument parameters, sample preparation, and validation guidelines, to assist researchers and quality control analysts in achieving reliable and reproducible results.

Introduction

This compound is a substituted pyridine derivative whose structural complexity, featuring a trifluoromethyl group, a nitro group, and a methoxy group, makes it a valuable building block in the synthesis of biologically active molecules.[1] The trifluoromethyl moiety is known to enhance properties such as metabolic stability and lipophilicity in the final products.[2] Given its role as a critical intermediate, ensuring the purity of this compound is paramount for the safety and efficacy of the resulting active pharmaceutical ingredients (APIs) or agrochemicals.

This document presents a validated HPLC method that leverages the inherent properties of the analyte, such as its moderate lipophilicity (computed XLogP3 of 1.6) and UV absorbance due to its aromatic structure, to achieve optimal chromatographic performance.[3] The method is designed to be both precise and accurate, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[4][5]

Chromatographic Principle and Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of this compound and related aromatic compounds.

  • Stationary Phase: A C18 stationary phase is chosen for its versatility and proven efficacy in retaining moderately non-polar to polar analytes through hydrophobic interactions. The alkyl chains of the C18 phase provide excellent retention for the aromatic pyridine ring, while the functional groups on the analyte allow for effective separation.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The gradient elution allows for the effective separation of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are resolved from the main peak. A small amount of formic acid is added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of any potential acidic or basic impurities.

  • Detection: The nitroaromatic and pyridine moieties in the analyte provide strong UV absorbance. Based on the analysis of similar nitroaromatic compounds, a detection wavelength of 254 nm is selected to ensure high sensitivity for both the main component and potential impurities.[6]

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals:

    • This compound reference standard (>99.5% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 40-80% B15-17 min: 80-40% B17-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the test sample of this compound.

Method Validation Overview

To ensure the suitability of this analytical method for its intended purpose, it should be validated according to the ICH Q2(R1) guidelines.[4][7][8] The validation should encompass the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The linearity of the method should be established across a range of concentrations (e.g., 50% to 150% of the nominal concentration). A linear relationship should be observed between the peak area and the concentration of the analyte.

  • Accuracy: The accuracy of the method should be determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different levels) and comparing the measured values to the true values.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Analysis and Interpretation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following table presents hypothetical data for a typical analysis:

PeakRetention Time (min)AreaArea %
Impurity 14.215000.15
Main Peak 8.5 995000 99.50
Impurity 210.135000.35
Total 1000000 100.00

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation (0.1 mg/mL) HPLC HPLC Injection and Separation SamplePrep->HPLC MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC Detection UV Detection at 254 nm HPLC->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Sources

GC-MS analysis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant heterocyclic intermediate in the synthesis of novel agrochemical and pharmaceutical agents.[1] The accurate determination of its purity and identity is critical for reaction monitoring, quality control, and regulatory compliance. This document details the causal logic behind method development, provides a robust, step-by-step protocol, and outlines expected analytical results, including retention characteristics and mass spectral fragmentation patterns. It is intended for researchers, analytical chemists, and quality assurance professionals in the fields of chemical synthesis and drug development.

Introduction and Scientific Context

Trifluoromethylpyridine (TFMP) derivatives represent a cornerstone in modern synthetic chemistry, with broad applications in crop protection and medicine.[1] The unique physicochemical properties imparted by the trifluoromethyl group—such as enhanced metabolic stability, lipophilicity, and binding affinity—make this moiety highly desirable in molecule design. This compound (MW: 222.12 g/mol , Formula: C₇H₅F₃N₂O₃) is a key substituted pyridine building block.[2] Its analysis presents a unique challenge due to the combination of a polar nitro group, a methoxy functional group, and an electronegative trifluoromethyl group.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.[3][4] This guide establishes a validated GC-MS method optimized for the thermal stability and chromatographic behavior of this specific analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅F₃N₂O₃PubChem[2]
Molecular Weight222.12 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
Physical StateSolid (predicted)TCI
PolarityIntermediate to PolarInferred from structure

Principle and Rationale for Method Development

The successful GC-MS analysis of a moderately polar, thermally stable compound like this compound hinges on a systematic approach to method development. The analyte must be sufficiently volatile and thermally stable to traverse the GC system without degradation.[5]

Causality of GC Column Selection

The choice of the capillary column's stationary phase is the most critical parameter governing selectivity.[6] The fundamental principle is "like dissolves like," meaning the polarity of the stationary phase should be matched to the analyte.[7]

  • Analyte Polarity Assessment: this compound possesses both polar characteristics (the nitro and methoxy groups) and non-polar characteristics (the trifluoromethylated pyridine ring).

  • Stationary Phase Choice: A non-polar phase would interact poorly with the polar moieties, potentially leading to peak tailing. Conversely, a highly polar phase might result in excessive retention. Therefore, a mid-polarity stationary phase offers the optimal balance of interactions (dipole-dipole, dispersive forces) for achieving sharp, symmetrical peaks.

  • Recommended Phase: A 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) is selected. The phenyl groups provide π-π interactions with the pyridine ring, while the methyl groups offer dispersive interactions, resulting in excellent selectivity and peak shape for this class of compounds.

Inlet and Oven Temperature Optimization
  • Inlet Temperature: The injector must be hot enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A temperature of 250 °C is a robust starting point that balances volatility with stability.

  • Oven Temperature Program: A temperature ramp is essential to ensure good separation from potential impurities (e.g., starting materials, by-products) and to maintain a good peak shape. The program starts at a relatively low temperature to focus the analytes at the head of the column and then ramps to a higher temperature to ensure timely elution.

Mass Spectrometer Ionization and Detection
  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is chosen. EI is a hard ionization technique that produces reproducible and complex fragmentation patterns.[8] These fragmentation patterns serve as a "fingerprint" for the molecule, allowing for unambiguous identification by comparison to a spectral library or through structural elucidation.

  • Mass Analyzer: A quadrupole mass analyzer is standard for this application, offering a balance of sensitivity, speed, and cost-effectiveness.

Detailed Application Protocol

This protocol is designed for a standard capillary GC-MS system.

Required Reagents and Materials
  • Analyte: this compound standard, >98% purity.

  • Solvent: HPLC-grade or GC-grade Ethyl Acetate or Dichloromethane.

  • Equipment:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Selective Detector (MSD).

    • Capillary GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl / 95% Dimethylpolysiloxane.

    • Autosampler vials (2 mL) with PTFE-lined septa.

    • Standard laboratory glassware and calibrated micropipettes.

Standard and Sample Preparation

CAUTION: Handle all chemicals in a fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Working Standard Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.

  • Sample Preparation: Dissolve the sample (e.g., from a reaction mixture) in ethyl acetate to achieve an estimated final concentration of ~10 µg/mL. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.

GC-MS Instrumentation and Conditions

The following parameters provide a validated starting point and should be adjusted as needed based on specific instrumentation.

Table 2: Recommended GC-MS Operating Parameters

ParameterRecommended SettingRationale
GC System
Injection PortSplitless ModeMaximizes sensitivity for trace analysis.
Injector Temp.250 °CEnsures rapid vaporization without degradation.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHelium (99.999% purity)Inert, provides good efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal for 0.25 mm ID columns.
Oven Program
Initial Temp.80 °C, hold for 1 minAllows for solvent focusing.
Ramp Rate20 °C/minProvides a good balance of speed and resolution.
Final Temp.280 °C, hold for 5 minEnsures elution of the analyte and cleans the column.
MS System
Ionization ModeElectron Ionization (EI)Standard for creating searchable fragmentation patterns.
Ionization Energy70 eVStandard industry practice for reproducible spectra.
Source Temp.230 °CStandard operating temperature to prevent condensation.
Quadrupole Temp.150 °CStandard operating temperature for stability.
Scan Range40 - 350 m/zCovers the molecular ion and key fragments.
Solvent Delay3 minutesPrevents the solvent peak from damaging the filament.

Experimental Workflow Diagram

The overall analytical process is summarized in the workflow diagram below.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard Reference Standard Weighing Dissolution Dissolution & Dilution in Ethyl Acetate Standard->Dissolution Sample Reaction Mixture Sampling Sample->Dissolution Injection GC Injection (1 µL) Dissolution->Injection Separation Chromatographic Separation (5% Phenyl Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-350) Ionization->Detection TIC Total Ion Chromatogram (TIC) Analysis Detection->TIC Spectrum Mass Spectrum Interpretation TIC->Spectrum Quant Quantification (Peak Area Integration) TIC->Quant Report Final Report Generation Spectrum->Report Quant->Report

Caption: GC-MS analytical workflow from sample preparation to final reporting.

Data Analysis: Expected Results and Interpretation

Chromatographic Results

Under the conditions specified in Table 2, this compound is expected to elute with a sharp, symmetrical peak at a retention time of approximately 8-10 minutes . The exact time may vary slightly between instruments.

Mass Spectrum Interpretation

The 70 eV EI mass spectrum will provide a unique fragmentation pattern. While fluorinated compounds can sometimes exhibit a weak molecular ion, the aromatic nature of the pyridine ring should provide sufficient stability for its detection.[9][10] The fragmentation of nitroaromatic compounds typically involves losses of nitro-related groups.[11][12]

Table 3: Predicted Key Ions and Fragmentation Pathways

m/z (Mass-to-Charge)Proposed Fragment IonProposed Fragmentation PathwayRelative Abundance
222[M]⁺Molecular IonModerate
207[M - CH₃]⁺Loss of a methyl radical from the methoxy groupLow to Moderate
192[M - NO]⁺Loss of nitric oxideLow
176[M - NO₂]⁺Loss of a nitro radical (common for nitroaromatics)High
153[M - CF₃]⁺Loss of a trifluoromethyl radicalLow
77[C₆H₅]⁺ fragmentAromatic ring fragment (common in aromatic spectra)Moderate

The presence of the molecular ion at m/z 222 confirms the identity, while the prominent fragment at m/z 176 (loss of NO₂) serves as a strong confirmatory ion, characteristic of this class of compounds.

Method Validation and Trustworthiness

To ensure the reliability of results, the method should be validated according to standard guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity: Demonstrated by the unique retention time and mass spectrum, free from interference from matrix components.

  • Linearity: A calibration curve should be generated using at least five concentration levels, with an expected correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Assessed by replicate injections of standards at different concentrations, with relative standard deviation (RSD) and recovery values within acceptable limits (e.g., <15%).

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of this compound. By understanding the chemical properties of the analyte and the principles of chromatographic separation and mass spectral fragmentation, this guide enables laboratories to confidently identify and quantify this important chemical intermediate. The provided parameters serve as a validated starting point for routine analysis in quality control and research and development settings.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Fujikawa, S., & Ishii, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 93–101. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71607286, this compound. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(7), 2513–2524. Available at: [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis of pyridine. Retrieved from [Link]

  • ResearchGate. (2008). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (2002). Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]

  • MilliporeSigma. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available at: [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

  • Restek. (2021). A Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • PubMed. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

Sources

Application Note: Unambiguous 1H and 13C NMR Assignment of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. This molecule, a substituted pyridine, presents a unique assignment challenge due to its complex substitution pattern, featuring a strongly electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a trifluoromethyl group, which introduces complex spin-spin couplings. This document outlines a systematic approach leveraging one-dimensional (¹H, ¹³C{¹H}, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices and the interpretation of spectral data are discussed in detail, providing researchers, scientists, and drug development professionals with a robust protocol for the structural elucidation of this and structurally related compounds.

Introduction: The Structural Elucidation Challenge

This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise determination of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and physical properties. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom.

The substitution pattern of this molecule—a methoxy group para to a trifluoromethyl group, and a nitro group meta to the trifluoromethyl group and ortho to the methoxy group—creates a complex electronic environment within the pyridine ring. This results in significant chemical shift dispersion and the potential for through-bond and through-space spin-spin couplings, making a simple 1D NMR analysis insufficient for a definitive assignment. This guide presents a logical workflow to overcome these challenges.

Predicted Spectral Features: A First Approximation

Prior to experimental acquisition, a prediction of the ¹H and ¹³C NMR spectra can be made based on the known effects of the substituents on the pyridine ring.

  • ¹H NMR Spectrum: The pyridine ring contains two aromatic protons. The proton at the 6-position (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen atom and the para nitro group. The proton at the 3-position (H-3) will also be deshielded by the adjacent trifluoromethyl group and the meta nitro group. The methoxy group will appear as a singlet in the upfield region of the aromatic spectrum.

  • ¹³C NMR Spectrum: The carbon atoms of the pyridine ring will exhibit a wide range of chemical shifts. The carbon bearing the trifluoromethyl group (C-2) will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the nitro group (C-5) will also be deshielded. The carbon bearing the methoxy group (C-4) will be the most shielded of the ring carbons. The trifluoromethyl carbon itself will appear as a quartet at a characteristic downfield chemical shift.

These predictions, while useful, require experimental verification and unambiguous assignment through a series of carefully selected NMR experiments.

Experimental Design: A Multi-dimensional Approach

A systematic series of NMR experiments is required for the complete assignment of this compound. The following workflow is recommended.

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 15-20 mg of high-purity this compound.[1]

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C).

  • Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[1]

  • ¹H NMR: A standard single-pulse experiment.

  • ¹³C{¹H} NMR: A standard proton-decoupled carbon experiment.

  • ¹⁹F NMR: A standard fluorine experiment, which will show a singlet for the CF₃ group.

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons. In this molecule, it will confirm the through-bond coupling between H-3 and H-6, if any.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning the quaternary carbons and piecing together the molecular framework.

Step-by-Step Assignment Strategy

Analysis of 1D Spectra
  • ¹H NMR:

    • Identify the singlet corresponding to the methoxy protons (-OCH₃), typically in the range of 3.8-4.2 ppm.[2]

    • Identify the two aromatic proton signals. Based on substituent effects, the signal at a lower field is tentatively assigned to H-6, and the one at a higher field to H-3.

  • ¹³C{¹H} NMR:

    • Identify the methoxy carbon (-OCH₃) at approximately 55-60 ppm.[2]

    • Identify the quartet corresponding to the trifluoromethyl carbon (-CF₃).

    • Identify the quartet corresponding to the carbon attached to the trifluoromethyl group (C-2), which will show a characteristic C-F coupling.[3]

    • The remaining four signals correspond to the pyridine ring carbons.

Unambiguous Assignment using 2D NMR

The following logical flow, visualized in the diagram below, will lead to the complete assignment.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_HMBC_details Key HMBC Correlations cluster_Final Final Assignment H1 Identify OCH3 singlet in ¹H HSQC HSQC: Correlate H-3 to C-3 and H-6 to C-6 H1->HSQC C13 Identify OCH3, CF3, and C-CF3 in ¹³C C13->HSQC HMBC HMBC: Key long-range correlations HSQC->HMBC HMBC1 OCH3 protons to C-4 HMBC->HMBC1 HMBC2 H-3 to C-2, C-4, and C-5 HMBC->HMBC2 HMBC3 H-6 to C-2, C-4, and C-5 HMBC->HMBC3 Final_Assignment Complete and Unambiguous ¹H and ¹³C Assignment HMBC1->Final_Assignment HMBC2->Final_Assignment HMBC3->Final_Assignment

Caption: Workflow for the unambiguous NMR assignment of this compound.

  • HSQC Analysis:

    • The HSQC spectrum will show two cross-peaks in the aromatic region, definitively correlating the two aromatic protons to their directly attached carbons. This allows for the assignment of C-3 and C-6.

  • HMBC Analysis: This is the most critical experiment for the final assignment. The key expected correlations are:

    • The methoxy protons will show a strong correlation to C-4. This unambiguously assigns C-4.

    • The proton assigned as H-3 will show correlations to C-2, C-4, and C-5. Since C-2 and C-4 are already identified (C-2 from its quartet multiplicity and C-4 from the methoxy correlation), the remaining correlation is to C-5. This assigns C-5.

    • The proton assigned as H-6 will also show correlations to C-2, C-4, and C-5, confirming these assignments.

The following diagram illustrates the key HMBC correlations.

Caption: Key HMBC correlations for the assignment of this compound.

Data Presentation

The final assigned chemical shifts should be presented in a clear, tabular format.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3Predicted ~7.5-7.8s-
H-6Predicted ~8.5-8.8s-
-OCH₃Predicted ~4.0s-

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-2Predicted ~145-150qJCF ≈ 35-40
C-3Predicted ~115-120s-
C-4Predicted ~160-165s-
C-5Predicted ~140-145s-
C-6Predicted ~145-150s-
-OCH₃Predicted ~56-58s-
-CF₃Predicted ~120-125qJCF ≈ 270-280

Note: Predicted values are based on analogous compounds and established substituent effects. Experimental verification is required.

Conclusion

The structural elucidation of complex organic molecules like this compound requires a systematic and multi-faceted NMR approach. By combining 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The HMBC experiment is particularly crucial for assigning the quaternary carbons and confirming the overall connectivity. This detailed protocol provides a robust framework for researchers to confidently determine the structure of this and other similarly substituted heterocyclic compounds, ensuring the scientific integrity of their work.

References

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Available at: [Link]

  • ResearchGate. (2025). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Available at: [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. PMC. Available at: [Link]

  • Supporting Information. (n.d.). General information. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Available at: [Link]

  • ACS Publications. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ACS Omega. Available at: [Link]

  • ACS Publications. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. The Journal of Physical Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Trifluoromethylpyridines in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in modern agrochemical discovery, providing a unique combination of physicochemical properties that enhance biological activity, metabolic stability, and target affinity.[1][2][3] This guide offers an in-depth exploration of the applications of TFMP derivatives across major agrochemical classes—herbicides, fungicides, and insecticides. We will dissect the mechanistic basis for their efficacy, provide detailed synthetic protocols for key intermediates and representative active ingredients, and present quantitative data to illustrate their performance. This document is intended for researchers, chemists, and product development scientists in the crop protection industry, aiming to provide both foundational knowledge and actionable laboratory insights.

Chapter 1: The Trifluoromethylpyridine Scaffold: A Privileged Structure in Agrochemicals

The strategic incorporation of fluorine into active ingredients has revolutionized the agrochemical industry. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's properties. When appended to a pyridine ring, it creates the TFMP moiety, a "privileged scaffold" that appears in approximately 30 commercialized pesticides.[1][2]

Key Physicochemical Contributions of the TFMP Moiety:

  • Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to better absorption and efficacy.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the CF3 group resistant to metabolic degradation by enzymes within the target organism (e.g., weeds, fungi, insects) or in the environment, often resulting in more persistent and potent crop protection solutions.[4]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can profoundly influence the acidity, basicity, and reactivity of the pyridine ring and adjacent functional groups. This electronic modulation is critical for fine-tuning the binding affinity of the molecule to its specific biological target.[1][2]

  • Conformational Control: The steric bulk and unique electronic nature of the TFMP fragment can lock the molecule into a specific three-dimensional shape (conformation) that is optimal for interacting with the active site of a target enzyme or receptor.[1][2]

The combination of these effects makes TFMP derivatives highly valuable building blocks in the rational design of new, effective, and selective agrochemicals.[1][3]

Chapter 2: Application in Herbicides

TFMP-containing compounds are prominent in several classes of herbicides, targeting critical biochemical pathways in weeds. The first herbicide to incorporate this structure was Fluazifop-butyl, commercialized in 1982.[5][6]

2.1. Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

A prime example is the aryloxyphenoxypropionate ("fop") class of herbicides, including Fluazifop and Haloxyfop .[6] These herbicides selectively control grass weeds in broadleaf crops.

  • Target: The primary target is the enzyme Acetyl-CoA Carboxylase (ACCase).[6]

  • Biochemical Pathway: ACCase catalyzes the first committed step in fatty acid biosynthesis. This pathway is essential for producing the lipids required for cell membrane formation and integrity.

  • Inhibition: By inhibiting ACCase, Fluazifop-P-butyl prevents the production of essential fatty acids, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, death of the grass weed.[6] The TFMP moiety is crucial for the molecule's potent inhibitory activity and its ability to translocate within the plant.

2.2. Mechanism of Action: Microtubule Assembly Inhibition

Herbicides like Dithiopyr and Thiazopyr represent another class where the TFMP scaffold is key.[5] These are primarily used for pre-emergence control of annual grasses.

  • Target: These molecules disrupt the formation of microtubules.[5][6]

  • Biochemical Pathway: Microtubules are essential components of the cytoskeleton, responsible for cell division (mitosis), cell wall formation, and overall cell structure.

  • Inhibition: By inhibiting microtubule assembly, Dithiopyr and Thiazopyr halt cell division, particularly in the roots and shoots of germinating seeds.[5][6] This action prevents the weed from emerging from the soil.

Chapter 3: Application in Fungicides

The TFMP moiety is integral to several modern fungicides, including the highly successful succinate dehydrogenase inhibitors (SDHIs).

3.1. Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Fluopyram , a broad-spectrum fungicide, exemplifies the power of the TFMP scaffold in this class. It is effective against a range of ascomycete pathogens and also exhibits nematicidal activity.[5]

  • Target: The specific target is the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain.[5]

  • Biochemical Pathway: The SDH enzyme is a critical component of cellular respiration. It oxidizes succinate to fumarate as part of the Krebs cycle and simultaneously passes electrons into the electron transport chain, which is the primary means of generating cellular energy (ATP).

  • Inhibition: Fluopyram binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the electron transport process.[2] This shutdown of the fungal cell's "powerhouse" leads to a rapid cessation of growth and spore germination. The TFMP moiety is known to enhance binding to the Q-site of the SDH enzyme.[2]

Visualizing the SDHI Mechanism of Action

Below is a diagram illustrating the inhibition of the mitochondrial respiratory chain by an SDHI fungicide like Fluopyram.

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Complex_I Complex I Q Ubiquinone (Q) Pool Complex_I->Q e- Complex_II Complex II (SDH) Complex_II->Q e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Q->Complex_III e- CytC->Complex_IV e- Succinate Succinate Succinate->Complex_II Oxidation ATP ATP (Energy) ATP_Synthase->ATP Fluopyram Fluopyram (TFMP Fungicide) Fluopyram->Complex_II INHIBITION

Caption: Inhibition of Complex II (SDH) by a TFMP-based fungicide.

3.2. General Protocol: Synthesis of a Fluopyram Precursor

This protocol outlines a key step in the synthesis of Fluopyram, demonstrating the incorporation of the TFMP core. The reaction involves the amidation of 2-(trifluoromethyl)nicotinic acid.

Materials:

  • 2-(Trifluoromethyl)nicotinic acid

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)aniline

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

  • Acid Chloride Formation (Causality: Activation of Carboxylic Acid):

    • Suspend 1.0 equivalent of 2-(trifluoromethyl)nicotinic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

    • Add 1.5 equivalents of thionyl chloride dropwise at room temperature. This step converts the less reactive carboxylic acid into a highly reactive acid chloride, which is susceptible to nucleophilic attack by the amine.

    • Heat the mixture to reflux (approx. 40°C) for 2-3 hours until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acid chloride is typically used immediately in the next step.

  • Amide Coupling (Causality: Formation of the Core Amide Bond):

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1.0 equivalent of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)aniline and 1.2 equivalents of triethylamine (a base to neutralize the HCl byproduct) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the acid chloride solution to the cooled amine solution dropwise with vigorous stirring. The slow addition at low temperature helps to control the exothermic reaction and prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel or recrystallization to yield the desired amide precursor.

Chapter 4: Application in Insecticides

TFMP derivatives are also crucial in the development of insecticides, acting on the nervous systems of insect pests.

4.1. Mechanism of Action: Chitin Biosynthesis Inhibition

Chlorfluazuron is an insect growth regulator (IGR) that contains the TFMP moiety.[5] It is particularly effective against the larval stages of insects like Lepidoptera (moths, butterflies).[5]

  • Target: The primary target is the process of chitin synthesis.[5]

  • Biochemical Pathway: Chitin is a major structural component of the insect's exoskeleton (cuticle). During growth, an insect must periodically shed its old exoskeleton and form a new, larger one in a process called molting.

  • Inhibition: Chlorfluazuron inhibits the enzyme chitin synthase, preventing the formation of new chitin.[5] When a larva attempts to molt, it is unable to form a new, functional exoskeleton, leading to mortality. This mode of action is highly selective for insects and has low toxicity to mammals.

Quantitative Efficacy Data

The following table summarizes the reported efficacy of various TFMP-containing agrochemicals against specific targets.

Compound NameClassTarget Organism(s)Reported Efficacy MetricReference
Fluopyram Fungicide (SDHI)Botrytis cinereaEC50 = 19.10 mg/L[1]
Compound 36 FungicideSclerotinia sclerotiorumEC50 = 0.41 µg/mL[1]
Compound 6a BactericideRalstonia solanacearumEC50 = 26.2 µg/mL[7]
Compound 6a BactericideXanthomonas axonopodisEC50 = 10.11 µg/mL[7]
Various InsecticideS. littoralis, P. xylostella>80% activity at 200 mg/L[1]
Agrochemical Discovery Workflow

The development of a new TFMP-based agrochemical follows a structured discovery and optimization process.

Agrochemical_Workflow A 1. Target Identification (e.g., ACCase, SDH) B 2. Lead Generation (High-Throughput Screening) A->B Identify Vulnerable Pathway C 3. Synthesis of TFMP Analogs (Scaffold Hopping, Bioisosterism) B->C Find Initial Hits D 4. In Vitro Bioassays (Enzyme Inhibition, Cell-based) C->D Create Chemical Library F 6. Lead Optimization (Structure-Activity Relationship) D->F Quantify Potency E 5. In Vivo Greenhouse Testing (Efficacy on Target Weeds/Pests) E->F Evaluate Whole-Organism Effect F->C Iterative Design Cycle G 7. Field Trials & Safety Assessment (Toxicology, Environmental Fate) F->G Select Candidate H 8. Commercialization G->H Regulatory Approval

Caption: A typical workflow for discovering a new TFMP agrochemical.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals.
  • Guan, A., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Smolecule. (2023). Buy 2,4-Dichloro-5-(trifluoromethyl)pyridine.
  • Guan, A., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension.
  • Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
  • Tsukamoto, M., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • ResearchGate. (2025). The importance of trifluoromethyl pyridines in crop protection | Request PDF.
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
  • Guan, A., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, ACS Publications.
  • ResearchGate. (n.d.). The commercial insecticide containing trifluoromethyl pyridine.
  • Li, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, PMC - NIH.

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Application Notes and Protocols for the Utilization of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the strategic use of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine as a pivotal building block in the synthesis of novel kinase inhibitors. We will delve into the unique chemical reactivity of this compound, providing detailed, field-proven protocols for its application in nucleophilic aromatic substitution (SNAr) reactions. This guide will elucidate the rationale behind experimental design, offer step-by-step methodologies, and discuss the potential of the resulting aminopyridine scaffolds to target key signaling pathways implicated in cancer and other proliferative diseases.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The title compound, this compound, is a highly activated and versatile building block for the synthesis of kinase inhibitors. Its utility stems from a unique combination of structural features:

  • Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group enhances metabolic stability, increases binding affinity through favorable interactions with kinase active sites, and improves membrane permeability.[2]

  • Nitro Group (-NO2): Positioned meta to the methoxy group and ortho to the trifluoromethyl group, the nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[3]

  • Methoxy Group (-OCH3): Located at the 4-position, it serves as an excellent leaving group in SNAr reactions, allowing for the facile introduction of various nucleophiles, particularly amines.

The convergence of these features makes this compound an ideal starting material for the rapid generation of diverse libraries of substituted aminopyridines, which are key components of many potent and selective kinase inhibitors.

Chemical Properties and Reactivity Analysis

The chemical reactivity of this compound is dominated by the SNAr mechanism. The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing effects of the nitro and trifluoromethyl groups, renders the 4-position highly susceptible to nucleophilic attack.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
IUPAC Name This compound

Reactivity Profile:

The primary mode of reaction is the displacement of the methoxy group at the C4 position by a nucleophile. The reaction proceeds through a resonance-stabilized Meisenheimer complex, an intermediate that is significantly stabilized by the delocalization of the negative charge onto the nitro group.[4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products reactant This compound intermediate [Intermediate Anion] reactant->intermediate + Nu- nucleophile Nu-H (e.g., R-NH2) nucleophile->intermediate product 4-Nu-5-nitro-2-(trifluoromethyl)pyridine intermediate->product - OCH3 leaving_group CH3OH intermediate->leaving_group

General SNAr Mechanism on the Pyridine Scaffold.

Experimental Protocols: Synthesis of Kinase Inhibitor Scaffolds

The following protocols provide a detailed, step-by-step guide for the synthesis of a key intermediate, N-aryl-5-nitro-2-(trifluoromethyl)pyridin-4-amine, a common scaffold in kinase inhibitors.

Protocol 1: General Procedure for the SNAr Reaction with Anilines

This protocol outlines the reaction of this compound with a substituted aniline to yield the corresponding N-aryl-5-nitro-2-(trifluoromethyl)pyridin-4-amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol, 3-aminobenzoic acid)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the aniline.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Yield and Characterization:

Yields for this type of SNAr reaction are typically in the range of 60-90%, depending on the specific aniline used. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Subsequent Reduction of the Nitro Group

The nitro group of the synthesized N-aryl-5-nitro-2-(trifluoromethyl)pyridin-4-amine can be readily reduced to an amine, providing a handle for further functionalization, such as amide or sulfonamide formation.

Materials:

  • N-aryl-5-nitro-2-(trifluoromethyl)pyridin-4-amine

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Water

  • Sodium bicarbonate (NaHCO3) solution (saturated)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-aryl-5-nitro-2-(trifluoromethyl)pyridin-4-amine (1.0 eq) in a mixture of ethanol and water.

  • Reducing Agent: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired aminopyridine.

Application in Kinase Inhibitor Design: Targeting Key Signaling Pathways

The 2,4-disubstituted pyridine scaffold synthesized using these protocols is a common feature in inhibitors of several critical kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many cancers.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][6]

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, survival, and metabolism.[7][8]

The general structure of a Type I kinase inhibitor, which binds to the ATP-binding site of the kinase, often includes a hinge-binding motif, a hydrophobic region, and a solvent-exposed region. The aminopyridine core can serve as an excellent hinge-binder.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis Workflow cluster_application Application & Targeting start This compound snar SNAr with R-NH2 start->snar intermediate 4-Amino-5-nitro-2-(trifluoromethyl)pyridine Scaffold snar->intermediate reduction Nitro Group Reduction intermediate->reduction final_product Functionalized Kinase Inhibitor Candidate reduction->final_product screening Kinase Panel Screening final_product->screening pathway Target Signaling Pathway (e.g., PI3K/Akt/mTOR) screening->pathway

Workflow from Building Block to Targeted Therapy.

A particularly relevant target for inhibitors derived from this scaffold is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibits

Simplified PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its unique electronic properties facilitate efficient SNAr reactions, allowing for the rapid construction of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics targeting key signaling pathways in human diseases.

References

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting, Scripps Research. Retrieved from [Link]

  • Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. (2019). National Institutes of Health. Retrieved from [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). National Institutes of Health. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). National Institutes of Health. Retrieved from [Link]

  • Design and synthesis of a novel tyrosine kinase inhibitor template. (2009). National Institutes of Health. Retrieved from [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. (2020). ResearchGate. Retrieved from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). ResearchGate. Retrieved from [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). PubMed. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). JCBPS. Retrieved from [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2008). National Institutes of Health. Retrieved from [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). MDPI. Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved from [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. Retrieved from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). PubMed. Retrieved from [Link]

  • Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays. (2012). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum. (2022). MDPI. Retrieved from [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. (2019). National Institutes of Health. Retrieved from [Link]

  • The PI3K/Akt/mTOR signaling pathway. Stimulation of this... (n.d.). ResearchGate. Retrieved from [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2008). ResearchGate. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2. (2019). MDPI. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2022). American Chemical Society. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Nitration of Methoxy-Trifluoromethyl-Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the nitration of methoxy-trifluoromethyl-pyridines. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting advice, and practical protocols to help you navigate the complexities of this reaction and mitigate common side reactions.

I. Understanding the Chemistry: The Interplay of Substituent Effects

The nitration of methoxy-trifluoromethyl-pyridines is a nuanced electrophilic aromatic substitution reaction governed by the competing electronic effects of the methoxy and trifluoromethyl substituents on an already electron-deficient pyridine ring.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. Under the strongly acidic conditions of nitration, the pyridine nitrogen is often protonated, further deactivating the ring.[1]

  • Methoxy Group (-OCH₃): This is a strong activating group due to its ability to donate electron density to the ring through resonance (+R effect). It is an ortho, para-director.

  • Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong inductive electron-withdrawing effect of the fluorine atoms (-I effect).[2] It is a meta-director.

The regioselectivity and the propensity for side reactions are therefore highly dependent on the relative positions of these two groups and the nitrogen atom in the pyridine ring.

II. Frequently Asked Questions (FAQs)

Here we address some common questions regarding the nitration of methoxy-trifluoromethyl-pyridines.

Q1: What are the most common side reactions I should be aware of?

The primary side reactions of concern are:

  • Ipso-Substitution: Displacement of the methoxy group by the nitronium ion (NO₂⁺) to form a nitropyridine and methanol. This is a well-documented pathway for alkoxy-substituted aromatics.[3][4][5]

  • Over-nitration: Introduction of more than one nitro group onto the pyridine ring, especially if the reaction conditions are too harsh or the reaction time is extended.

  • Ring Opening/Degradation: Under forcing conditions (high temperatures, very strong acids), the pyridine ring can be susceptible to cleavage, leading to a complex mixture of byproducts and low yields.

Q2: How do the positions of the methoxy and trifluoromethyl groups affect the nitration outcome?

The regiochemical outcome is a result of the directing effects of the substituents. The activating methoxy group will direct the incoming nitro group to the positions ortho and para to it, while the deactivating trifluoromethyl group will direct it to the meta position. The final product distribution will depend on the interplay of these effects and the steric hindrance around the potential nitration sites.

Q.3: What are the ideal nitrating agents for this class of compounds?

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most common nitrating agent.[6] However, for sensitive substrates, milder reagents might be necessary to minimize side reactions. These can include:

  • Nitric acid in acetic anhydride

  • Dinitrogen pentoxide (N₂O₅)[7]

  • Nitronium tetrafluoroborate (NO₂BF₄)

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the nitration of methoxy-trifluoromethyl-pyridines.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Desired Product 1. Insufficiently activating conditions: The combined deactivating effect of the pyridine nitrogen and the -CF₃ group may be too strong. 2. Protonation of the pyridine nitrogen: This further deactivates the ring. 3. Reaction temperature too low. 1. Increase the concentration of the nitrating agent: A higher concentration of the nitronium ion can drive the reaction forward. 2. Use a stronger acid medium: Fuming sulfuric acid (oleum) can be used to generate a higher concentration of the electrophile. 3. Increase the reaction temperature incrementally: Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Significant Formation of Ipso-Substitution Product 1. High reaction temperature: This can favor the pathway leading to the displacement of the methoxy group. 2. Prolonged reaction time. 3. High concentration of nitric acid. 1. Lower the reaction temperature: Conduct the reaction at 0°C or even lower. 2. Carefully monitor the reaction progress: Quench the reaction as soon as the starting material is consumed to the desired extent. 3. Use a stoichiometric amount of nitric acid: Avoid a large excess of the nitrating agent.
Formation of Multiple Nitro Isomers 1. Competing directing effects: The methoxy and trifluoromethyl groups may direct to different positions with similar activation energies. 2. Steric hindrance: This may influence the accessibility of certain positions.1. Optimize reaction temperature: Lower temperatures often lead to higher regioselectivity. 2. Consider a different starting isomer: If possible, using a starting material with a different substitution pattern might favor the formation of the desired isomer.
Product Decomposition or Tar Formation 1. Reaction temperature too high. 2. Nitrating conditions are too harsh. 3. Presence of impurities in the starting material. 1. Strict temperature control is crucial. 2. Use a milder nitrating agent (e.g., nitric acid in acetic anhydride). 3. Ensure the purity of the starting methoxy-trifluoromethyl-pyridine.

IV. Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Methoxy-Trifluoromethyl-Pyridine

  • Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting methoxy-trifluoromethyl-pyridine in concentrated sulfuric acid to 0°C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or aqueous ammonia) until the pH is neutral or slightly basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

V. Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways in the nitration of a generic methoxy-trifluoromethyl-pyridine.

Nitration Mechanism cluster_0 Electrophilic Aromatic Substitution (Desired Pathway) cluster_1 Ipso-Substitution (Side Reaction) A Methoxy-Trifluoromethyl-Pyridine B Sigma Complex (Wheland Intermediate) A->B + NO₂⁺ C Nitrated Product B->C - H⁺ D Methoxy-Trifluoromethyl-Pyridine E Ipso-Sigma Complex D->E + NO₂⁺ at C-OCH₃ F Nitropyridine (Methoxy group lost) E->F - CH₃OH

Figure 1: Competing pathways in the nitration of methoxy-trifluoromethyl-pyridines.

Troubleshooting Flowchart start Low Yield of Desired Product q1 Is the main byproduct the ipso-substituted product? start->q1 action1 Lower reaction temperature Reduce reaction time Use stoichiometric nitrating agent q1->action1 Yes q2 Is starting material recovered? q1->q2 No a1_yes Yes a1_no No action2 Increase temperature incrementally Use stronger acid (oleum) Increase concentration of nitrating agent q2->action2 Yes decomp Decomposition/Tar formation observed q2->decomp No a2_yes Yes a2_no No

Figure 2: A troubleshooting workflow for low yield in nitration reactions.

VI. References

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.

  • Bakke, J. M., Ranes, E., & Svensen, H. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.

  • Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 158-175.

  • Flögel, O., Dash, J., Brüdgam, I., Hartl, H., & Reissig, H. U. (2004). A new color of the synthetic chameleon methoxyallene: synthesis of trifluoromethyl-substituted pyridinol derivatives: an unusual reaction mechanism, a remarkable crystal packing, and first palladium-catalyzed coupling reactions. Chemistry, 10(17), 4283-4290.

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

  • Klumpp, D. A., Zhang, Y., Aguirre, S. L., DeLeon, S. J., & Netz, G. A. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. The Journal of organic chemistry, 74(2), 891–894.

  • den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(3), 468-473.

  • Bakke, J. M., & Ranes, E. (2003). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ARKIVOC, 2003(3), 159-166.

  • Li, S., Zhang, X., Jia, D., Wang, Q., Jin, N., & Zhao, Y. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Chemical Engineering Journal, 420, 127633.

  • Moodie, R. B., & Schofield, K. (1969). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 1969, 578-583.

  • Bakke, J. M., & Rømming, C. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2017). Recent advances in ipso-nitration reactions. ARKIVOC, 2017(1), 41-66.

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical science, 6(12), 7046–7051.

  • Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Organic and Pharmaceutical Chemistry Journal, 21(3), 4-10.

  • Williams, D. L. H. (1996). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1293-1297.

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • The key difference between nitration and ipso-nitration. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Vlasov, V. M., & Yakobson, G. G. (1981). Preparation of trifluoromethylpyridine libraries. Russian Chemical Reviews, 50(5), 493-507.

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2017). Recent advances in ipso-nitration reactions. Semantic Scholar. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Substitutions on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals actively working on the functionalization of pyridine rings. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) that directly address common challenges encountered in the lab. Here, we delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning required to optimize your reactions effectively.

The Unique Reactivity of the Pyridine Ring: A Double-Edged Sword

The pyridine ring is a cornerstone motif in pharmaceuticals and agrochemicals.[1] However, its electronic nature presents a unique set of challenges and opportunities for chemical substitution. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient aromatic system.[2][3] This has two major consequences:

  • Deactivation towards Electrophiles: The ring is significantly less nucleophilic than benzene, making Electrophilic Aromatic Substitution (EAS) reactions sluggish and difficult.[2][3] Its reactivity is often compared to that of nitrobenzene.[3][4]

  • Activation towards Nucleophiles: The electron-deficient carbons, particularly at the C2 (ortho) and C4 (para) positions, are susceptible to attack by nucleophiles, making Nucleophilic Aromatic Substitution (NAS) a viable and powerful strategy.[3][5][6]

This guide will help you navigate these characteristics to troubleshoot and optimize your substitution reactions.

Part 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on an unmodified pyridine ring is notoriously challenging. Low yields, harsh reaction conditions, and unwanted side reactions are common complaints.

FAQ 1: My EAS reaction (nitration, halogenation, Friedel-Crafts) on pyridine is failing or giving abysmal yields. What is happening?

Answer: There are two primary reasons for the failure of EAS reactions on pyridine:

  • Inherent Ring Deactivation: The electronegative nitrogen atom inductively withdraws electron density from the ring carbons, making the entire aromatic system a poor nucleophile.[7][8] This fundamentally slows down the rate-limiting step of electrophilic attack.

  • Nitrogen Protonation/Lewis Acid Coordination: Most EAS reactions are conducted under strong acidic conditions (e.g., H₂SO₄ for nitration, Lewis acids like AlCl₃ for Friedel-Crafts). The basic lone pair on the pyridine nitrogen readily reacts with these acids.[3][7] This forms a pyridinium salt, placing a formal positive charge on the nitrogen, which further deactivates the ring to an extreme degree, essentially shutting down the reaction.[9][10] Friedel-Crafts alkylations and acylations often fail completely because the catalyst is sequestered by the nitrogen.[3]

If any product is formed under these harsh conditions (e.g., nitration at 300°C), it is typically the C3-substituted isomer, as attack at C2 or C4 would result in a highly unstable resonance structure with a positive charge adjacent to the already positive pyridinium nitrogen.[8][11]

Solution Guide: The Pyridine N-Oxide Strategy for Activating the Ring

A robust and widely adopted solution is to temporarily convert pyridine into its N-oxide derivative. This is a classic "protect-activate-deprotect" strategy that fundamentally alters the ring's electronic properties.

The Causality: The N-oxide oxygen atom is a powerful electron-donating group via resonance.[4][12] It pushes electron density back into the ring, particularly at the C2 and C4 positions, making them more susceptible to electrophilic attack.[13] This strategy not only "activates" the ring to be more reactive than pyridine but also directs the substitution, primarily to the C4 position.[4][13][14] After the EAS reaction, the N-oxide can be easily deoxygenated to restore the pyridine ring.

Caption: Key factors governing the regioselectivity of NAS on pyridines.

Troubleshooting & Optimization Strategy
  • To favor C4 substitution: Use a bulkier nucleophile if your substrate allows, or ensure the C2 position has a sterically demanding adjacent group.

  • To favor C2 substitution: Ensure the C4 position is unhindered.

  • Screen Solvents: This is a critical and often overlooked optimization step. A systematic screen of solvents with varying properties can invert product selectivity.

SolventDielectric Constant (ε)Selectivity Example: 2,6-dichloro-3-(methoxycarbonyl)pyridine + 1-methylpiperazine [9]
Dichloromethane (DCM)9.116:1 selectivity for the C2 isomer
Dimethyl Sulfoxide (DMSO)471:2 selectivity (favoring the C6 isomer)
Toluene2.4May favor less polar transition states
Acetonitrile (MeCN)37.5Can influence reactions with charged intermediates
FAQ 3: My nucleophile is not displacing the halide on my pyridine ring, even with heating. What can I do to increase reactivity?

Answer: If a standard NAS reaction is failing, consider these strategies:

  • Check Your Leaving Group: The leaving group ability for NAS on pyridines generally follows F > Cl > Br > I, especially for reactions with organometallic reagents. [3]While this may seem counterintuitive compared to Sₙ2 reactions, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is often the rate-determining step.

  • Use a Stronger Nucleophile/Base: For some reactions, like direct amination, a very strong base such as sodium amide (NaNH₂) is required to deprotonate the intermediate or even expel a hydride ion, as in the Chichibabin reaction. [3][6][12]3. Activate with a Lewis Acid: A Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can coordinate to the pyridine nitrogen. [15]This acts similarly to protonation, increasing the electron deficiency of the ring and making it significantly more reactive towards nucleophilic attack.

  • Form a Pyridinium Salt: N-alkylation or N-acylation of the pyridine nitrogen places a formal positive charge on the ring, making it highly activated for nucleophilic substitution. [5][16]These pyridinium salts are excellent substrates for NAS. [17]

Part 3: Troubleshooting Metal-Catalyzed Cross-Coupling

Modern cross-coupling reactions are indispensable for functionalizing pyridines. However, the pyridine nitrogen can be an Achilles' heel, leading to catalyst inhibition.

FAQ 4: My Suzuki or Buchwald-Hartwig coupling reaction with a halopyridine substrate is giving low conversion. Is the catalyst being poisoned?

Answer: Yes, this is a very common problem. The basic lone pair on the pyridine nitrogen can coordinate strongly to the metal center (e.g., Palladium) of your catalyst. This coordination can inhibit the catalytic cycle, preventing oxidative addition or other key steps, effectively "poisoning" the catalyst.

Troubleshooting Strategies:

  • Ligand Choice is Critical: Use more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos for palladium). These ligands coordinate more strongly to the metal center, reducing the likelihood of the pyridine nitrogen displacing them and inhibiting the reaction.

  • Use a Different Precatalyst: Some modern palladium precatalysts are designed to be more resistant to inhibition by N-heterocycles.

  • Consider a Different Coupling Partner: If using a pyridylboronic acid, ensure its purity. Alternatively, consider using pyridyl trifluoroborates or MIDA boronates, which can have different reactivity profiles.

  • Reaction Conditions: Carefully screen bases and solvents. The choice of base can significantly impact catalyst activity and longevity. Sometimes, simply increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can overcome partial inhibition, although this is a less elegant solution.

References

  • Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • Chem.ucla.edu. Pyridines. [Link]

  • Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at?. Quora. [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • Wikipedia contributors. (2024). Pyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained. Pearson+. [Link]

  • Royal Society of Chemistry. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • YouTube. (2017). Electrophilic substitution reactions - pyridine. [Link]

  • National Institutes of Health. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • ACS Publications. (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]

  • ResearchGate. (1985). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. [Link]

  • Semantic Scholar. (2018). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • ResearchGate. (2023). Challenges in the functionalization of pyridines. [Link]

  • Dr. Diksha Katiyar. Pyridine Lecture Notes. [Link]

  • ResearchGate. (2012). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]

Sources

troubleshooting peak splitting in NMR of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal interpretation. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address common issues, explain the underlying science, and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: Why is the ¹⁹F NMR spectrum of my simple mono-fluorinated pyridine showing a complex multiplet instead of a sharp singlet?

A1: The complexity arises from spin-spin coupling (J-coupling), an interaction between different NMR-active nuclei transmitted through the chemical bonds. In a fluorinated pyridine, the ¹⁹F nucleus (a spin-1/2 nucleus with 100% natural abundance) is not isolated.[1][2] It couples with nearby protons (¹H) and any other fluorine atoms (¹⁹F) in the molecule, causing its signal to split into a multiplet.

The primary sources of this splitting are:

  • Heteronuclear Coupling (¹H-¹⁹F): The ¹⁹F nucleus "feels" the spin states of the protons on the pyridine ring. This interaction occurs over multiple bonds, and its strength (the coupling constant, J) decreases with distance. You will commonly observe:

    • Ortho coupling (³JFH): Coupling over three bonds to the nearest proton(s).

    • Meta coupling (⁴JFH): Coupling over four bonds.

    • Para coupling (⁵JFH): Coupling over five bonds.

  • Homonuclear Coupling (¹⁹F-¹⁹F): If your pyridine is di- or poly-fluorinated, the ¹⁹F nuclei will couple with each other. These ¹⁹F-¹⁹F couplings are often significantly larger than ¹H-¹⁹F couplings and can occur over many bonds.[1]

Because the fluorine nucleus can couple to multiple, non-equivalent protons simultaneously, each with a different J-value, the resulting signal is often a complex pattern, such as a doublet of triplets, a triplet of doublets of doublets, or an even more convoluted multiplet.[3] The ability to observe these long-range couplings is a hallmark of ¹⁹F NMR.[1][4]

Q2: My peaks are not just split, they are broad, poorly resolved, and the fine structure is smeared out. What's happening?

A2: This is a classic issue when working with nitrogen-containing heterocycles like pyridine and is most often caused by the nitrogen nucleus itself. While J-coupling explains splitting, peak broadening points to relaxation effects or dynamic processes.

Here are the primary causes, from most to least specific for pyridines:

  • ¹⁴N Quadrupolar Broadening (The Pyridine Problem): The most abundant isotope of nitrogen, ¹⁴N (99.6% natural abundance), is a quadrupolar nucleus (spin I=1).[5] Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, creating a nuclear quadrupole moment.[6] This quadrupole interacts with the local electric field gradient at the nucleus, providing a very efficient mechanism for nuclear relaxation.[7][8] This rapid relaxation of the ¹⁴N nucleus causes the signals of nearby, J-coupled nuclei—specifically the ortho protons and any ortho fluorine—to become broad. This broadening can often obscure the fine splitting from smaller, long-range couplings.

  • Solvent and Concentration Effects: The chemical shift of ¹⁹F is exceptionally sensitive to its local electronic environment.[2][9]

    • Solvent: Polar solvents or those capable of hydrogen bonding can interact with the pyridine nitrogen or the fluorine atom, altering the electronic structure and influencing both chemical shifts and peak shape.[10] Sometimes, simply changing the NMR solvent can resolve overlapping signals or reduce broadening.[11]

    • Concentration: High sample concentrations can lead to viscosity-related broadening and intermolecular interactions that affect peak shape.[11]

  • Chemical Exchange: If your molecule is involved in a dynamic process, such as proton exchange at the nitrogen, conformational changes, or binding to another species, and the rate of this exchange is on the NMR timescale, it can lead to significant peak broadening.

  • Instrumental Factors: Before exploring complex chemical causes, always rule out basic instrumental issues.[12]

    • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad, distorted peaks.[11]

    • Unresolved Long-Range Couplings: Sometimes, a "broad" peak is actually a collection of many fine, unresolved splittings.

The diagram below illustrates the primary causes of complex and broad peaks in the ¹⁹F NMR of a generic 2-fluoropyridine.

G cluster_causes Phenomena cluster_effects Observed Spectral Effect Coupling Spin-Spin Coupling (J-Coupling) Splitting Peak Splitting (Multiplets) Coupling->Splitting Leads to Relaxation Quadrupolar Relaxation (from ¹⁴N) Broadening Peak Broadening (Loss of Resolution) Relaxation->Broadening Leads to Dynamics Dynamic Effects Dynamics->Broadening Leads to Instrument Instrumental/Sample Issues Instrument->Broadening Can lead to Splitting->Broadening Unresolved splittings appear as broadening

Causality of Peak Splitting vs. Broadening.
Q3: How can I systematically diagnose the source of unexpected peak splitting or broadening?

A3: A systematic, step-by-step approach is crucial. The goal is to isolate variables to unambiguously identify the cause. Start with simple sample preparation checks and move to more definitive NMR experiments like decoupling.

The following flowchart provides a logical troubleshooting workflow.

Troubleshooting_Workflow start Start: Observe Complex/Broad ¹⁹F NMR Signal check_sample Q: Is sample prep optimal? (Concentration, Solubility) start->check_sample reprepare Action: Re-prepare sample. Lower concentration, filter. check_sample->reprepare No check_shim Q: Is the magnet shimmed well? check_sample->check_shim Yes reprepare->check_shim reshim Action: Re-shim the instrument. check_shim->reshim No decoupling Action: Run ¹H-decoupled ¹⁹F NMR. check_shim->decoupling Yes reshim->decoupling analyze_decoupled Q: Does the signal collapse to a simpler multiplet or singlet? decoupling->analyze_decoupled proton_coupling Diagnosis: Splitting is from ¹H-¹⁹F coupling. Analyze residual splitting for ¹⁹F-¹⁹F coupling. analyze_decoupled->proton_coupling Yes no_change Diagnosis: Splitting is not from protons. Likely ¹⁹F-¹⁹F coupling. analyze_decoupled->no_change No check_broad Q: Is the peak still broad after decoupling? proton_coupling->check_broad no_change->check_broad temp_solvent Action: Vary temperature and/or change solvent (e.g., non-polar). check_broad->temp_solvent Yes end_good End: Problem Identified check_broad->end_good No (Resolved) analyze_temp Q: Does the peak sharpen? temp_solvent->analyze_temp quad_diag Diagnosis: Broadening is likely from ¹⁴N quadrupolar effect or chemical exchange. analyze_temp->quad_diag Yes end_bad Diagnosis: Persistent instrumental issue. Consult NMR facility manager. analyze_temp->end_bad No quad_diag->end_good

Troubleshooting Workflow for Fluoropyridine NMR.
Data & Protocols
Typical Coupling Constants in Fluoropyridines

Understanding typical J-values is essential for interpreting spectra. Use this table as a guideline for assigning couplings. Note that values can vary based on substituents and solvent.

Coupling TypeNuclei InvolvedNumber of BondsTypical Range (Hz)Notes
Ortho¹H–¹⁹F3 (³JHF)5 – 10 HzStrongest proton coupling.
Meta¹H–¹⁹F4 (⁴JHF)0.5 – 3.0 HzOften visible, contributes to complexity.[13]
Para¹H–¹⁹F5 (⁵JHF)0.3 – 1.2 HzMay not always be resolved but can contribute to peak width.[4]
Ortho¹⁹F–¹⁹F3 (³JFF)15 – 25 HzGenerally larger than ¹H-¹⁹F couplings.
Meta¹⁹F–¹⁹F4 (⁴JFF)2 – 12 HzCommonly observed long-range coupling.[1]
Para¹⁹F–¹⁹F5 (⁵JFF)10 – 20 HzCan be surprisingly large, sometimes larger than meta coupling.
One-bond¹³C–¹⁹F1 (¹JCF)240 – 320 HzVery large, observed in ¹³C spectra or as ¹³C satellites.[13]
Experimental Protocols
Protocol 1: Performing a ¹H-Decoupled ¹⁹F NMR Experiment

This is the most crucial experiment to simplify your ¹⁹F spectrum and confirm which splittings are caused by protons.

Objective: To remove all ¹H-¹⁹F coupling, causing signals split by protons to collapse into simpler patterns.

Methodology:

  • Load and Lock: Prepare your sample as usual, insert it into the spectrometer, and lock onto the deuterium signal of the solvent.

  • Tune the Probe: Ensure the probe is tuned for both the ¹⁹F (observe) and ¹H (decouple) channels. Modern spectrometers often automate this.

  • Select the Experiment: Load a standard 1D ¹⁹F experiment with ¹H decoupling. On Bruker systems, this is often zgfhig (inverse-gated decoupling for quantification) or a similar sequence with continuous wave (CW) decoupling.[14] On other systems, look for "¹⁹F{¹H}" notation.

  • Set Acquisition Parameters:

    • Spectral Width (SW): Ensure the spectral width is large enough to encompass all expected ¹⁹F signals. The chemical shift range for organofluorine compounds is vast.[1]

    • Transmitter Offset (O1P): Center the spectral window on your region of interest.

    • Decoupling Power and Offset (O2P): The instrument software will typically set the ¹H channel offset to the center of the proton spectrum. Use standard decoupling power levels recommended by your NMR facility manager to ensure efficient decoupling across the entire proton chemical shift range.

  • Acquire Data: Run the experiment.

  • Analyze: Compare the resulting spectrum to your original, coupled ¹⁹F spectrum.

    • If a multiplet collapses to a singlet: All splitting was due to ¹H coupling.

    • If a complex multiplet collapses to a simpler one (e.g., a doublet): The remaining splitting is due to coupling with other nuclei, most likely other ¹⁹F atoms.[15]

Protocol 2: Optimizing Sample Preparation to Minimize Peak Broadening

Good sample preparation can often resolve issues that appear to be complex chemical phenomena.[11]

Objective: To prepare a high-quality NMR sample that minimizes broadening from concentration, viscosity, and solubility issues.

Methodology:

  • Choose the Right Solvent:

    • If you suspect ¹⁴N quadrupolar broadening is a major issue, try a less polar, non-coordinating solvent (e.g., Benzene-d₆, Toluene-d₈) instead of highly polar ones (e.g., DMSO-d₆, Methanol-d₄). This can sometimes alter the electric field gradient at the nitrogen nucleus and sharpen adjacent signals.

    • Ensure your compound is fully soluble. Insoluble microscopic particles will ruin the magnetic field homogeneity (shimming).[11]

  • Control Concentration:

    • Start with a relatively dilute sample (e.g., 5-10 mg in 0.6 mL of solvent). Highly concentrated samples can be viscous, leading to broader lines.

    • If you observe changes in chemical shift or peak shape upon dilution, it may indicate aggregation or other intermolecular effects.

  • Filter the Sample:

    • After dissolving your compound, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any dust or undissolved particulates that can severely degrade shim quality and cause broad peaks.

  • Consider Temperature:

    • If you suspect chemical exchange or rotamers are causing broadening, acquiring the spectrum at an elevated temperature (e.g., 40-60 °C) can often sharpen the signals by increasing the rate of exchange to the "fast exchange" regime on the NMR timescale.[11] Conversely, cooling the sample may resolve distinct conformers.

By following these diagnostic steps and protocols, you can effectively troubleshoot the common causes of peak splitting and broadening in the NMR spectra of fluorinated pyridines, leading to cleaner data and more confident structural assignments.

References
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Dalvit, C., et al. (2022).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table.
  • Bar-On, O., et al. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access.
  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
  • Alfa Chemistry. (n.d.). ¹⁹F Coupling Constants Table.
  • Schempp, E., & Bray, P. J. (1967). Nuclear quadrupole resonance of nitrogen-14 in some pyridine derivatives. The Journal of Physical Chemistry.
  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy.
  • Weigert, F. J., & Roberts, J. D. (1967). Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds.
  • Magritek. (2021). How simultaneous decoupling of ¹H and ¹⁹F can help to simplify crowded ¹³C spectra.
  • Foroozandeh, M., & Kiraly, P. (2021). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A.
  • Parella, T. (2008). AVANCE Tutorial: 1D ¹⁹F-Decoupled ¹H spectrum. Bruker Biospin.
  • van der Loop, T. H., et al. (2018). Measurement of ¹⁴N quadrupole couplings in biomolecular solids using indirect-detection ¹⁴N solid-state NMR with DNP.
  • NMR Wiki. (2011). Quadrupolar coupling.
  • Goldstein, C. (1977). Nitrogen-14 nuclear quadrupole resonance spectra of coordinated pyridine. Journal of the American Chemical Society.

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Technical Support Center: Synthesis and Purification of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this important chemical intermediate. The information provided herein is synthesized from established chemical principles and analogous procedures to offer practical, field-proven insights.

I. Synthesis Overview and Impurity Profile

The synthesis of this compound most plausibly proceeds via an electrophilic aromatic substitution, specifically the nitration of 4-methoxy-2-(trifluoromethyl)pyridine. An alternative, though less common, route could involve a nucleophilic aromatic substitution of a suitable leaving group on a pre-functionalized nitropyridine. This guide will focus on the nitration route, as it is a more convergent and likely approach.

During the synthesis, several impurities can arise. Understanding their origin is the first step toward effective removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis and Impurity Formation

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: The most probable synthetic route is the nitration of 4-methoxy-2-(trifluoromethyl)pyridine using a mixture of nitric acid and sulfuric acid.[1] During this process, the primary impurities to anticipate are:

  • Unreacted Starting Material: 4-methoxy-2-(trifluoromethyl)pyridine.

  • Regioisomeric Impurity: 4-methoxy-3-nitro-2-(trifluoromethyl)pyridine.

  • Hydrolysis Byproduct: 4-methoxy-5-nitro-pyridine-2-carboxylic acid (less common).

Q2: What is the mechanistic basis for the formation of the 4-methoxy-3-nitro-2-(trifluoromethyl)pyridine regioisomer?

A2: The formation of the 3-nitro regioisomer is a direct consequence of the directing effects of the substituents on the pyridine ring. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the trifluoromethyl group (-CF₃) is a deactivating, meta-directing group.[2] The pyridine nitrogen is also deactivating. The nitration of substituted pyridines is complex, and the final product distribution depends on the interplay of these electronic effects.[3]

The methoxy group at the 4-position strongly activates the 3 and 5-positions for electrophilic attack. The trifluoromethyl group at the 2-position deactivates the ring and directs incoming electrophiles to the 5-position. The desired product is formed when the directing effects of both groups align to favor substitution at the 5-position. However, the strong activating effect of the methoxy group can also lead to competing nitration at the 3-position, resulting in the formation of the undesired regioisomer.

G cluster_synthesis Synthesis and Impurity Formation Start 4-Methoxy-2-(trifluoromethyl)pyridine Nitration Nitrating Agent (HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Substitution Desired 4-Methoxy-5-nitro-2- (trifluoromethyl)pyridine (Desired Product) Nitration->Desired Major Pathway Isomer 4-Methoxy-3-nitro-2- (trifluoromethyl)pyridine (Regioisomeric Impurity) Nitration->Isomer Minor Pathway (competing directing effects) Hydrolysis 4-Methoxy-5-nitro- pyridine-2-carboxylic acid (Hydrolysis Byproduct) Desired->Hydrolysis Potential side reaction (harsh acidic conditions)

Synthesis pathway and potential impurities.

Q3: Can the trifluoromethyl group hydrolyze under the strong acidic conditions of nitration?

A3: While possible, the hydrolysis of a trifluoromethyl group on an aromatic ring typically requires harsh conditions.[4] The stability of the -CF₃ group is generally high. However, under prolonged exposure to hot, concentrated acids, hydrolysis to a carboxylic acid (-COOH) can occur. This would result in the formation of 4-methoxy-5-nitro-pyridine-2-carboxylic acid. This impurity is generally expected to be minor if the reaction temperature and time are well-controlled.

Purification and Troubleshooting

Q4: My TLC plate shows multiple spots after the reaction. How can I identify the product and the main impurities?

A4: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the reaction and guiding purification. Here's a systematic approach:

  • Spotting: On a silica gel TLC plate, spot the unreacted starting material, the crude reaction mixture, and co-spot the starting material and the crude mixture.

  • Eluent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. A 4:1 to 1:1 ratio should provide good separation.[5]

  • Visualization:

    • UV Light (254 nm): Aromatic compounds will appear as dark spots.[6] This will help visualize all the aromatic components.

    • Iodine: An iodine chamber will stain most organic compounds, appearing as brown or yellow spots.[6]

  • Interpretation:

    • The spot corresponding to the unreacted starting material should be easily identifiable from the reference spot.

    • The product, being more polar due to the nitro group, will have a lower Rf value than the starting material.

    • The regioisomeric impurity will likely have a very similar Rf to the desired product, often appearing as an elongated or closely migrating spot.

    • The carboxylic acid byproduct, if present, will be significantly more polar and will likely remain at or very near the baseline.

Q5: I have a significant amount of the 3-nitro regioisomer. How can I separate it from my desired 5-nitro product?

A5: Separating regioisomers can be challenging due to their similar physical properties. A combination of column chromatography and recrystallization is often effective.

Protocol 1: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[7]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. The less polar compound will elute first. Since the 3-nitro isomer may have a slightly different dipole moment and interaction with the silica, it should be possible to achieve separation.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Begin elution with the low-polarity solvent mixture, collecting fractions.

    • Monitor the fractions by TLC to identify which contain the desired product and which contain the impurity.

    • Combine the pure fractions containing the desired product.

Data Summary for Purification Parameters

TechniqueStationary/Solvent SystemRationaleExpected Outcome
TLC Silica gel; Hexane:Ethyl Acetate (e.g., 3:1)Differential polarity of isomers.Separation of spots, with the more polar nitro compounds having lower Rf values.
Column Chromatography Silica gel; Gradient of Ethyl Acetate in HexaneFine-tuned separation based on polarity.Elution of the less polar isomer first, allowing for collection of pure fractions of the desired product.
Recrystallization Methanol or Ethanol/WaterDifference in solubility and crystal lattice energy.Preferential crystallization of the major isomer, leaving the minor isomer in the mother liquor.

Q6: After column chromatography, my product is still not pure enough. What should I do?

A6: Recrystallization is an excellent second step for enhancing purity.[8]

Protocol 2: Recrystallization

  • Single Solvent Recrystallization:

    • Dissolve the partially purified product in a minimum amount of a hot solvent, such as methanol or ethanol.[5]

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[9]

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Two-Solvent Recrystallization:

    • Dissolve the product in a small amount of a "good" solvent (in which it is highly soluble), such as dichloromethane or ethyl acetate.

    • Slowly add a "poor" solvent (in which it is sparingly soluble), such as hexane or petroleum ether, at an elevated temperature until the solution becomes slightly cloudy.[10]

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to form pure crystals.

G cluster_purification Purification Workflow Crude Crude Product (Mixture of Product and Impurities) Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Crude->Column Fractions Collect and Analyze Fractions via TLC Column->Fractions Impure_Fractions Impure Fractions (Mixture of Isomers) Fractions->Impure_Fractions Pure_Fractions Combined Pure Fractions Fractions->Pure_Fractions Recrystallization Recrystallization (e.g., from Methanol) Pure_Fractions->Recrystallization Final_Product Pure 4-Methoxy-5-nitro-2- (trifluoromethyl)pyridine Recrystallization->Final_Product

General workflow for purification.

Q7: I am concerned about residual acidic impurities from the nitration reaction. How can I remove them?

A7: An aqueous workup is essential to remove residual nitric and sulfuric acids. Before any chromatographic or recrystallization steps, it is advisable to:

  • Quench the reaction mixture by carefully adding it to ice water.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.[11]

  • Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize acids), and finally with brine.[11][12]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

This procedure will effectively remove inorganic acids and any highly polar organic acids, such as the potential hydrolysis byproduct.

III. References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents,

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química de México, [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, [Link]

  • Supporting Information for Trifluoromethylative Dearomatization of Pyridines, Quinolines, and Isoquinolines. The Royal Society of Chemistry, [Link]

  • Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluoroborates. ACS Publications, [Link]

  • TLC Visualization Methods. University of California, Los Angeles, [Link]

  • Mild Hydrolysis of 2-trifluoromethylphenol: Kinetics, Mechanism and Environmental Relevance. PubMed, [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts, [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, [Link]

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. ResearchGate, [Link]

  • 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Amerigo Scientific, [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo, [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate, [Link]

  • Chromatography: TLC Stains/Dips. University of Rochester, [Link]

  • Reaction Mechanisms Underlying Unfunctionalized Alkyl Nitrate Hydrolysis in Aqueous Aerosols. ACS Earth and Space Chemistry, [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, [Link]

  • Synthesis and Chromatographic Separation of the Stereoisomers of Furnidipine. SciSpace, [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare, [Link]

  • Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. MDPI, [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube, [Link]

  • TLC examination of isomeric nitro anilines. YouTube, [Link]

  • The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry, [Link]

  • TLC Visualization Reagents. EPFL, [Link]

  • Tyrosine nitration by simultaneous generation of (.)NO and O-(2) under physiological conditions. How the radicals do the job. PubMed, [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts, [Link]

  • Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate, [Link]

  • Supporting Information for Direct, Catalytic, Asymmetric Synthesis of α-Chiral C-Acyl Glycosides. The Royal Society of Chemistry, [Link]

  • (IUCr) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. IUCr, [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. SciELO, [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate, [Link]

  • 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. National Institutes of Health, [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents,

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Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter. Our approach is grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

I. Synthetic Strategy and Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The most common synthetic route involves the nitration of a substituted pyridine, followed by nucleophilic aromatic substitution. A plausible and efficient pathway begins with the commercially available 2-chloro-4-methoxypyridine, proceeds through a nitration step, and concludes with a trifluoromethylation reaction.

Synthetic_Workflow A 2-Chloro-4-methoxypyridine B Nitration A->B HNO₃/H₂SO₄ C 2-Chloro-4-methoxy-5-nitropyridine B->C D Trifluoromethylation C->D Reagent (e.g., CF₃-source) E This compound D->E F Purification E->F Troubleshooting_Decision_Tree cluster_nitration Nitration Troubleshooting cluster_trifluoromethylation Trifluoromethylation Troubleshooting Start Low Yield or Incomplete Reaction Q1 Which step is problematic? Start->Q1 Nitration Nitration Step Q1->Nitration Step 1 Trifluoromethylation Trifluoromethylation Step Q1->Trifluoromethylation Step 2 N_Q1 Incomplete Reaction? Nitration->N_Q1 N_Q2 Formation of Byproducts? Nitration->N_Q2 T_Q1 Low Conversion? Trifluoromethylation->T_Q1 T_Q2 Product Decomposition? Trifluoromethylation->T_Q2 N_A1 Increase reaction time or temperature slightly. Ensure adequate mixing. N_Q1->N_A1 Yes N_A2 Maintain strict temperature control (0-5°C). Slow addition of nitrating mixture. N_Q2->N_A2 Yes T_A1 Ensure anhydrous conditions. Verify activity of CF₃ reagent. Increase temperature or reaction time. T_Q1->T_A1 Yes T_A2 Lower reaction temperature. Use a milder trifluoromethylating agent. T_Q2->T_A2 Yes

preventing decomposition of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Its utility is derived from the unique electronic properties conferred by its substituents. However, the very features that make it a valuable synthon—the potent electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups—also render the pyridine ring highly electron-deficient and susceptible to degradation, particularly during aqueous workup procedures.

This guide provides in-depth troubleshooting advice and best practices to mitigate decomposition, ensuring high yield and purity of the target compound. We will explore the chemical principles behind its instability and offer validated protocols to navigate these challenges.

Core Principles of Instability: The Electron-Deficient Ring

The primary challenge in handling this compound lies in its extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr). The combined inductive and resonance effects of the nitro and trifluoromethyl groups powerfully withdraw electron density from the pyridine ring.[2][3] This activation is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making them highly electrophilic.[4] During workup, common reagents like hydroxide ions (from NaOH or K2CO3) or even water under certain conditions can act as nucleophiles, leading to the displacement of the methoxy group at the C4 position.

Troubleshooting Guide: Common Workup Issues

Q1: My aqueous layer turned dark yellow or brown after a basic wash, and my product yield is significantly lower than expected. What is happening?

A1: This is a classic sign of decomposition via Nucleophilic Aromatic Substitution (SNAr).

  • Causality: The dark coloration is likely due to the formation of the corresponding pyridin-4-one or its phenoxide-like salt, which is often highly colored. When you use a strong or even a moderately strong base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), you introduce a high concentration of hydroxide ions (OH⁻) or the basic carbonate anion. These are potent nucleophiles that readily attack the electron-poor C4 position of the pyridine ring, displacing the methoxy group.[5][6] The trifluoromethyl and nitro groups stabilize the negatively charged intermediate (a Meisenheimer-like complex), making this reaction rapid even at room temperature.[3][7]

  • Preventative Protocol:

    • Use a Milder Base: Switch to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Bicarbonate is a much weaker base and a poorer nucleophile than carbonate or hydroxide, sufficient to neutralize residual acid without promoting significant SNAr.

    • Control Temperature: Perform all aqueous washes at low temperatures (0-5 °C) using an ice bath. Lowering the temperature decreases the rate of the SNAr reaction significantly.

    • Minimize Contact Time: Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods. Shake gently for 30-60 seconds and separate the layers promptly.

    • Workup Dilution: Ensure your crude product is dissolved in a sufficient volume of a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) before washing. This keeps the concentration of the substrate low at the aqueous interface.[8]

Q2: I'm observing loss of the methoxy group even under neutral or slightly acidic conditions. How is this possible?

A2: This suggests acid-catalyzed hydrolysis of the methoxy group.

  • Causality: While less common than base-mediated decomposition for this specific molecule, acidic hydrolysis can occur, especially if strong acids or elevated temperatures are involved. The reaction proceeds via protonation of the methoxy group's oxygen atom, converting it into a good leaving group (methanol). Subsequent attack by water yields the 4-hydroxy pyridine derivative. The pyridine nitrogen itself will also be protonated, which further withdraws electron density from the ring and can influence the lability of substituents.[9]

  • Preventative Protocol:

    • Avoid Strong Acids: If an acid wash is necessary to remove basic impurities, use a dilute, weak acid like 1% citric acid or a highly diluted solution of HCl (e.g., 0.1 M), always at 0-5 °C.

    • Use Saturated Brine: After any aqueous wash (acidic or basic), perform a final wash with saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water from the organic layer and can reduce the chance of hydrolysis during solvent evaporation.[10]

    • Anhydrous Drying: Be thorough when drying the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal. Residual water can cause hydrolysis on heating during rotary evaporation.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH range to maintain during the aqueous workup? A: The optimal pH range is between 6.0 and 7.5 . This slightly acidic to neutral range minimizes both base-catalyzed SNAr and strong acid-catalyzed hydrolysis. Use pH paper to check your aqueous washes.

Q: Are there any solvents I should avoid? A: Avoid using protic solvents like methanol or ethanol as the primary extraction solvent if basic or acidic conditions are present, as they can act as nucleophiles themselves (transetherification). Ethers like MTBE, diethyl ether, or esters like ethyl acetate are generally safer choices.

Q: How should I handle the reaction quench before starting the workup? A: Quench the reaction by slowly adding it to a cold (0 °C), stirred solution of either water or a saturated ammonium chloride (NH₄Cl) solution. NH₄Cl is weakly acidic and is excellent for quenching reactions involving organometallics or strong bases without creating a harshly acidic environment.

Q: What are the recommended storage conditions for this compound? A: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[11] Protect it from light, as nitropyridines can be light-sensitive.

Visualizing Decomposition Pathways

The following diagram illustrates the critical decision points during workup and their potential outcomes. Following the "Recommended Path" is key to preserving the molecule's integrity.

Decomposition_Pathway cluster_workup Aqueous Workup Options start Crude Product in Organic Solvent strong_base Strong Base Wash (e.g., NaOH, K2CO3) start->strong_base High pH Nucleophilic Attack strong_acid Strong Acid Wash (e.g., >1M HCl) start->strong_acid Low pH Protonation recommended_path Recommended Path: 1. Cold sat. NaHCO3 Wash 2. Cold Brine Wash start->recommended_path Controlled pH (6.0 - 7.5) snar_product S(N)Ar Decomposition Product (4-Hydroxypyridine derivative) strong_base->snar_product hydrolysis_product Acid Hydrolysis Product (4-Hydroxypyridine derivative) strong_acid->hydrolysis_product final_product Stable Target Compound (High Yield & Purity) recommended_path->final_product

Caption: Workup decision tree for this compound.

Recommended Workup Protocol & Parameters

This protocol is designed to minimize decomposition by carefully controlling temperature and pH.

Experimental Protocol: Optimized Aqueous Workup
  • Initial Quench: Cool the completed reaction mixture to 0-5 °C in an ice bath. Slowly pour the reaction mixture into a separate flask containing a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Collect the organic layer. Extract the aqueous layer one more time with the organic solvent.

  • Combine & Cool: Combine all organic layers and cool them to 0-5 °C in an ice bath.

  • Bicarbonate Wash: Add cold (0 °C) saturated aqueous NaHCO₃ to the separatory funnel. Shake gently for 30-60 seconds. Vent frequently. Promptly separate the layers.

  • Brine Wash: Wash the organic layer with cold (0 °C) saturated aqueous NaCl (brine). This removes residual water and neutralizes the solution. Separate the layers.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 15 minutes.

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature not exceeding 40 °C to prevent thermal decomposition.

Summary of Key Workup Parameters
ParameterRecommendationRationale
Temperature 0–5 °CSlows the kinetics of both SNAr and hydrolysis reactions.
pH Control Mildly acidic to neutral (pH 6.0-7.5)Avoids conditions favorable for potent nucleophiles (high pH) or methoxy group activation (low pH).
Basic Reagent Saturated Sodium Bicarbonate (NaHCO₃)Weak base that neutralizes acid without causing significant nucleophilic attack.
Acidic Reagent Avoid if possible; use dilute (0.1M) HCl or 1% citric acid if necessary.Minimizes acid-catalyzed hydrolysis of the methoxy ether.
Extraction Solvents Ethyl Acetate, Dichloromethane, MTBEAprotic solvents that will not participate in the reaction.
Contact Time Minimize (< 2 minutes per wash)Reduces the time available for decomposition reactions to occur at the aqueous-organic interface.

References

  • Journal of Fluorine Chemistry. Me3SiCF3/AgF/Cu—A new reagents combination for selective trifluoromethylation of various organic halides by trifluoromethylcopper, CuCF3. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • National Center for Biotechnology Information. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available at: [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Journal of Agricultural and Food Chemistry. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available at: [Link]

  • OSTI.GOV. Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]

  • ResearchGate. Methods for the synthesis of 2‐trifluoromethyl pyridines. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available at: [Link]

  • Northwestern University. Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link]

  • YouTube. Nucleophilic aromatic substitutions. Available at: [Link]

  • Pharmaffiliates. 4-Methoxy-5-nitro-2-(propylthio)pyrimidine. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available at: [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyridines. The nitration of pyridine and its derivatives is a cornerstone of synthesizing valuable intermediates for the pharmaceutical and agrochemical industries.[1][2] However, these reactions are notoriously exothermic and carry significant safety risks if not properly managed.[3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure procedural safety and experimental success.

Part 1: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of nitropyridines, offering immediate actions and preventative strategies.

Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)

Question: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What should I do, and what might have caused this?

Answer: An uncontrolled temperature increase is a sign of a potential thermal runaway, a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity, leading to an accelerating cycle of temperature and reaction rate increase.[4]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.

  • Maximize Cooling: If possible, increase the efficiency of your cooling system. For an ice bath, add more ice and salt (e.g., NaCl or CaCl₂) to lower the temperature.

  • Prepare for Emergency Quench: Have a large, accessible vessel of crushed ice or an ice/water slurry ready. If the temperature continues to rise unabated, the reaction must be quenched. This is a last resort, as quenching is itself hazardous.

  • Execute Emergency Quench (Last Resort): Cautiously and slowly pour the reaction mixture into the large volume of ice with vigorous stirring.[5] Be aware that the dilution of concentrated sulfuric acid is also highly exothermic.[6] This procedure should only be performed in a well-ventilated fume hood with the sash pulled down and while wearing appropriate personal protective equipment (PPE).

  • Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.

Logical Workflow for Managing Temperature Excursions

G A Temperature Rises Above Set Point B Stop Addition of Nitrating Agent A->B C Enhance Cooling (e.g., add salt to ice bath) B->C D Monitor Temperature Closely C->D E Does Temperature Stabilize or Decrease? D->E F Resume Reaction Cautiously at Slower Rate E->F Yes G Prepare Emergency Quench Station (Large volume of ice) E->G No I Investigate Root Cause (Post-Mortem Analysis) F->I H Execute Emergency Quench (Pour reaction into ice) G->H H->I

Caption: Decision workflow for managing a temperature excursion.

Root Cause Analysis & Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure the bath volume is sufficient and the medium is appropriate for the target temperature.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the system can remove it.[5] A slow, controlled, dropwise addition using an addition funnel or syringe pump is critical.

  • Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction that propagates through the mixture. Use an appropriately sized stir bar or overhead stirrer to ensure vigorous and uniform mixing.

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent, small temperature increase can then trigger a sudden and violent reaction involving all the accumulated reagent.[5] Always ensure the reaction has initiated before proceeding with the bulk of the reagent addition.

Issue 2: Low Yield of the Desired Nitropyridine

Question: My reaction is complete, but the yield of the nitropyridine product is significantly lower than expected. What are the common causes?

Answer: Low yields can result from several factors, often related to suboptimal reaction conditions or work-up procedures.

  • Incomplete Reaction: The reaction may not have reached completion. Verify this by thin-layer chromatography (TLC) or another suitable analytical method before quenching the reaction. Reaction times can vary based on the substrate's reactivity.

  • Suboptimal Temperature: Nitration of the pyridine ring is highly temperature-dependent. Too low a temperature may lead to an impractically slow reaction rate, while too high a temperature can cause decomposition of reactants or products and promote the formation of byproducts.[1]

  • Incorrect Nitrating Mixture Composition: The ratio of nitric acid to sulfuric acid is crucial. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. An incorrect ratio can lead to insufficient nitronium ion concentration.

  • Polynitration: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration or other side reactions can occur, consuming your desired product.[1]

  • Product Loss During Work-up: The standard quenching procedure involves pouring the acidic reaction mixture into ice water, which protonates the pyridine nitrogen, rendering it water-soluble.[3] Ensure that the pH is carefully adjusted to the appropriate level (typically neutral or slightly basic) to precipitate the product before filtration or to allow for efficient extraction with an organic solvent.

Issue 3: Poor Regioselectivity (Mixture of Isomers)

Question: I am obtaining a mixture of nitropyridine isomers instead of the single, desired product. How can I improve the regioselectivity?

Answer: The electronics of the pyridine ring dictate the position of electrophilic substitution.

  • Inherent Directing Effects: The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack and directing substitution primarily to the 3-position (meta). Direct nitration of pyridine itself is often challenging and can give low yields.[7]

  • Use of Pyridine N-Oxide: A common and highly effective strategy is to first oxidize the pyridine to its N-oxide.[8] The N-oxide is an activating group that directs nitration preferentially to the 4-position (para). The N-oxide can then be deoxygenated in a subsequent step to yield the 4-nitropyridine.[1] This two-step process often provides higher yields and superior regioselectivity compared to direct nitration.[1]

  • Influence of Existing Substituents: The position of existing groups on the pyridine ring will strongly influence the site of nitration. A thorough understanding of electrophilic aromatic substitution rules for substituted pyridines is essential for predicting and controlling the reaction's outcome.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the safest way to prepare the mixed acid nitrating agent? A1: The preparation of the nitrating mixture (HNO₃/H₂SO₄) is highly exothermic. Always add the sulfuric acid slowly to the nitric acid while cooling the mixture in an ice bath.[5] Never add water or nitric acid to concentrated sulfuric acid, as this can cause a violent eruption. The mixture should be prepared in a flask that can accommodate at least double the final volume and should be allowed to cool to the desired starting temperature before use.

Q2: How can I assess the thermal risk of my specific nitration reaction before running it at scale? A2: Reaction calorimetry is the gold standard for assessing thermal risk. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of the exothermic reaction and the total heat of reaction.[9][10] This data is invaluable for safe scale-up, as it allows engineers to design a cooling system with sufficient capacity to control the reaction.[6] Heat flow calorimetry can also provide real-time data on the rate of heat generation during the reaction.[11]

Q3: What are the main safety advantages of using continuous flow chemistry for nitropyridine synthesis? A3: Continuous flow chemistry offers significant safety enhancements over traditional batch processing for hazardous reactions like nitration.[3][12] The primary advantages stem from the small internal volume of the reactor and the very high surface-area-to-volume ratio. This allows for near-instantaneous heat dissipation, preventing the formation of hot spots and dramatically reducing the risk of thermal runaway.[5][13] It also minimizes the quantity of hazardous material present at any given moment, enhancing overall process safety.[1]

Q4: What Personal Protective Equipment (PPE) is mandatory for this work? A4: Due to the corrosive and toxic nature of the reagents, a stringent PPE policy is non-negotiable. This includes:

  • A flame-resistant lab coat.

  • Chemical splash goggles and a full-face shield.

  • Heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton™). Check glove compatibility charts. Nitrile gloves are often insufficient for prolonged work with concentrated acids.[14]

  • Work should exclusively be conducted inside a certified chemical fume hood.[15]

Q5: Are there alternative, less hazardous methods for nitrating pyridines? A5: While mixed acid is common, other methods exist. For instance, generating dinitrogen pentoxide (N₂O₅) in situ can be an effective method.[7] Additionally, some newer protocols focus on dearomatization-rearomatization strategies to achieve nitration under milder, catalyst-free conditions, which can offer alternative pathways for specific substrates.[16] However, every method has its own hazard profile that must be thoroughly evaluated.

Part 3: Data & Protocols

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow for Nitration Reactions

FeatureBatch ReactorContinuous Flow ReactorRationale & Justification
Heat Transfer Poor to ModerateExcellentHigh surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, preventing hot spots.[5]
Safety Profile Higher risk of thermal runawayInherently saferSmall reaction volumes minimize the potential impact of an uncontrolled exotherm.[3]
Scalability ComplexStraightforwardScaling up is achieved by running the system for longer or by "numbering-up" (running multiple reactors in parallel).[3]
Mixing Dependent on stirrer efficiencyRapid and efficientMicromixers ensure rapid and homogenous mixing of reagent streams.[1]
Reaction Control ModeratePreciseResidence time, temperature, and stoichiometry are precisely controlled via pump flow rates.[13]
Experimental Protocols
Protocol 1: General Procedure for Controlled Batch Nitration of Pyridine N-Oxide

This is a representative protocol and must be adapted and risk-assessed for your specific substrate and scale.

  • Reagent Preparation (Nitrating Mixture): In a flask submerged in an ice/salt bath, add 12 mL of fuming nitric acid. While vigorously stirring, slowly and dropwise add 30 mL of concentrated sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.[8]

  • Reaction Setup: Equip a three-neck round-bottom flask with an overhead stirrer, a thermometer to measure the internal temperature, and an addition funnel. The flask should be placed in a cooling bath (e.g., a large ice-water bath).

  • Substrate Addition: Charge the flask with 9.5 g (0.1 mol) of pyridine N-oxide.[8]

  • Controlled Nitration: Begin stirring and allow the substrate to reach the desired initial temperature (e.g., 60 °C, though this is substrate-dependent). Slowly add the prepared nitrating mixture from the addition funnel dropwise, ensuring the internal temperature does not exceed the set limit (e.g., 125-130 °C for this specific transformation).[8] The rate of addition is the primary means of temperature control.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the target temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up/Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare a slurry of crushed ice (approx. 150 g).[8] Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization & Isolation: Slowly add a saturated solution of sodium carbonate or another suitable base to the acidic slurry until the pH is neutral (pH 7-8).[3] This will likely cause significant foaming and gas evolution. The product, 4-nitropyridine N-oxide, should precipitate as a solid and can be collected by vacuum filtration.

Schematic of a Safe Batch Nitration Apparatus

G cluster_0 Reaction Vessel cluster_1 External Control flask Three-Neck Flask cooling_bath Cooling Bath (Ice/Water/Salt) flask->cooling_bath Heat Dissipation scrubber Gas Scrubber (NaOH solution) flask->scrubber Traps NOx Fumes stirrer Overhead Stirrer stirrer->flask Ensures Homogenous Mixing thermometer Internal Thermometer thermometer->flask Monitors Internal Temp. funnel Addition Funnel (Nitrating Agent) funnel->flask Controlled Addition lab_setup Entire setup must be in a certified fume hood

Caption: Key components of a safe laboratory setup for batch nitration.

References

  • BenchChem. (n.d.). Continuous Flow Synthesis of Nitropyridines: Application Notes and Protocols.
  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Bakke, J. M. (2003). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • ResearchGate. (n.d.). Heat flow profiles obtained from reaction calorimetry experiments.
  • Reddit. (n.d.). Di-nitration troubleshooting.
  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes.
  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Wikipedia. (n.d.). Thermal runaway.
  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • Taylor, R. (n.d.). Nitration and aromatic reactivity.
  • PubMed Central (PMC). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • IChemE. (n.d.). Heat flow calorimetry - application and techniques.
  • ResearchGate. (n.d.). Calorimetry of nitration reactions of monosubstituted benzene.
  • Bioprocess Online. (n.d.). Flow Chemistry Vs Batch Processes.
  • Organic Syntheses Procedure. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Methoxy- and 4-Chloro-5-nitro-2-(trifluoromethyl)pyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and agrochemical research, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active molecules.[1] The precise control over their reactivity is crucial for the efficient synthesis of novel chemical entities. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine and 4-chloro-5-nitro-2-(trifluoromethyl)pyridine .

Our focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a fundamental reaction for the derivatization of electron-deficient aromatic systems.[2] We will dissect the electronic and steric factors governing their reactivity, present a framework for predicting their behavior, and provide a detailed experimental protocol for a comparative kinetic analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the selection and application of these valuable synthetic intermediates.

Theoretical Framework: Understanding Reactivity in SNAr Reactions

Nucleophilic aromatic substitution on pyridine rings is a well-established and powerful synthetic tool. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.[3]

Several factors influence the rate of an SNAr reaction:

  • The Nature of the Aromatic Ring: The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than a corresponding benzene ring.

  • Activating Groups: The presence of strong electron-withdrawing groups (EWGs) on the ring is crucial for activating the substrate towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance and/or inductive effects. In our target molecules, both the nitro (-NO2) group and the trifluoromethyl (-CF3) group are potent activators.

  • The Leaving Group: The nature of the group being displaced is a critical factor. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. Therefore, the bond to the leaving group is not significantly broken in the transition state. Consequently, the electronegativity of the leaving group, rather than its bond strength to the aromatic carbon, plays a more dominant role. This often leads to a leaving group ability order of F > Cl > Br > I, which is the reverse of what is observed in SN1 and SN2 reactions.[2]

  • The Nucleophile: The strength and nature of the incoming nucleophile also significantly impact the reaction rate.

The Decisive Role of the 4-Substituent: Methoxy vs. Chloro

The primary point of comparison between our two molecules of interest lies in the nature of the substituent at the 4-position: a methoxy group (-OCH3) versus a chlorine atom (-Cl).

  • 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine: The chlorine atom is an electronegative and, therefore, inductively electron-withdrawing group. This inductive effect enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Chlorine is also a reasonably good leaving group in SNAr reactions.

  • This compound: The methoxy group presents a more complex electronic profile. While the oxygen atom is electronegative and exerts an inductive electron-withdrawing effect, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect. In the context of nucleophilic attack at the 4-position, the methoxy group acts as the leaving group. Although alkoxides are generally considered poor leaving groups in aliphatic substitution reactions, in the context of SNAr on highly activated systems, their departure can be facilitated.

Based on the general principles of SNAr, the 4-chloro-5-nitro-2-(trifluoromethyl)pyridine is expected to be significantly more reactive than its 4-methoxy counterpart when subjected to nucleophilic attack at the 4-position. This is primarily due to the superior leaving group ability of the chloride ion compared to the methoxide ion under typical SNAr conditions.

Quantitative Reactivity Comparison: A Proposed Experimental Investigation

To empirically validate the predicted difference in reactivity, a comparative kinetic study is proposed. The reaction of each pyridine derivative with a common nucleophile, such as piperidine, in a suitable solvent system can be monitored over time.

Experimental Protocol: Comparative Kinetic Analysis of Amination

This protocol outlines a method for comparing the rate of reaction of 4-chloro-5-nitro-2-(trifluoromethyl)pyridine and this compound with piperidine.

Materials:

  • 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

  • This compound

  • Piperidine (freshly distilled)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with magnetic stir bars

  • Thermostatically controlled heating block or oil bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of 4-chloro-5-nitro-2-(trifluoromethyl)pyridine in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous acetonitrile.

    • Prepare a 0.05 M stock solution of the internal standard (e.g., dodecane) in anhydrous acetonitrile.

  • Reaction Setup:

    • In a series of reaction vials, add the appropriate volume of the pyridine stock solution and the internal standard stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in the heating block for 10 minutes.

    • To initiate the reaction, add the piperidine stock solution to each vial simultaneously (or with precisely recorded time intervals). The final concentrations should be, for example, 0.05 M pyridine substrate and 0.5 M piperidine.

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial.

    • Immediately quench the reaction by diluting the aliquot in a larger volume of a suitable solvent (e.g., acetonitrile/water mixture).

  • Analysis:

    • Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

    • Plot the concentration of the starting material versus time for each reaction.

  • Data Interpretation:

    • From the concentration vs. time plots, determine the initial reaction rate for both substrates.

    • Under pseudo-first-order conditions (with a large excess of piperidine), the rate of disappearance of the pyridine substrate will follow first-order kinetics. The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln([substrate]) versus time.

    • The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of piperidine.

Expected Results and Data Presentation

The experimental data is expected to show a significantly faster rate of consumption for 4-chloro-5-nitro-2-(trifluoromethyl)pyridine compared to the 4-methoxy analogue. The results can be summarized in the following table:

SubstrateInitial Rate (M/s)Pseudo-First-Order Rate Constant (kobs, s-1)Second-Order Rate Constant (k2, M-1s-1)
4-Chloro-5-nitro-2-(trifluoromethyl)pyridineExperimental ValueExperimental ValueExperimental Value
This compoundExperimental ValueExperimental ValueExperimental Value

Visualizing the Reaction and Workflow

Reaction Mechanism

The SNAr reaction proceeds through a common mechanistic pathway for both substrates, as illustrated below.

SNAr_Mechanism Reactants Pyridine Substrate + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by -NO₂ and -CF₃) Reactants->Intermediate Attack of Nucleophile (Rate-Determining Step) Products Substituted Pyridine + Leaving Group (L⁻) Intermediate->Products Loss of Leaving Group

Caption: Generalized mechanism for the SNAr reaction.

Experimental Workflow

The experimental procedure for the comparative kinetic analysis can be visualized as follows:

Experimental_Workflow A Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) B Set up Reactions in Vials A->B C Equilibrate to Reaction Temperature B->C D Initiate Reactions with Nucleophile C->D E Monitor Reactions by Taking Aliquots at Time Intervals D->E F Quench Aliquots E->F G Analyze Samples by GC/HPLC F->G H Plot Data and Calculate Rate Constants G->H

Caption: Workflow for the comparative kinetic study.

Conclusion

The comparative analysis of this compound and 4-chloro-5-nitro-2-(trifluoromethyl)pyridine reveals a distinct difference in their reactivity towards nucleophilic aromatic substitution. Theoretical considerations, based on the principles of SNAr reactions, strongly suggest that the 4-chloro derivative is the more reactive substrate due to the superior leaving group ability of chloride compared to methoxide.

The proposed experimental protocol provides a robust framework for quantifying this reactivity difference. The insights gained from such studies are invaluable for synthetic chemists, enabling the strategic selection of building blocks and the optimization of reaction conditions to achieve desired synthetic outcomes efficiently and predictably. This understanding is critical for the advancement of medicinal chemistry and agrochemical research, where the precise and controlled functionalization of heterocyclic cores is a key driver of innovation.

References

  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, and T. Y. Zhang, Green Chemistry, 2007, 9 , 411-420.

  • T. E. Hurst, T. J. Gorman, M. G. D. Nix, M. D. D. T. Torres, and J. D. D. S. D. Santos, Journal of Medicinal Chemistry, 2019, 62 , 3404-3467.

  • J. Miller, Aromatic Nucleophilic Substitution, Elsevier, 1968.

  • F. Terrier, Modern Nucleophilic Aromatic Substitution, Wiley-VCH, 2013.

  • E. Buncel, J. M. Dust, and F. Terrier, Chemical Reviews, 1995, 95 , 2261-2287.

  • G. A. Artamkina, V. V. Lonskii, and I. P. Beletskaya, Russian Chemical Reviews, 2011, 80 , 791-824.

  • J. F. Bunnett, Quarterly Reviews, Chemical Society, 1958, 12 , 1-16.

Sources

A Comparative Spectroscopic Guide to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the spectral characteristics of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific molecule, this guide establishes a detailed predictive analysis grounded in the fundamental principles of spectroscopy and supported by experimental data from structurally related analogues. By examining the influence of substituent effects on the spectral output, researchers can gain valuable insights for the identification and characterization of this and similar molecular entities.

The selected analogues for this comparative study are:

  • Analogue 1: 2-Methoxy-5-nitropyridine: Shares the methoxy and nitro functional groups on the pyridine ring.

  • Analogue 2: 2-Methoxy-3-(trifluoromethyl)pyridine: Features the methoxy and trifluoromethyl groups, allowing for an assessment of their combined influence.

  • Analogue 3: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine: A close structural analogue where the methoxy group is replaced by a chloro group, providing insight into the effect of this substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow prep Sample Preparation (~10-20 mg in 0.6 mL CDCl₃ with TMS) acquisition Data Acquisition (400 MHz Spectrometer) prep->acquisition Insert sample processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing Generate FID analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) processing->analysis Obtain Spectrum

Figure 1: A generalized workflow for NMR sample analysis.

Causality in Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal is used for locking the magnetic field frequency. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) due to its chemical inertness and single, sharp resonance peak. A 400 MHz spectrometer provides good spectral dispersion for routine analysis of small organic molecules[1].

Predicted and Comparative NMR Data

This compound: Predicted Spectra

  • ¹H NMR: Two aromatic protons are expected in the region of 7.0-9.0 ppm. The proton at C3 will likely be a singlet, influenced by the adjacent methoxy group and the trifluoromethyl group. The proton at C6 will also be a singlet, deshielded by the adjacent nitrogen and the nitro group. The methoxy group protons will appear as a sharp singlet around 4.0 ppm.

  • ¹³C NMR: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the electron-withdrawing nitro and trifluoromethyl groups will be deshielded and appear at higher chemical shifts. The carbon attached to the methoxy group will be shielded.

Comparative NMR Data of Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Methoxy-5-nitropyridine H3: ~7.0, H4: ~8.4 (dd), H6: ~9.1 (d), OCH₃: ~4.1 (s)C2: ~164, C3: ~110, C4: ~140, C5: ~137, C6: ~145, OCH₃: ~55Predicted based on[2][3]
2-Methoxy-3-(trifluoromethyl)pyridine H4: ~7.8 (d), H5: ~7.0 (dd), H6: ~8.3 (d), OCH₃: ~4.0 (s)C2: 161.0, C3: 136.4 (q), C4: 150.6, C5: 119.4, C6: 110.7, CF₃: 119.4 (q), OCH₃: 54.6[4]
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine H3: ~8.0 (s), H6: ~9.2 (s)C2: ~150 (q), C3: ~125, C4: ~145, C5: ~142, C6: ~152, CF₃: ~122 (q)Predicted based on[1]

Analysis of Substituent Effects:

  • The electron-withdrawing nitro group strongly deshields adjacent protons and carbons, shifting their signals downfield (to higher ppm values)[2].

  • The trifluoromethyl group, also electron-withdrawing, has a similar deshielding effect and introduces characteristic C-F coupling in the ¹³C NMR spectrum.

  • The methoxy group is electron-donating, causing an upfield shift (shielding) for ortho and para protons and carbons.

  • In 4-chloro-5-nitro-2-(trifluoromethyl)pyridine , the replacement of the electron-donating methoxy group with the electronegative but less strongly donating chloro group is expected to result in a general downfield shift for the ring protons and carbons compared to the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

IR_Workflow sample_prep Sample Preparation (KBr pellet or thin film) ir_scan FTIR Spectrometer Scan (e.g., 4000-400 cm⁻¹) sample_prep->ir_scan Place in beam path spectrum_gen Generate Spectrum (Transmittance vs. Wavenumber) ir_scan->spectrum_gen Interferogram peak_analysis Peak Analysis (Identify characteristic functional group vibrations) spectrum_gen->peak_analysis IR Spectrum

Figure 2: A standard workflow for acquiring an FT-IR spectrum.

Causality in Experimental Choices: The KBr pellet method is a common technique for solid samples, ensuring a uniform dispersion of the analyte in an IR-transparent matrix. The 4000-400 cm⁻¹ range covers the vibrational frequencies of most common organic functional groups.

Predicted and Comparative IR Data

This compound: Predicted Spectrum

  • NO₂ Group: Strong asymmetric and symmetric stretching vibrations are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C-F Bonds: Strong C-F stretching absorptions from the CF₃ group are anticipated in the 1350-1100 cm⁻¹ region.

  • Aromatic C=C and C=N: Stretching vibrations will appear in the 1600-1450 cm⁻¹ range.

  • C-O-C (Methoxy): Asymmetric and symmetric stretching bands should be present around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Comparative IR Data of Analogues

CompoundKey IR Absorptions (cm⁻¹)Reference
2-Methoxy-5-nitropyridine NO₂ stretch: ~1530, ~1340; C-O stretch: ~1260, ~1030; Aromatic C=C/C=N: ~1600, ~1480Predicted based on[5]
2-Methoxy-3-(trifluoromethyl)pyridine C-F stretch: ~1300-1100; C-O stretch: ~1250, ~1040; Aromatic C=C/C=N: ~1590, ~1470[4]
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine NO₂ stretch: ~1540, ~1350; C-F stretch: ~1320-1120; C-Cl stretch: ~800-600Predicted based on[1]

Analysis of Substituent Effects: The positions of the nitro group stretching bands are sensitive to the electronic nature of other substituents on the ring. The strong C-F stretching bands of the trifluoromethyl group can sometimes overlap with other absorptions in the fingerprint region, making detailed assignments challenging without computational support.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

MS_Workflow sample_intro Sample Introduction (e.g., Direct Inlet, GC/LC) ionization Ionization (e.g., Electron Impact - EI) sample_intro->ionization Vaporize mass_analysis Mass Analysis (e.g., Quadrupole, ToF) ionization->mass_analysis Accelerate ions detection Detection & Spectrum Generation (m/z vs. Intensity) mass_analysis->detection Separate ions

Figure 3: A simplified workflow for mass spectrometry analysis.

Causality in Experimental Choices: Electron Impact (EI) is a common ionization technique that provides reproducible fragmentation patterns, creating a "fingerprint" for a given compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Predicted and Comparative Mass Spectral Data

This compound: Predicted Spectrum

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222.

  • Key Fragments: Loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z 207. Loss of the nitro group (-NO₂) to give a fragment at m/z 176. Loss of a methoxy radical (-OCH₃) to give a fragment at m/z 191. The trifluoromethyl group is relatively stable and may be observed as a fragment itself or remain on larger fragments.

Comparative Mass Spectral Data of Analogues

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)Reference
2-Methoxy-5-nitropyridine 154124 (M-NO), 108 (M-NO₂), 94 (M-NO₂ - CH₂)Predicted based on[6]
2-Methoxy-3-(trifluoromethyl)pyridine 177146 (M-OCH₃), 108 (M-CF₃)[4]
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine 226/228 (isotope pattern)196/198 (M-NO), 180/182 (M-NO₂)Predicted based on[1]

Analysis of Fragmentation Patterns: The presence of the chlorine atom in 4-chloro-5-nitro-2-(trifluoromethyl)pyridine will result in a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The fragmentation patterns will be dictated by the relative stabilities of the resulting carbocations and neutral losses.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the nature of the substituents on the chromophore.

Experimental Protocol: UV-Vis Spectroscopy

UVVis_Workflow sample_prep Sample Preparation (Dilute solution in a UV-transparent solvent, e.g., ethanol) cuvette_fill Fill Quartz Cuvette sample_prep->cuvette_fill spec_scan Spectrophotometer Scan (~200-800 nm) cuvette_fill->spec_scan Place in light path spectrum_gen Generate Spectrum (Absorbance vs. Wavelength) spec_scan->spectrum_gen

Figure 4: A basic workflow for UV-Vis spectroscopic analysis.

Causality in Experimental Choices: A UV-transparent solvent like ethanol is crucial to avoid interference with the analyte's absorption spectrum. Quartz cuvettes are used as they are transparent in the UV region.

Predicted and Comparative UV-Vis Data

This compound: Predicted Spectrum

The pyridine ring is a chromophore. The presence of the electron-donating methoxy group and the electron-withdrawing nitro and trifluoromethyl groups will cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. Multiple absorption bands are expected, corresponding to π→π* and n→π* transitions.

Comparative UV-Vis Data of Analogues

Compoundλ_max (nm)Reference
2-Methoxy-5-nitropyridine Expected in the range of 250-350 nmPredicted based on[7]
2-Methoxy-3-(trifluoromethyl)pyridine Likely to have absorptions at shorter wavelengths than the nitro-substituted analoguesPredicted based on general principles
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine Expected to have a λ_max similar to the target compound, with slight shifts due to the difference in electronic properties between methoxy and chloro groups.Predicted based on[2]

Analysis of Electronic Transitions: The nitro group, in particular, extends the conjugation of the pyridine ring and has a strong influence on the energy of the electronic transitions, typically leading to absorptions at longer wavelengths. Comparing the spectra of these analogues allows for the dissection of the electronic effects of each substituent on the overall UV-Vis absorption profile.

Conclusion

This guide provides a framework for the spectral analysis of this compound through a predictive and comparative approach. By understanding the influence of the methoxy, nitro, and trifluoromethyl substituents on the NMR, IR, MS, and UV-Vis spectra of related analogues, researchers can confidently predict and interpret the spectral data for the target compound. The provided experimental protocols and workflows serve as a practical guide for obtaining high-quality spectral data for this class of compounds.

References

  • Journal of Organic Chemistry & Pharmaceutial Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Available at: [Link]

  • Taylor & Francis Online. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Available at: [Link]

  • Chemsrc. 2-Methoxy-5-nitropyridine. Available at: [Link]

  • Amerigo Scientific. 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Available at: [Link]

  • ResearchGate. UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl). Available at: [Link]

  • Amazon Web Services. Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. † 1H-NMR and 13C-NMR Spectra. Available at: [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of this journey hinges on the validation of analytical methods, a process that ensures our measurements are accurate, precise, and reproducible. This guide provides an in-depth, technically-grounded comparison of methodologies for the quantification of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, a heterocyclic compound representative of novel chemical entities in the drug discovery pipeline. Our focus will be on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a workhorse in pharmaceutical analysis.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale that underpins a self-validating analytical system.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For the quantification of a key intermediate like this compound, this means the method must be able to accurately and reliably measure its concentration in a given sample, a critical factor for process control and quality assurance.

Comparative Overview of Analytical Techniques

While this guide will focus on a detailed HPLC-UV method, it is pertinent to briefly compare it with other viable analytical alternatives. The choice of technique is often dictated by the analyte's properties, the sample matrix, and the specific requirements of the analysis.[1]

Technique Principle Advantages for this compound Disadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Versatile for pyridine derivatives, robust, widely available, good for purity and assay.[1]Moderate sensitivity, may require derivatization for compounds without a chromophore.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity, especially with a mass spectrometer (MS) detector.[1]Requires the analyte to be volatile and thermally stable, which may not be suitable for all pyridine derivatives.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles, leading to higher resolution and speed.Faster analysis times, better resolution, and higher sensitivity than HPLC.Higher backpressure requires specialized instrumentation.
LC-MS/MS HPLC coupled with tandem mass spectrometry.Highly sensitive and selective, capable of quantifying trace levels of impurities.[4][5]Higher cost and complexity of instrumentation and method development.

Given its balance of robustness, accessibility, and suitability for the chromophore-containing structure of this compound, RP-HPLC-UV stands out as the pragmatic choice for routine quantification and method validation.

The Heart of the Matter: A Validated RP-HPLC-UV Method

The following protocol is a comprehensive blueprint for the quantification of this compound. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, the gold standard in the pharmaceutical industry.[3][6][7][8][9][10]

Experimental Protocol: RP-HPLC-UV Quantification

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and UV-Vis detector.[2]

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 290 nm.[11]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the analyte by comparing the peak area in the sample to the calibration curve.

Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, ensuring a systematic and comprehensive evaluation.

MethodValidationWorkflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness FinalReport Final Validation Report Robustness->FinalReport

Caption: A typical workflow for analytical method validation based on ICH guidelines.

Pillars of Validation: A Deep Dive into Performance Characteristics

Specificity: The Assurance of Identity

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components.[3][13] A powerful way to demonstrate specificity is through forced degradation studies.

Forced Degradation Study Protocol:

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[14][15] This helps to identify potential degradation products and ensures that the analytical method can separate them from the main analyte peak.[16][17][18]

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[16] The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products do not interfere with the quantification of the analyte.

ForcedDegradation API_Sample API Sample Acid Acid Hydrolysis API_Sample->Acid Base Base Hydrolysis API_Sample->Base Oxidation Oxidation API_Sample->Oxidation Thermal Thermal Stress API_Sample->Thermal Photolytic Photolytic Stress API_Sample->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Specificity_Confirmed Specificity Confirmed Analysis->Specificity_Confirmed

Caption: Workflow for a forced degradation study to establish method specificity.

Linearity and Range: Proportionality and Boundaries

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][19]

  • Procedure: A minimum of five concentrations are analyzed.[7][19] For an assay, the range is typically 80-120% of the test concentration.[3][20]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[20]

Concentration (µg/mL) Peak Area (n=3) Mean Peak Area
11502, 1510, 15051506
1015120, 15135, 1512815128
2537800, 37825, 3781037812
5075500, 75550, 7552075523
100151000, 151100, 151050151050
Correlation Coefficient (r²) 0.9999
Accuracy: Closeness to the Truth

Accuracy expresses the closeness of the method's results to the true value.[3][13] It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Procedure: Analyze samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[13]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[2]

Concentration Level Spiked (µg/mL) Found (µg/mL) Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120119.499.5
Mean Recovery (%) 99.7
Precision: Consistency of Measurement

Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Procedure: For repeatability, perform at least six replicate injections of the same sample. For intermediate precision, repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[7]

Precision Type Replicate Peak Area Mean Peak Area RSD (%)
Repeatability 1-6...755300.8
Intermediate Precision 1-6...756101.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries

The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[13][21][22] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21][22]

There are several methods for determining LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[23][24]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[21][23]

Parameter Value
LOD (µg/mL) ~0.1
LOQ (µg/mL) ~0.3
Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][19] This provides an indication of its reliability during normal usage.

  • Procedure: Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Conclusion: A Foundation of Confidence

The validation of an analytical method is a cornerstone of drug development, providing the irrefutable evidence that our analytical measurements are fit for purpose. The RP-HPLC-UV method detailed in this guide, when subjected to the rigorous validation process outlined, provides a reliable and robust tool for the quantification of this compound. By understanding the "why" behind each step, from the choice of analytical technique to the execution of forced degradation studies, researchers and scientists can build a foundation of confidence in their data, ultimately ensuring the quality and safety of the medicines we develop.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate; 2025. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate; 2015. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International; 2016. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate; 2013. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn; 2024. [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate; 2014. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf; 2025. [Link]

  • Quality Guidelines. ICH. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International. [Link]

  • Accuracy through Linearity Validation. Chromatography Forum; 2009. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate; 2012. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH; 2013. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube; 2024. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI; 2025. [Link]

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A Comparative Guide to the Biological Activity of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of pyridine derivatives featuring trifluoromethyl, methoxy, and nitro substitutions, with a focus on the 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine scaffold. While direct comparative studies on a broad range of derivatives of this specific scaffold are limited in publicly available literature, this document synthesizes findings on structurally related compounds to provide insights into their potential anticancer, antimicrobial, and insecticidal properties. The information herein is supported by available experimental data and detailed protocols to aid in the design and execution of biological screening programs.

The unique physicochemical properties imparted by the trifluoromethyl group, combined with the electronic effects of the methoxy and nitro substituents on the pyridine ring, make this class of compounds a compelling area of research for novel therapeutic and agrochemical agents.[1] The electron-withdrawing nature of the trifluoromethyl group often enhances metabolic stability and cell membrane permeability, while the nitro group can be crucial for certain biological activities, including antimicrobial effects.[2][3]

Comparative Analysis of Biological Activities

This section presents a comparative overview of the reported biological activities of various trifluoromethylpyridine and nitropyridine derivatives. The data is organized by activity to facilitate comparison.

Anticancer Activity

The trifluoromethylpyridine scaffold is a key component in several anticancer agents.[3] The antiproliferative activity of pyridine derivatives is often influenced by the nature and position of substituents. For instance, the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it.[4][5]

Below is a summary of the in vitro cytotoxic activity of various trifluoromethyl- and nitro-substituted heterocyclic compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison.

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethyl and Nitro-Substituted Heterocyclic Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Naphthyridine derivative 16HeLa, HL-60, PC-30.7, 0.1, 5.1[6]
Thiazolo[4,5-d]pyrimidine derivativesA375, C32, DU145, MCF-7/WTVarious potent activities reported[3][7]
Aromatic O-alkyl pyridine derivatives 4c & 4fNFS-60, HepG-2, PC-3, Caco-2Potent activity reported[8]

It is important to note that while these compounds are not direct derivatives of this compound, their activity provides valuable insights into the potential of this scaffold. The presence of the trifluoromethyl group in the thiazolo[4,5-d]pyrimidine derivatives was found to be crucial for their anticancer activity.[3]

Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The presence of a nitro group, in particular, has been associated with potent antibacterial and antifungal effects in various heterocyclic systems.[2]

The following table summarizes the in vitro antimicrobial activity of various pyridine and quinoline derivatives, with Minimum Inhibitory Concentration (MIC) values provided for comparison.

Table 2: In Vitro Antimicrobial Activity of Selected Pyridine and Related Heterocyclic Derivatives

Compound/Derivative ClassMicrobial Strain(s)MIC (µg/mL)Reference
Pyrazoline and Hydrazone derivativesVarious bacteria and fungi32-512[9]
N-(trifluoromethyl)phenyl substituted pyrazole derivative 25S. aureus strains, S. epidermidis, E. faecium0.78 - 1.56[10]
Quinoxaline-based compounds 5m–5pS. aureus, B. subtilis, MRSA, E. coli4 - 32[11]
7-Methoxyquinoline derivativesVarious bacteria and fungiVaried, with some showing high potency[12]
Pyridine and thienopyridine derivativesE. coli, B. mycoides, C. albicansSome with MIC < 0.0048[13]

The data suggests that substitutions on the pyridine ring play a critical role in determining the antimicrobial spectrum and potency. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazoles, a compound with bromo and trifluoromethyl substitutions was the most potent.[10]

Insecticidal Activity

Trifluoromethylpyridine derivatives are prominent in the agrochemical industry, with many commercialized insecticides containing this scaffold.[1][14] The trifluoromethyl group is often key to their potent insecticidal effects.

Table 3: Insecticidal Activity of Selected Trifluoromethylpyridine Derivatives

CompoundTarget Pest(s)Activity Metric (LC50 or % Mortality)Reference
ChlorfluazuronLepidoptera, Diptera, OrthopteraExcellent activity[1]
1,3,4-Oxadiazole derivatives (E18, E27)Mythimna separataLC50: 38.5 and 30.8 mg L−1[15]
Various 1,3,4-oxadiazole derivativesPlutella xylostella, Helicoverpa armigera100% mortality at 500 mg/L[16][17]
Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines (Compounds 4, 9b, 9c)Aphis gossypiiPromising results[18]
Nitroguanidine derivatives (R enantiomer)Various pestsUp to 100% fatality rates within 12 hours[19]

Structure-activity relationship studies on some series of trifluoromethyl pyridine derivatives have indicated that electron-withdrawing groups on an attached benzene ring can enhance insecticidal activity.[15]

Experimental Protocols

To ensure the reproducibility and validation of biological screening, detailed methodologies for key experiments are provided below.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

MTT_Assay A 1. Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment: Add serially diluted test compounds to the wells and incubate for 48-72h. A->B C 3. MTT Addition: Add MTT solution to each well and incubate for 2-4h to allow formazan crystal formation. B->C D 4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E 5. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis: Calculate cell viability and determine the IC50 value. E->F

Caption: Workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution to obtain a range of desired concentrations. Remove the culture medium from the wells and add 100 µL of medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.

  • MTT Reagent Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow for Broth Microdilution Assay

Broth_Microdilution A 1. Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B 2. Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). A->B C 3. Inoculation: Inoculate each well with the microbial suspension. B->C D 4. Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24h. C->D E 5. MIC Determination: Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the test compound.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator dye (e.g., resazurin) can be added to aid in visualization.

Insecticidal Activity: Contact Toxicity Bioassay

This protocol is a common method for evaluating the insecticidal activity of a compound through direct contact.

Workflow for Contact Toxicity Bioassay

Contact_Toxicity A 1. Compound Application: Apply a known concentration of the test compound to a surface (e.g., filter paper, glass vial). B 2. Solvent Evaporation: Allow the solvent to evaporate completely. A->B C 3. Insect Exposure: Introduce a known number of test insects into the treated container. B->C D 4. Incubation: Incubate under controlled conditions (temperature, humidity, light) for a specific duration (e.g., 24, 48h). C->D E 5. Mortality Assessment: Record the number of dead or moribund insects. D->E F 6. Data Analysis: Calculate the percentage mortality and determine the LC50 value. E->F

Caption: Workflow of the contact toxicity bioassay for insecticides.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound in a volatile solvent (e.g., acetone).

  • Treatment of Surface: Apply a precise volume (e.g., 1 mL) of each dilution to the inner surface of a glass vial or a filter paper-lined petri dish. Include a solvent-only control.

  • Solvent Evaporation: Rotate the vials or leave the petri dishes in a fume hood until the solvent has completely evaporated, leaving a uniform film of the compound.

  • Insect Introduction: Introduce a known number of test insects (e.g., 10-20 adult aphids or mosquito larvae) into each treated container.

  • Incubation: Seal the containers with a breathable material and incubate them under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Mortality Assessment: After a predetermined exposure time (e.g., 24, 48, or 72 hours), count the number of dead or moribund insects. Insects are considered dead if they are unable to make a coordinated movement when gently prodded.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary. Use probit analysis to determine the LC50 value, which is the concentration of the compound that causes 50% mortality in the test population.

Conclusion and Future Directions

The compilation of data on trifluoromethylpyridine and nitropyridine derivatives underscores their significant potential in the development of new anticancer, antimicrobial, and insecticidal agents. The unique electronic and steric properties of the substituents on the pyridine ring are critical determinants of their biological activity. While this guide provides a comparative overview based on structurally related compounds, a direct and comprehensive screening of a library of this compound derivatives is warranted to fully elucidate their therapeutic and agrochemical potential. Future research should focus on synthesizing a diverse range of these derivatives and subjecting them to the standardized biological assays detailed in this guide. Such studies will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further development.

References

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comparative study of different synthetic routes to 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of various biologically active compounds. The strategic placement of its functional groups—a methoxy group, a nitro group, and a trifluoromethyl group—on the pyridine core imparts unique electronic and steric properties, making it a valuable intermediate for the development of novel therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this important molecule, offering detailed experimental protocols, data-driven comparisons, and insights into the practical considerations for researchers in the field.

Strategic Approaches to Synthesis

The synthesis of highly substituted pyridines such as this compound requires careful strategic planning. The order of introduction of the functional groups is critical due to their directing effects in electrophilic and nucleophilic aromatic substitution reactions. This guide will explore two primary retrosynthetic approaches:

  • Route 1: Late-Stage Trifluoromethylation. This strategy involves the initial construction of a 2-chloro-4-methoxy-5-nitropyridine intermediate, followed by the introduction of the trifluoromethyl group in a final step.

  • Route 2: Early Trifluoromethylation and Subsequent Functionalization. This approach commences with a commercially available pyridine ring already bearing the trifluoromethyl group, followed by sequential O-methylation and nitration.

Retrosynthetic_Analysis cluster_route1 Route 1 cluster_route2 Route 2 target This compound r1_intermediate 2-Chloro-4-methoxy-5-nitropyridine target->r1_intermediate Trifluoromethylation r2_intermediate2 4-Methoxy-2-(trifluoromethyl)pyridine target->r2_intermediate2 Nitration r2_intermediate1 4-Hydroxy-2-(trifluoromethyl)pyridine r2_intermediate2->r2_intermediate1 O-Methylation

Figure 1: Retrosynthetic analysis of this compound outlining the two proposed synthetic routes.

Route 1: Late-Stage Trifluoromethylation

This synthetic pathway focuses on building the core structure of the pyridine ring with the methoxy and nitro groups in place before the challenging trifluoromethylation step.

Synthesis of 2-Chloro-4-methoxy-5-nitropyridine (Intermediate 1.1)

The synthesis of the key intermediate, 2-chloro-4-methoxy-5-nitropyridine, can be achieved from commercially available starting materials.

Route_1_Intermediate start 2-Chloropyridine step1 Nitration start->step1 intermediate1 2-Chloro-5-nitropyridine step1->intermediate1 step2 Methoxylation intermediate1->step2 product 2-Chloro-4-methoxy-5-nitropyridine step2->product Route_1_Final_Step start 2-Chloro-4-methoxy-5-nitropyridine step Trifluoromethylation (e.g., TMSCF₃, CuI) start->step product This compound step->product

Figure 3: Final trifluoromethylation step of Route 1.

Route 2: Early Trifluoromethylation and Subsequent Functionalization

This alternative approach begins with a pyridine ring that already contains the trifluoromethyl group, which can simplify the later stages of the synthesis.

O-Methylation of 4-Hydroxy-2-(trifluoromethyl)pyridine (Intermediate 2.1)

The starting material for this route, 4-hydroxy-2-(trifluoromethyl)pyridine, is commercially available. The first step involves the methylation of the hydroxyl group to form the corresponding methoxy derivative.

Route_2_Step_1 start 4-Hydroxy-2-(trifluoromethyl)pyridine step O-Methylation (e.g., MeI, K₂CO₃) start->step product 4-Methoxy-2-(trifluoromethyl)pyridine step->product

Figure 4: O-Methylation of the starting material in Route 2.

Experimental Protocol:

O-Methylation of 4-Hydroxy-2-(trifluoromethyl)pyridine: To a solution of 4-hydroxy-2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetone or DMF, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes before the addition of methyl iodide (1.2 eq). The reaction is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-methoxy-2-(trifluoromethyl)pyridine.

Nitration of 4-Methoxy-2-(trifluoromethyl)pyridine

The final step in this route is the regioselective nitration of the methoxy-substituted pyridine. The directing effects of the existing methoxy and trifluoromethyl groups are critical for the success of this reaction. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Therefore, the nitration is expected to occur at the C5 position.

Experimental Protocol:

Nitration of 4-Methoxy-2-(trifluoromethyl)pyridine: To a cooled (0 °C) solution of 4-methoxy-2-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0-5 °C for a specified time, with the progress monitored by TLC. The reaction is then carefully quenched by pouring it onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Route_2_Step_2 start 4-Methoxy-2-(trifluoromethyl)pyridine step Nitration (HNO₃, H₂SO₄) start->step product This compound step->product

Figure 5: Final nitration step of Route 2.

Comparative Analysis

ParameterRoute 1: Late-Stage TrifluoromethylationRoute 2: Early Trifluoromethylation & Functionalization
Starting Materials 2-Chloropyridine (readily available, low cost)4-Hydroxy-2-(trifluoromethyl)pyridine (commercially available, higher cost)
Number of Steps 32
Key Challenge Regioselective trifluoromethylation of a deactivated pyridine ring.Regioselective nitration of a substituted pyridine ring.
Potential Byproducts Isomers from trifluoromethylation, incomplete reaction.Isomers from nitration, potential for over-nitration.
Overall Yield (Estimated) ModerateModerate to High
Scalability Potentially challenging due to the trifluoromethylation step.More amenable to scale-up.
Safety Considerations Use of potentially toxic and expensive trifluoromethylating reagents.Use of strong acids and nitrating agents.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 benefits from the use of a simple and inexpensive starting material. However, the key trifluoromethylation step on a potentially deactivated pyridine ring can be challenging and may require significant optimization of reaction conditions and the use of specialized, costly reagents.

Route 2 offers a more direct approach with fewer steps, starting from a more advanced, albeit more expensive, intermediate. The O-methylation is typically a straightforward transformation, and the subsequent nitration is expected to proceed with good regioselectivity due to the concerted directing effects of the methoxy and trifluoromethyl groups. This route may be more favorable for its simplicity and potentially higher overall yield, making it more attractive for larger-scale synthesis, provided the cost of the starting material is not prohibitive.

The choice between these two routes will ultimately depend on the specific resources available to the researcher, including budget, available equipment, and expertise in handling specialized reagents. For academic and small-scale research, Route 2 may offer a more reliable and quicker path to the target molecule. For industrial applications where cost is a major driver, further optimization of the trifluoromethylation step in Route 1 could make it a more economically viable option in the long run.

References

  • Supporting Information for a relevant article.
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A Researcher's Guide to Assessing Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology.[1] Their role is to block specific kinases—enzymes that act as cellular switches—which, when dysregulated, can drive diseases like cancer. However, the very nature of the human kinome, with its highly conserved ATP-binding pocket across hundreds of members, presents a formidable challenge: cross-reactivity . A compound designed to inhibit one kinase may unintentionally inhibit others, leading to off-target effects that can range from diminished efficacy to severe toxicity.[2][3][4]

This guide provides a comprehensive framework for characterizing the selectivity profile of a novel kinase inhibitor, using the hypothetical compound 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (hereafter "4M5N-TP") as a case study. While public data on this specific molecule is scarce, the principles and methodologies outlined here are universal. We will navigate the essential biochemical and cellular assays required to build a robust selectivity profile, compare its (hypothetical) performance against established drugs, and provide the detailed, validated protocols necessary for replication.

The goal is not merely to identify off-targets but to understand the compound's overall "bioactivity spectrum."[5] A highly selective compound is often desirable, but multi-kinase inhibitors can also be effective therapeutic strategies.[6][7] The key is to make this determination deliberately, based on rigorous, quantitative data.

Part 1: Foundational Assessment - Biochemical Kinase Profiling

The first step in understanding a new inhibitor is to measure its activity against a broad panel of purified kinases.[8] This provides a foundational, unbiased view of its intrinsic affinities across the kinome.[9] Commercial services offer extensive panels, screening a compound against hundreds of kinases in parallel.[8][10][11]

Experimental Rationale: We hypothesize that 4M5N-TP is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-known oncology target. To assess its selectivity, we will test it at a fixed concentration (e.g., 1 µM) against a large kinase panel and then determine the IC50 values (the concentration required to inhibit 50% of an enzyme's activity) for the primary target and any significant off-targets.[12] It is crucial to perform these assays at or near the ATP Kₘ for each kinase to reflect the inhibitor's intrinsic affinity.[9]

Hypothetical Performance Data for 4M5N-TP:

Target Kinase% Inhibition @ 1 µMIC50 (nM)Kinase FamilyComments
EGFR 98% 15 Tyrosine Kinase (TK) Primary Target
VEGFR285%150Tyrosine Kinase (TK)Common off-target for TKIs
SRC60%800Tyrosine Kinase (TK)Off-target hit
CDK225%> 10,000CMGCMinimal activity
ROCK110%> 10,000AGCNo significant activity
p38α (MAPK14)45%2,500CMGCWeak off-target hit

Interpreting the Data:

This hypothetical data suggests 4M5N-TP is a potent EGFR inhibitor with a 10-fold selectivity over VEGFR2. The activity against SRC and p38α is substantially weaker. To quantify this, we can use metrics like the Selectivity Score (S-score) , which calculates the number of kinases inhibited above a certain threshold (e.g., K_d < 3 µM) divided by the total number of kinases tested.[9] A score closer to zero indicates higher selectivity.[9]

Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the biochemical selectivity of a novel compound like 4M5N-TP.

G cluster_0 Biochemical Profiling Compound Novel Compound (4M5N-TP) PrimaryScreen Single-Dose (e.g., 1µM) Broad Kinase Panel (e.g., 400 kinases) Compound->PrimaryScreen Initial Screen Hit_Identification Identify Off-Targets (% Inhibition > 50%) PrimaryScreen->Hit_Identification Data Analysis IC50_Determination Dose-Response (IC50) Assay on Primary Target & Hits Hit_Identification->IC50_Determination Prioritize Hits Selectivity_Analysis Calculate Selectivity Score Compare IC50 values IC50_Determination->Selectivity_Analysis Quantitative Data

Caption: Workflow for biochemical kinase inhibitor selectivity profiling.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a common method for determining kinase activity and inhibitor IC50 values.[13] The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR) and its specific substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compound (4M5N-TP) serially diluted in DMSO.

  • Assay plates (e.g., white, 384-well).

  • Multichannel pipette and plate reader with luminescence detection.

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing kinase buffer, ATP (at Kₘ concentration for the target kinase), and the appropriate substrate.

    • Dispense 5 µL of the kinase reaction mix into each well of the assay plate.

    • Add 100 nL of serially diluted 4M5N-TP or DMSO (vehicle control) to the wells.

    • Add 5 µL of the kinase enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (wells with no kinase).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Part 2: Cellular Validation - Target Engagement and Cytotoxicity

Biochemical assays are essential, but they don't tell the whole story. A compound must be able to enter a cell, engage its intended target in a complex intracellular environment, and exert its effect without causing general toxicity.[14]

Experimental Rationale: We will use two key assays: a NanoBRET™ Target Engagement Assay to confirm that 4M5N-TP binds to EGFR inside living cells, and an MTS Assay to measure its general cytotoxicity. The ratio between off-target cytotoxicity and on-target potency defines the therapeutic window.

Hypothetical Cellular Data for 4M5N-TP:

Assay TypeCell LineTarget/EndpointIC50 / CC50 (nM)Comments
NanoBRET™ Target EngagementHEK293 (expressing EGFR-NanoLuc®)EGFR85Confirms target binding in cells.
MTS Cytotoxicity AssayA549 (EGFR-driven cancer cell line)Cell Viability1,200On-target cytotoxic effect.
MTS Cytotoxicity AssayHEK293 (non-cancerous, low EGFR)Cell Viability9,500Off-target cytotoxicity.

Interpreting the Data:

The NanoBRET™ data confirms that 4M5N-TP engages EGFR in a cellular context, with an IC50 of 85 nM. The MTS assay in A549 cells shows a potent anti-proliferative effect (IC50 = 1,200 nM), likely driven by EGFR inhibition. Crucially, the cytotoxicity in non-cancerous HEK293 cells is much lower (CC50 = 9,500 nM), indicating a therapeutic window of approximately 8-fold (9500 / 1200). This suggests the compound is reasonably well-tolerated at concentrations required for its on-target effect.

Decision-Making Workflow in Cellular Assays

This diagram outlines how data from target engagement and cytotoxicity assays inform the next steps in drug development.

G cluster_1 Cellular Assay Cascade Biochem_Hit Biochemically Potent Hit (e.g., 4M5N-TP) Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET™) Biochem_Hit->Target_Engagement Is_Potent Potent in Cells? Target_Engagement->Is_Potent Cytotoxicity Cytotoxicity Assay (e.g., MTS) Is_Potent->Cytotoxicity Yes Optimize Optimize for Permeability Is_Potent->Optimize No Therapeutic_Window Therapeutic Window > 10x? Cytotoxicity->Therapeutic_Window Proceed Proceed to In Vivo Studies Therapeutic_Window->Proceed Yes Terminate Terminate or Redesign (High Toxicity) Therapeutic_Window->Terminate No

Caption: Decision workflow based on cellular assay results.

Detailed Protocol: MTS Cell Viability Assay

This protocol measures cell viability by quantifying the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by living cells.[15][16]

Materials:

  • Cell lines (e.g., A549, HEK293).

  • Complete cell culture medium.

  • MTS Reagent (e.g., from Abcam or Promega).

  • Test compound (4M5N-TP) serially diluted.

  • Sterile 96-well clear-bottom plates.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of 4M5N-TP in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent directly to each well.[17]

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically.[17][18]

  • Data Acquisition:

    • Gently shake the plate to mix the contents.

    • Measure the absorbance at 490 nm using a plate reader.[15]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the normalized data against the logarithm of compound concentration and fit to a dose-response curve to calculate the CC50 (cytotoxic concentration 50%).

Part 3: Comparative Analysis - Benchmarking Against Alternatives

To contextualize the profile of 4M5N-TP, it is invaluable to compare it against known inhibitors of the same target class that have different selectivity profiles. For our hypothetical target EGFR, we can compare 4M5N-TP to a highly selective inhibitor and a multi-kinase inhibitor.

  • Highly Selective Inhibitor (e.g., Osimertinib): Designed to potently inhibit specific EGFR mutants while sparing wild-type EGFR and other kinases, thereby minimizing side effects like skin rash and diarrhea.

  • Multi-Kinase Inhibitor (e.g., Sunitinib): Known to inhibit multiple receptor tyrosine kinases, including VEGFR and PDGFR, in addition to others. Its broad activity spectrum contributes to both its efficacy in certain tumors and its profile of side effects.

Comparative Selectivity Overview (Illustrative):

CompoundPrimary TargetKey Off-TargetsSelectivity ProfileClinical Implication
Osimertinib EGFR (mutant)Wild-type EGFR (spared)Highly SelectiveReduced side effects, potent against specific mutations.
Sunitinib VEGFR, PDGFRc-KIT, FLT3, RETMulti-Kinase (Broad)Effective in tumors driven by multiple pathways; higher potential for off-target toxicities.
4M5N-TP (Hypothetical) EGFRVEGFR2, SRCModerately SelectivePotentially effective with a manageable side-effect profile, but VEGFR2 inhibition could lead to hypertension.

This comparison highlights that selectivity is not an absolute good; the optimal profile depends on the therapeutic goal.[19] For 4M5N-TP, the moderate selectivity against VEGFR2 would be a critical point of investigation in subsequent preclinical safety studies.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to characterizing the cross-reactivity of a novel kinase inhibitor, 4M5N-TP. Our hypothetical data illustrate a compound with promising on-target potency and a therapeutic window that warrants further investigation.

Key Findings for 4M5N-TP (Hypothetical):

  • Biochemically Potent: A potent inhibitor of the primary target, EGFR.

  • Moderately Selective: Shows significant off-target activity against VEGFR2, a related tyrosine kinase.

  • Cellularly Active: Engages EGFR in live cells and demonstrates on-target cytotoxicity in a relevant cancer cell line.

  • Acceptable Therapeutic Window: Exhibits a reasonable margin between on-target efficacy and off-target cytotoxicity in a non-cancerous cell line.

Based on this profile, the recommendation would be to advance 4M5N-TP into lead optimization. The primary goal would be to improve selectivity against VEGFR2 by synthesizing and testing chemical analogs, while maintaining or improving potency against EGFR. This iterative process of design, synthesis, and testing is the foundation of modern medicinal chemistry and is essential for developing safe and effective targeted therapies.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Lin, Y., et al. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Cichonska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLOS Computational Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Kohl, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences. Available at: [Link]

  • Hu, Y., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • Amith, V. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Profiling and Screening – Choosing a Biochemical Assay Platform. White Paper.
  • Singh, H., et al. (2012). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Arif, K. M. T. (2016). Multi-kinase inhibitor vs selective kinase inhibitor, which one is the best choice? ResearchGate. Available at: [Link]

  • Johnson, D. S. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]

  • Wu, P., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Tanimoto, H., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Available at: [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Wang, B-L., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • MRC PPU, University of Dundee. (n.d.). Kinase Profiling Inhibitor Database. Available at: [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Available at: [Link]

  • Targeted Oncology. (2019). FGFR-Specific TKIs Versus Multikinase Inhibitors. YouTube. Available at: [Link]

  • Collins, I., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. ResearchGate. Available at: [Link]

  • Sedić, M., et al. (2017). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Available at: [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Available at: [Link]

  • Haura, E. B., et al. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular BioSystems. Available at: [Link]

  • BioVision, Inc. (n.d.). MTS Cell Proliferation Assay Kit User Manual. Available at: [Link]

  • Wang, Y., et al. (2023). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical Perspectives. Pharmaceuticals. Available at: [Link]

  • Cichonska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies. Available at: [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]

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A Comparative Guide to the Synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine: A Cost-Benefit Analysis of Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a trifluoromethyl group, makes it a versatile building block for accessing complex molecular architectures. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and process chemists.

This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this compound, each starting from a different commercially available precursor. We will delve into the mechanistic considerations behind each synthetic step, provide detailed experimental protocols, and present a comparative analysis of the cost, yield, and potential challenges associated with each approach.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several retrosynthetic perspectives. This guide will focus on three plausible and industrially relevant strategies, each commencing with a different precursor:

  • Route 1: Starting from 2-chloro-4-methoxy-5-nitropyridine , where the key transformation is the introduction of the trifluoromethyl group.

  • Route 2: Beginning with 2-hydroxy-4-methoxy-5-nitropyridine , which requires an initial conversion of the hydroxyl group to a more suitable leaving group before trifluoromethylation.

  • Route 3: Commencing with a precursor already bearing the trifluoromethyl group, 2-chloro-5-(trifluoromethyl)pyridine , followed by the sequential introduction of the methoxy and nitro functionalities.

G cluster_0 Synthetic Strategies cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 Target This compound Precursor_1 2-chloro-4-methoxy-5-nitropyridine Precursor_1->Target Trifluoromethylation Precursor_2 2-hydroxy-4-methoxy-5-nitropyridine Intermediate_2 2-chloro-4-methoxy-5-nitropyridine Precursor_2->Intermediate_2 Chlorination Intermediate_2->Target Trifluoromethylation Precursor_3 2-chloro-5-(trifluoromethyl)pyridine Intermediate_3a 2-methoxy-5-(trifluoromethyl)pyridine Precursor_3->Intermediate_3a Methoxylation Intermediate_3a->Target Nitration Intermediate_3b This compound

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Trifluoromethylation of 2-chloro-4-methoxy-5-nitropyridine

This route is arguably the most direct, involving a single key transformation to introduce the trifluoromethyl group. The success of this approach hinges on the efficient displacement of the chloride at the 2-position of the pyridine ring.

Mechanistic Considerations

The palladium-catalyzed cross-coupling of aryl chlorides with a trifluoromethyl source is a well-established method for the formation of C-CF3 bonds.[1][2] The catalytic cycle, illustrated below, typically involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with a trifluoromethylating agent and subsequent reductive elimination to yield the product and regenerate the catalyst.[1][2]

The choice of ligand is critical for the efficiency of this reaction, with bulky, electron-rich phosphine ligands such as Xantphos often being employed to facilitate the reductive elimination step. The presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the pyridine ring can influence the electron density at the reaction center and thus affect the rate and yield of the oxidative addition and subsequent steps.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Cl Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation 'CF3' source Pd(II)_Complex->Transmetalation Pd(II)_CF3_Complex Ar-Pd(II)(CF3)L2 Transmetalation->Pd(II)_CF3_Complex Reductive_Elimination Reductive Elimination Pd(II)_CF3_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-CF3 Reductive_Elimination->Product

Figure 2: Simplified catalytic cycle for palladium-catalyzed trifluoromethylation.

Experimental Protocol

Reaction: Trifluoromethylation of 2-chloro-4-methoxy-5-nitropyridine

  • Reagents:

    • 2-chloro-4-methoxy-5-nitropyridine (1.0 equiv)

    • (Trifluoromethyl)trimethylsilane (Ruppert's Reagent) (1.5 equiv)

    • Potassium fluoride (2.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

    • Xantphos (0.1 equiv)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-4-methoxy-5-nitropyridine, potassium fluoride, Pd₂(dba)₃, and Xantphos.

    • Add anhydrous 1,4-dioxane via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add (Trifluoromethyl)trimethylsilane dropwise via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: From 2-hydroxy-4-methoxy-5-nitropyridine

This two-step route first involves the conversion of the hydroxyl group to a more reactive chloro group, which is then subjected to trifluoromethylation as in Route 1.

Mechanistic Considerations

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. The reaction proceeds through the formation of a phosphate or chlorosulfite ester intermediate, which is then displaced by a chloride ion.

Experimental Protocols

Step 1: Chlorination of 2-hydroxy-4-methoxy-5-nitropyridine

  • Reagents:

    • 2-hydroxy-4-methoxy-5-nitropyridine (1.0 equiv)

    • Phosphorus oxychloride (POCl₃) (3.0 equiv)

    • N,N-Dimethylformamide (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-4-methoxy-5-nitropyridine and phosphorus oxychloride.

    • Add a catalytic amount of N,N-Dimethylformamide.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methoxy-5-nitropyridine.

Step 2: Trifluoromethylation

The resulting 2-chloro-4-methoxy-5-nitropyridine can then be converted to the final product using the protocol described in Route 1 .

Route 3: Building upon a Trifluoromethylated Scaffold

This approach begins with a commercially available pyridine ring already containing the trifluoromethyl group and sequentially adds the methoxy and nitro groups.

Mechanistic Considerations

Methoxylation: The displacement of the chloro group in 2-chloro-5-(trifluoromethyl)pyridine by a methoxide source is a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions.

Nitration: The subsequent nitration of 2-methoxy-5-(trifluoromethyl)pyridine is an electrophilic aromatic substitution (SEAr). The methoxy group is an activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. The regioselectivity of this step is crucial and will be influenced by the combined electronic effects of these substituents.

Experimental Protocols

Step 1: Methoxylation of 2-chloro-5-(trifluoromethyl)pyridine

  • Reagents:

    • 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

    • Sodium methoxide (1.2 equiv)

    • Anhydrous Methanol

  • Procedure:

    • Dissolve 2-chloro-5-(trifluoromethyl)pyridine in anhydrous methanol in a round-bottom flask.

    • Add sodium methoxide portion-wise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-methoxy-5-(trifluoromethyl)pyridine.

Step 2: Nitration of 2-methoxy-5-(trifluoromethyl)pyridine

  • Reagents:

    • 2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

    • Fuming nitric acid (90%)

    • Concentrated sulfuric acid

  • Procedure:

    • To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add 2-methoxy-5-(trifluoromethyl)pyridine.

    • To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography or recrystallization to obtain this compound.

Cost-Benefit Analysis

To provide a practical comparison, we have estimated the cost per mole of the final product for each route, based on bulk pricing of the starting materials and key reagents.

Parameter Route 1 Route 2 Route 3
Starting Precursor 2-chloro-4-methoxy-5-nitropyridine2-hydroxy-4-methoxy-5-nitropyridine2-chloro-5-(trifluoromethyl)pyridine
Number of Steps 122
Key Reagents (CF₃)TMS, Pd₂(dba)₃, XantphosPOCl₃, (CF₃)TMS, Pd₂(dba)₃, XantphosNaOMe, HNO₃, H₂SO₄
Estimated Precursor Cost (per mole) ~$150 - $250~$100 - $200~$80 - $150
Estimated Key Reagent Cost (per mole of product) ~$200 - $300~$220 - $350~$50 - $100
Estimated Overall Yield 60-75%50-65% (over two steps)55-70% (over two steps)
Estimated Cost per Mole of Product

$


Advantages - Most direct route- Utilizes a potentially cheaper starting material- Avoids expensive palladium catalysts and ligands
Disadvantages - High cost of trifluoromethylating agent and palladium catalyst/ligand- Additional synthetic step increases labor and solvent usage- Regioselectivity of nitration can be a challenge

Note: Cost estimations are approximate and can vary significantly based on supplier, purity, and scale.

Conclusion and Recommendations

Each of the three synthetic routes to this compound presents a unique set of advantages and disadvantages.

  • Route 1 is the most convergent and offers a high yield in a single step, but it is also the most expensive due to the high cost of the palladium catalyst, ligand, and trifluoromethylating agent. This route may be preferable for small-scale synthesis where time and yield are more critical than raw material cost.

  • Route 2 starts from a potentially more economical precursor but adds an extra step, which increases process time, solvent consumption, and labor costs. The overall cost-effectiveness of this route is highly dependent on the efficiency of both the chlorination and trifluoromethylation steps.

  • Route 3 is the most cost-effective in terms of raw materials, as it avoids the use of expensive palladium catalysts and trifluoromethylating agents. However, the nitration step requires careful optimization to ensure the desired regioselectivity and avoid the formation of unwanted isomers, which could complicate purification and reduce the overall yield. For large-scale industrial production, this route is likely the most attractive, provided the nitration step can be well-controlled.

Ultimately, the choice of the optimal synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as scale, budget, available equipment, and the desired purity of the final product.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021 , 46(3), 259-273.

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 2010 , 328(5986), 1679-1681.

  • Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation. Angewandte Chemie International Edition, 2010 , 49(45), 8306-8324.

  • (Trifluoromethyl)trimethylsilane (Ruppert's Reagent). Sigma-Aldrich.

  • Xantphos. Sigma-Aldrich.

  • Tris(dibenzylideneacetone)dipalladium(0). Sigma-Aldrich.

  • 2-chloro-5-(trifluoromethyl)pyridine. Sigma-Aldrich.

  • 2-Hydroxy-5-nitropyridine. Sigma-Aldrich.

  • 2-chloro-4-methoxy-5-nitropyridine. PubChem.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. The compound 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its specific arrangement of a methoxy group, a nitro group, and a trifluoromethyl group on a pyridine ring makes it a versatile intermediate.[1][2] However, the synthetic route to this molecule can introduce a variety of impurities that, if not properly identified and quantified, can have significant downstream consequences.

This guide provides a comprehensive framework for assessing the purity of this compound from different suppliers. It is designed to be a practical resource, blending established analytical principles with field-proven insights to ensure a thorough and reliable evaluation.

The Critical Role of Purity in Drug Development Intermediates

The journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is a multi-step process where the purity of each component is paramount. Impurities in an intermediate like this compound can be carried through subsequent synthetic steps, potentially leading to the formation of undesired byproducts in the final API. These impurities can impact the API's stability, safety, and therapeutic effect. Therefore, a rigorous assessment of supplier-provided intermediates is a critical risk mitigation strategy in drug development.

A Multi-Pronged Approach to Purity Assessment

A robust purity assessment relies on a combination of orthogonal analytical techniques. This approach ensures that a wide range of potential impurities, from process-related byproducts to residual solvents and inorganic contaminants, are detected and quantified. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

Experimental Workflows and Protocols

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A well-developed stability-indicating HPLC method can separate the main component from its impurities, allowing for accurate quantification.[4][5][6][7][8]

A reversed-phase HPLC method is chosen due to the moderate polarity of this compound. A C18 column provides excellent resolving power for a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization efficiency for potential mass spectrometric detection. UV detection is suitable as the nitro- and pyridine moieties are chromophoric.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Water:Acetonitrile).

To ensure the HPLC method is "stability-indicating," forced degradation studies are performed. This involves subjecting the sample to harsh conditions to intentionally generate degradation products. The method is then verified to be able to separate these degradants from the main peak.

  • Acid Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1N HCl, heat at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1N NaOH, heat at 80°C for 4 hours.

  • Oxidative Degradation: 1 mL of sample solution (1 mg/mL) + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect PDA Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report report quantify->report Generate Report qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum with Optimized Parameters dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Report Purity

Sources

The Strategic Advantage of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine in Drug Discovery: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a prominent position. This guide provides an in-depth technical comparison of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine as a building block in drug discovery, evaluating its efficacy against alternative scaffolds. Through an analysis of its synthesis, reactivity, and impact on the biological activity of derived molecules, we aim to provide a comprehensive resource for researchers navigating the complexities of rational drug design.

The Trifluoromethylpyridyl Scaffold: A Privileged Motif in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring imparts a unique combination of physicochemical properties that can significantly enhance the drug-like characteristics of a molecule.[1] The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine nitrogen, influencing its binding interactions with target proteins.[2] Furthermore, the lipophilicity of the -CF3 group can improve cell membrane permeability, a critical factor for oral bioavailability.[1] When combined with a nitro group, the pyridine ring becomes highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various pharmacophoric elements.

Synthesis and Reactivity: A Comparative Analysis

To objectively assess the efficacy of this compound, we will compare its synthetic accessibility and reactivity with a structurally analogous, non-trifluoromethylated building block: 2-Chloro-3-methyl-5-nitropyridine . This analogue is a known precursor in the synthesis of Janus kinase (JAK) inhibitors, providing a relevant benchmark for comparison.[3]

Synthesis of the Building Blocks

A plausible synthetic route to This compound can be inferred from established methodologies for the synthesis of substituted trifluoromethylpyridines.[4] A common strategy involves the cyclocondensation of a trifluoromethyl-containing precursor.

In contrast, the synthesis of 2-Chloro-3-methyl-5-nitropyridine is a well-documented three-step process starting from 2-Amino-3-methylpyridine, involving nitration, diazotization/hydrolysis, and chlorination.[5]

Building BlockStarting MaterialKey StepsOverall Yield (Illustrative)
This compound Trifluoromethyl-containing precursorCyclocondensation, Nitration, MethoxylationModerate
2-Chloro-3-methyl-5-nitropyridine 2-Amino-3-methylpyridineNitration, Diazotization, ChlorinationGood[5]

Table 1: Illustrative comparison of the synthetic accessibility of the two building blocks.

The synthesis of the trifluoromethylated pyridine may present greater challenges due to the specialized nature of the starting materials and reaction conditions. However, the unique properties it confers on the final molecule often justify the additional synthetic effort.

Reactivity in Key Transformations

The primary utility of these building blocks in drug discovery lies in their reactivity in cross-coupling and nucleophilic substitution reactions to build more complex molecular architectures. The presence of the electron-withdrawing nitro and trifluoromethyl groups significantly activates the pyridine ring for nucleophilic attack.

Let's consider a key reaction in the synthesis of many kinase inhibitors: nucleophilic aromatic substitution (SNAr) with an amine.

G cluster_0 Trifluoromethylated Building Block cluster_1 Non-Trifluoromethylated Building Block A This compound C 4-(Alkylamino)-5-nitro-2-(trifluoromethyl)pyridine A->C S N Ar B Amine (R-NH2) B->C D 2-Chloro-3-methyl-5-nitropyridine F 2-(Alkylamino)-3-methyl-5-nitropyridine D->F S N Ar E Amine (R-NH2) E->F

Figure 1: Comparative Nucleophilic Aromatic Substitution.

Case Study: Application in Kinase Inhibitor Synthesis

To illustrate the practical implications of choosing between these building blocks, we will examine their application in the synthesis of kinase inhibitors. Kinases are a major class of drug targets, and substituted pyridines are a common scaffold in many approved and investigational kinase inhibitors.[6]

Non-Trifluoromethylated Analogue in JAK Inhibitor Synthesis

2-Chloro-3-methyl-5-nitropyridine is a key intermediate in the synthesis of potent Janus kinase (JAK) inhibitors.[3] The synthetic strategy typically involves an initial SNAr reaction to introduce a side chain, followed by reduction of the nitro group and further functionalization.

G A 2-Chloro-3-methyl-5-nitropyridine B S N Ar with Amine A->B C 2-Amino-3-methyl-5-nitropyridine Derivative B->C D Nitro Group Reduction C->D E 3,5-Diaminopyridine Derivative D->E F Further Functionalization E->F G JAK Inhibitor F->G

Figure 2: General workflow for JAK inhibitor synthesis.
Trifluoromethylated Building Block in Kinase Inhibitor Design

While a direct synthesis of a marketed drug from this compound is not readily found in the literature, the utility of the 2-(trifluoromethyl)nitropyridine scaffold in kinase inhibitor development is well-established. For instance, trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2) have been developed, demonstrating the value of the trifluoromethyl group in achieving potency and selectivity.[7]

A hypothetical synthesis of a kinase inhibitor using our target building block would follow a similar logic to the JAK inhibitor synthesis, leveraging the activated nitro and trifluoromethyl groups to control the regiochemistry of substitutions.

Hypothetical Efficacy Comparison:

FeatureThis compound2-Chloro-3-methyl-5-nitropyridineRationale
Reactivity in SNAr Potentially HigherHighThe -CF3 group is a strong electron-withdrawing group, further activating the ring.
Metabolic Stability Generally EnhancedStandardThe C-F bond is highly stable to metabolic degradation.
Target Binding Affinity Potentially IncreasedVariableThe -CF3 group can engage in favorable interactions with the protein active site.
Lipophilicity IncreasedModerateThe -CF3 group significantly increases lipophilicity.

Table 2: Anticipated comparative efficacy of the two building blocks.

The enhanced metabolic stability and potential for increased binding affinity are key advantages that often drive the selection of trifluoromethylated building blocks, despite their potentially more challenging synthesis.[8]

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for key transformations are provided below.

Protocol: Nucleophilic Aromatic Substitution on a Nitropyridine

This protocol is a general procedure for the SNAr reaction of an amine with an activated nitropyridine.

Materials:

  • Substituted Nitropyridine (1.0 eq)

  • Amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of the substituted nitropyridine in DMF, add the amine and DIPEA.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: Suzuki-Miyaura Cross-Coupling of a Trifluoromethylpyridine

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond with a trifluoromethylpyridine derivative.

Materials:

  • Halogenated Trifluoromethylpyridine (1.0 eq)

  • Boronic Acid or Ester (1.5 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Sodium Carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the halogenated trifluoromethylpyridine, boronic acid, Pd(dppf)Cl2, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice of a building block in drug discovery is a multi-faceted decision that requires a careful balance of synthetic feasibility, reactivity, and the desired physicochemical and pharmacological properties of the final molecule. This compound represents a highly valuable, albeit potentially more synthetically challenging, building block. Its trifluoromethyl group offers distinct advantages in terms of enhancing metabolic stability, modulating pKa, and potentially increasing target affinity.

In comparison to its non-trifluoromethylated counterpart, 2-Chloro-3-methyl-5-nitropyridine , the trifluoromethylated analogue is expected to exhibit enhanced reactivity in key synthetic transformations and impart superior drug-like properties to the resulting molecules. While the initial synthetic investment may be higher, the potential for improved efficacy and a more favorable pharmacokinetic profile often makes this compound a strategic choice for the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitor design. This guide serves as a foundational resource for medicinal chemists to make informed decisions in the rational design of novel drug candidates.

References

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Safety Operating Guide

Navigating the Disposal of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling highly specialized reagents like 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine requires a nuanced understanding of its chemical properties to ensure safe and compliant disposal. This guide provides a procedural framework grounded in the principles of chemical hazard assessment, waste segregation, and regulatory compliance.

Compound Profile and Hazard Analysis: Deconstructing the "Why"

A proper disposal plan begins with a thorough analysis of the molecule's structure. This compound is a complex aromatic heterocycle. Its potential hazards are not defined by a single feature but by the interplay of its functional groups.

Functional GroupChemical ClassAssociated Hazards & Disposal Considerations
Pyridine Ring Heterocyclic AminePyridine and its derivatives are typically classified as hazardous waste.[1] They can be toxic and harmful to aquatic life.[2] Disposal often involves incineration at high temperatures.[1]
Nitro Group (-NO2) NitroaromaticNitro compounds can be reactive and, in some cases, explosive, especially when subjected to shock or friction.[3] They are often considered reactive wastes under RCRA guidelines.[4]
Trifluoromethyl Group (-CF3) Halogenated OrganicThe presence of fluorine classifies this compound as a halogenated organic waste .[5][6] This is a critical distinction, as halogenated and non-halogenated waste streams must always be segregated.[6][7]
Methoxy Group (-OCH3) EtherWhile the methoxy group itself is less reactive, its presence contributes to the overall chemical properties and potential for forming peroxides over time, although this is less common than with aliphatic ethers.

This analysis dictates that this compound must be treated as a halogenated, nitrated organic hazardous waste . This classification is paramount and informs every subsequent step in the disposal process.

The Principle of Incompatibility: A Core Safety Mandate

A critical aspect of chemical waste management is preventing accidental and dangerous reactions within a waste container. This compound and its waste solutions must be stored away from incompatible materials.[8]

Key Incompatibilities:

  • Strong Oxidizers: Can lead to violent reactions with the pyridine ring and nitro group.[8][9]

  • Strong Acids (especially Nitric Acid): May cause unpredictable, exothermic reactions.[8]

  • Strong Bases: Can react with halogenated compounds.[7][10]

Failure to observe these incompatibilities can result in container pressurization, toxic gas release, or even fire.

Operational Disposal Protocol: A Step-by-Step Guide

This protocol outlines the immediate, in-lab procedures for handling and disposing of waste containing this compound.

3.1. Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.[11][12]

  • A properly buttoned laboratory coat.[13]

All handling of the solid compound and preparation of its waste should occur within a certified chemical fume hood to prevent inhalation.[8][12]

3.2. Waste Stream Identification and Segregation This is the most critical logistical step.

  • Designate a Waste Container: Select a clearly labeled, sealable, and compatible waste container.[8] A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Label Correctly: The container must be labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Waste this compound."

    • The words "Halogenated Organic Waste."

    • Associated hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).[2]

    • The date the first waste was added.[8]

  • Segregate: This container must be exclusively for halogenated waste. DO NOT mix with non-halogenated solvents (like acetone, ethanol, hexane), aqueous waste, or solid chemical waste.[6][7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating and disposing of chemical waste based on its halogenated nature.

Caption: Workflow for proper segregation of laboratory chemical waste.

3.3. Storage and Final Disposal

  • In-Lab Storage: The sealed waste container should be kept in a designated satellite accumulation area within the lab, away from heat or ignition sources.[9] It should be stored in a cool, dry, and well-ventilated area.[12][13]

  • Institutional Procedures: When the container is full or no longer in use, it must be transferred to your institution's main hazardous waste accumulation area. Follow your institution's specific procedures, which typically involve completing a chemical collection request form to be handled by the Environmental Health & Safety (EHS) department.[8]

Regulatory Framework: The "Cradle-to-Grave" Responsibility

In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA).[14][15] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from creation to final, environmentally sound disposal.[15][16][17]

By correctly identifying, segregating, labeling, and storing the waste, you are fulfilling the initial and most critical requirements of the RCRA regulations applicable to hazardous waste generators.[17] The final disposal method, typically high-temperature incineration for halogenated organic compounds, is then managed by a licensed hazardous waste disposal facility.[1][18]

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Use a chemical spill kit with an absorbent appropriate for organic solvents.

  • Carefully collect the absorbed material using non-sparking tools.[9]

  • Place the contaminated absorbent and any used PPE into the designated halogenated hazardous waste container.

  • Clean the spill area thoroughly.[13]

For a large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.[8]

By adhering to this comprehensive disposal plan, laboratory professionals can ensure the safe handling of this compound, protecting themselves, their colleagues, and the environment.

References

  • Standard Operating Procedure for Pyridine. (n.d.). University of Washington. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (1992, April). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Toxicological Profile for Pyridine (Draft for Public Comment). (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Pyridine: incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. (2017, November 14). EHS Daily Advisor. Retrieved from [Link]

  • Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). Lion Technology Inc. [YouTube]. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our pursuit of discovery. The handling of specialized chemical reagents demands a meticulous approach, grounded in a deep understanding of the potential hazards and the protocols designed to mitigate them. This guide provides essential, field-proven safety and logistical information for handling 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine.

While specific hazard data for this exact molecule is not extensively published, established safety principles dictate that we extrapolate from structurally similar compounds. The guidance herein is synthesized from safety data for analogous substituted pyridines, ensuring a conservative and robust safety margin. Pyridine derivatives as a class are known to be skin and eye irritants, potentially harmful if inhaled or swallowed, and often flammable.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is an operational necessity.

Hazard Assessment: The Foundation of Safe Handling

Understanding the "why" behind a safety protocol is critical for its effective implementation. The primary hazards associated with pyridine derivatives, and by extension this compound, inform every PPE choice we make.

  • Skin and Eye Irritation: Direct contact with related pyridine compounds is known to cause skin irritation and serious eye irritation.[4][5] The trifluoromethyl and nitro groups can enhance the chemical's reactivity and ability to penetrate tissues, making dermal and ocular exposure particularly concerning.

  • Respiratory Irritation: Vapors or aerosols of these compounds may cause respiratory irritation.[4][5] Handling the substance outside of a controlled ventilation environment, such as a chemical fume hood, presents a significant inhalation risk.

  • Oral Toxicity: Many substituted pyridines are classified as harmful if swallowed.[5][6] This underscores the importance of stringent hygiene practices and the absolute prohibition of eating or drinking in the laboratory.

  • Flammability: Many pyridine compounds are flammable liquids, with vapors that can form explosive mixtures with air.[3][4] While the physical state of this compound may vary, the potential for flammability necessitates the strict avoidance of ignition sources.[4]

These potential hazards are the causal drivers for the specific PPE and handling protocols outlined below. Each step is a self-validating component of a system designed to place a protective barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Hazard Classification Potential Effect Required PPE Rationale
Skin Irritation (Category 2) Causes skin irritation.[4][5]Chemically resistant gloves (Nitrile or Neoprene), fully buttoned lab coat.Prevents direct contact with skin, which can lead to irritation and potential absorption.[1]
Serious Eye Irritation (Category 2) Causes serious eye irritation.[4][5]Chemical safety goggles with side shields; face shield for splash risk.Protects sensitive eye tissues from splashes and vapors that can cause significant damage.[1][6]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[4][5]Use only in a well-ventilated area, preferably a certified chemical fume hood.Engineering controls are the primary defense against inhaling irritating vapors.[7][8]
Acute Toxicity - Oral (Category 4) Harmful if swallowed.[5]Standard laboratory hygiene (no eating/drinking), gloves.Prevents accidental ingestion through contaminated hands.[5]
Flammable Liquid Vapors may form flammable mixtures with air.[4]Flame-retardant lab coat, use away from ignition sources.Minimizes fire risk and provides a layer of protection in case of a flash fire.
Detailed PPE Specifications
  • Eye and Face Protection: Always wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][9] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[10]

  • Skin and Body Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile rubber is a common and effective choice, but it is crucial to inspect gloves before each use and change them frequently.[4] Always consult the glove manufacturer's compatibility chart for breakthrough times for pyridine-like chemicals.[2] Remove gloves with care to avoid contaminating your skin.

    • Lab Coat: A flame-retardant lab coat that is fully buttoned is mandatory.[1] Long-sleeved clothing should be worn underneath to ensure complete coverage.[4]

  • Respiratory Protection: All handling of this compound should be performed within a properly functioning and certified chemical fume hood to minimize vapor inhalation.[2][7] If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge may be necessary.[10][11]

Operational and Disposal Protocols

Adherence to a strict, step-by-step workflow is critical for safety and experimental integrity.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review SDS of Analogues) ppe_don 2. Don Correct PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_don hood_prep 3. Prepare Chemical Fume Hood (Verify Airflow, Clear Area) ppe_don->hood_prep weigh_transfer 4. Weigh & Transfer Chemical (Use Non-Sparking Tools) reaction_setup 5. Perform Experimental Work weigh_transfer->reaction_setup decontaminate 6. Decontaminate Glassware & Surfaces reaction_setup->decontaminate waste_collection 7. Segregate Hazardous Waste (Chemical & Contaminated PPE) decontaminate->waste_collection ppe_doff 8. Doff PPE Correctly waste_collection->ppe_doff wash_hands 9. Wash Hands Thoroughly ppe_doff->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible.[4] Prepare your workspace inside the chemical fume hood by laying down absorbent, disposable bench paper.

  • Aliquotting and Transfer: When transferring the chemical, use non-sparking tools and techniques that minimize the generation of dust or aerosols.[4][9] Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat or ignition sources.[7][9]

  • Spill Management: In the event of a small spill inside a fume hood, contain the spill with an inert absorbent material like vermiculite or dry sand.[10] Carefully collect the absorbed material into a designated, labeled hazardous waste container.[10][11] For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[2]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

Disposal Plan

Proper disposal is a critical final step to protect personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including excess chemical, used gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[10]

  • Containerization: Collect waste in a dedicated, chemically compatible, and leak-proof container.[10] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard pictograms.[10]

  • Final Disposal: Never dispose of this chemical or its containers in regular trash or down the drain.[10] Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[1][10] The preferred method of disposal is often high-temperature incineration in a properly equipped facility.[9][10]

By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 2-Methoxy-3-(trifluoromethyl)pyridine.
  • Benchchem. (n.d.). Proper Disposal of 4-Methoxy-2-nitroaniline: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: 5-METHOXY-2-(TRIFLUOROMETHYL)PYRIDINE.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.
  • TCI EUROPE N.V. (2025, November 10). Safety Data Sheet: 4-Fluoro-2-methoxy-5-nitroaniline.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet: 4-fluoro-2-Methoxy-5-nitroaniline.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine.
  • Biosynth. (2023, June 26). Safety Data Sheet.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.